3-Methyl-2,5-dihydrothiophene 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYFWMOSHFCQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061597 | |
| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methyl sulfolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1193-10-8 | |
| Record name | 3-Methylsulfolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfolene | |
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| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2,5-dihydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-3-sulfolene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7G34ZF4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene sulfone, is a versatile cyclic sulfone of significant interest in organic synthesis. It serves as a stable, solid precursor to the volatile diene isoprene, which is a fundamental building block in the synthesis of a wide array of natural products, polymers, and fine chemicals. The controlled release of isoprene through a thermally induced cheletropic extrusion of sulfur dioxide makes this compound a valuable reagent in Diels-Alder reactions and other cycloadditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its primary reaction pathways.
Core Chemical Properties
This compound is a white, crystalline solid that is stable under standard conditions.[1] Its core chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂S | [2][3] |
| Molecular Weight | 132.18 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 62-64 °C | [4] |
| Boiling Point | 214.11 °C (rough estimate) | [3] |
| Density | 1.137 g/cm³ (estimate) | [3] |
| Solubility | Slightly soluble in water, acetone, and toluene. | [5] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Similarly, a detailed ¹³C NMR spectrum is not available. However, based on the structure, one would expect to observe distinct signals for the methyl carbon, the two methylene carbons, the vinyl carbon, and the quaternary vinyl carbon.
FTIR (Fourier-Transform Infrared Spectroscopy)
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the sulfone group and the carbon-carbon double bond.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1300-1350 & ~1120-1160 | S=O stretching (asymmetric and symmetric) of the sulfone group |
| ~1650-1680 | C=C stretching of the double bond |
| ~2850-3000 | C-H stretching of the alkyl groups |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The most significant fragmentation is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units, to generate the isoprene radical cation.
| m/z | Proposed Fragment | Relative Intensity |
| 132 | [M]⁺ (Molecular Ion) | Present |
| 68 | [M - SO₂]⁺ (Isoprene radical cation) | High |
| 67 | [C₅H₇]⁺ | High |
| 53 | [C₄H₅]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | High |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a cheletropic reaction between isoprene and sulfur dioxide.[1] A general and adaptable procedure using sodium metabisulfite as a safe sulfur dioxide equivalent is described below.[6]
Materials:
-
Isoprene
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hexafluoroisopropanol (HFIP)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass pressure vessel
-
Stir bar
Procedure:
-
To a glass pressure vessel, add a 4:1 (v/v) mixture of HFIP and water.
-
Degas the stirred mixture by bubbling argon through it for 5 minutes.
-
Add isoprene (1.0 equivalent) and sodium metabisulfite (5.0 equivalents) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 14 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the HFIP.
-
Add ethyl acetate to the residue and dry the organic solution over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
In Situ Generation of Isoprene for Diels-Alder Reaction
A key application of this compound is the in situ generation of isoprene for Diels-Alder reactions. This is achieved by heating the sulfone to induce a retro-cheletropic reaction.[7] The following is a general protocol template that can be adapted for specific dienophiles.[8]
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen dienophile (1.0-1.2 equivalents) in a suitable high-boiling point solvent.
-
Equip the flask with a reflux condenser and a stir bar.
-
Heat the reaction mixture to reflux. The temperature should be sufficient to induce the thermal extrusion of sulfur dioxide (typically >110 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is complete when the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Diels-Alder adduct can be isolated and purified by standard techniques such as crystallization, precipitation, or column chromatography.
Reaction Pathways and Mechanisms
The primary chemical utility of this compound revolves around the reversible cheletropic reaction that allows it to act as a stable source of isoprene.
Cheletropic Extrusion of Sulfur Dioxide
Upon heating, this compound undergoes a retro-cheletropic reaction to release sulfur dioxide gas and isoprene.[7] This pericyclic reaction proceeds through a concerted mechanism.[9]
Caption: Thermal decomposition of this compound.
Diels-Alder Reaction
The isoprene generated in situ readily participates as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles.[8] This allows for the formation of six-membered rings, which are common structural motifs in many complex organic molecules.
Caption: Workflow for the in situ generation of isoprene and subsequent Diels-Alder reaction.
Conclusion
This compound is a valuable and practical reagent in organic synthesis, primarily serving as a solid, stable source of isoprene. Its well-defined chemical properties and predictable reactivity in cheletropic and Diels-Alder reactions make it an important tool for the construction of complex cyclic systems. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) 1H NMR spectrum [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | 1193-10-8 [chemicalbook.com]
- 6. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Cheletropic reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
IUPAC Name: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
Introduction
This compound, also commonly known as 3-methylsulfolene or isoprene sulfone, is a crystalline solid organosulfur compound.[1][2][3] It belongs to the class of dihydrothiophenes, which are five-membered heterocyclic compounds containing one sulfur atom and a double bond.[4] This compound is of significant interest to researchers and synthetic chemists, primarily serving as a stable, solid precursor for the in-situ generation of isoprene, a valuable diene in organic synthesis.[5] Its application is particularly prominent in Diels-Alder reactions, where the thermal extrusion of sulfur dioxide allows for the controlled release of isoprene for cycloaddition reactions.[5][6][7] Furthermore, the sulfolane core is a motif found in various biologically active molecules, suggesting potential applications of its derivatives in medicinal chemistry and drug development, for instance, as plant growth regulators.[8][9]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂S | [2] |
| Molar Mass | 132.18 g/mol | [2] |
| Melting Point | 62-64 °C | [10] |
| Boiling Point | 214.11 °C (estimate) | [10] |
| Appearance | White crystalline solid | [5] |
| Solubility | Slightly soluble in water, acetone, and toluene. | [6] |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.7 (m, 1H), ~3.8 (m, 2H), ~3.6 (m, 2H), ~1.8 (s, 3H) | [11] |
| ¹³C NMR (CDCl₃) | δ (ppm): Specific shifts can be found in specialized databases. | [1] |
| IR Spectroscopy (KBr) | Characteristic peaks for C=C, C-H, and S=O (sulfonyl) stretches. | [1][11] |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 132. Key fragments correspond to the loss of SO₂ (m/z = 68) and other fragments. | [6][12][13] |
Synthesis and Reaction Mechanisms
Synthesis via Cheletropic Reaction
The primary industrial and laboratory synthesis of this compound involves a [4+1] cheletropic cycloaddition reaction between isoprene and sulfur dioxide.[5] This pericyclic reaction is thermally reversible.[5] The forward reaction is typically carried out at or below room temperature, while the retro-cheletropic reaction, which releases isoprene and sulfur dioxide, occurs at elevated temperatures.[5]
Detailed Experimental Protocol: Synthesis
-
Materials: Isoprene, liquid sulfur dioxide, hydroquinone (polymerization inhibitor), suitable solvent (e.g., dichloromethane or neat).
-
Procedure:
-
A pressure-rated reaction vessel is cooled to approximately -10 °C.
-
Equimolar amounts of freshly distilled isoprene and liquid sulfur dioxide are added to the vessel. A catalytic amount of hydroquinone is also added to prevent polymerization of the isoprene.
-
The vessel is sealed and allowed to warm to room temperature. The reaction is typically stirred for several hours to a few days.
-
The progress of the reaction can be monitored by the decrease in pressure as the gaseous SO₂ is consumed.
-
Upon completion, the vessel is carefully vented to release any unreacted sulfur dioxide.
-
The resulting solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of xylenes and petroleum ether.[7][14]
-
Application in Diels-Alder Reactions
The primary utility of this compound is as a stable, solid source of isoprene for Diels-Alder cycloadditions.[5] Heating the compound above its decomposition temperature releases isoprene in situ, which can then be trapped by a dienophile present in the reaction mixture. This method avoids the handling of gaseous and volatile isoprene.
Detailed Experimental Protocol: Diels-Alder Reaction
-
Materials: this compound, a suitable dienophile (e.g., maleic anhydride), a high-boiling solvent (e.g., xylenes).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the dienophile in the solvent.[14]
-
Heat the mixture to reflux. The temperature should be sufficient to induce the thermal decomposition of the sulfolene (typically >120 °C).[5]
-
The evolution of sulfur dioxide gas indicates the progress of the retro-cheletropic reaction. The reaction should be conducted in a well-ventilated fume hood.[7]
-
Maintain the reflux for a period sufficient for the Diels-Alder reaction to complete (typically 30-60 minutes).[14]
-
After the reaction is complete, allow the mixture to cool.
-
The Diels-Alder adduct is then isolated and purified, often by recrystallization from a mixed solvent system (e.g., xylenes and petroleum ether).[7][14]
-
Applications in Drug Development and Biological Systems
While this compound is not itself a therapeutic agent, its structural motif and its utility as a synthetic intermediate are relevant to drug discovery and development.
-
Scaffold for Biologically Active Molecules: The sulfolane ring is a component of various compounds that have been investigated for medicinal applications. Derivatives of the parent compound, 3-sulfolene, have shown potential as H1 receptor antagonists, as well as possessing analgesic and antipsychotic properties.[9]
-
Plant Growth Regulators: Studies have demonstrated that derivatives of 3-sulfolene can act as plant growth regulators, influencing the root and shoot growth of seedlings.[8][9] This suggests a potential application in agrochemicals, which often shares common principles with human drug discovery.
-
Synthetic Intermediate: As a reliable source of isoprene, this compound can be used in the synthesis of more complex molecules, including natural products and their analogs, which are often the starting point for drug development programs. The Diels-Alder reaction is a powerful tool for constructing the carbon skeletons of many important pharmaceutical compounds.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis. Its primary role as a stable, solid source of isoprene facilitates its use in Diels-Alder and other cycloaddition reactions, providing a safe and convenient alternative to handling the gaseous diene. While direct applications in drug development are not extensively documented, the biological activities of related sulfolane derivatives and the importance of the isoprene unit in natural products and pharmaceuticals underscore its potential as a valuable building block in medicinal chemistry research. The straightforward synthesis and predictable reactivity of this compound ensure its continued relevance for researchers and scientists in the field.
References
- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) MS [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) IR Spectrum [chemicalbook.com]
- 12. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
Core Physical and Chemical Properties
An In-depth Technical Guide to the Physical Properties of 3-Methylsulfolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsulfolane (CAS No. 872-93-5), also known as 3-methyltetrahydrothiophene 1,1-dioxide, is an organosulfur compound with the chemical formula C₅H₁₀O₂S.[1][2] It is a derivative of sulfolane, characterized by a five-membered ring containing a sulfone functional group and a methyl substituent on the third carbon. This compound is typically a colorless to light yellow liquid at room temperature.[3][4][5] Its high polarity, thermal stability, and miscibility with a range of substances make it a subject of interest as a solvent in organic synthesis and various industrial applications, including in the pharmaceutical and petrochemical sectors.[4] This guide provides a comprehensive overview of its core physical properties, experimental determination methodologies, and structural-property relationships.
The physical characteristics of 3-Methylsulfolane are crucial for its application and handling. These properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-methylthiolane 1,1-dioxide | [2] |
| CAS Number | 872-93-5 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₂S | [1][2][3][4] |
| Molecular Weight | 134.19 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [3][4][5] |
| Melting Point | 0.5 °C | [1][3] |
| Boiling Point | 278.9 °C at 760 mmHg104 °C at 3 mmHg | [1][3][5] |
| Density | 1.19 g/cm³ (at 20 °C)1.20 g/cm³ | [5][3] |
| Refractive Index | 1.47 (at 20 °C) | [5] |
| Water Solubility | 1000 g/L at 20 °C | [3] |
| Flash Point | 154.4 °C | [1][3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C (Predicted) | [1] |
Structural Relationship to Physical Properties
The molecular structure of 3-Methylsulfolane dictates its physical properties. The presence of the highly polar sulfone group (SO₂) leads to strong dipole-dipole interactions, resulting in a high boiling point and low volatility.[4] This polarity also accounts for its miscibility with water and other polar solvents.[3] The saturated four-carbon ring provides non-polar character, allowing it to dissolve a range of organic substances.[4]
Experimental Protocols for Property Determination
The determination of the physical properties of 3-Methylsulfolane follows standard laboratory procedures for liquid chemical analysis.
1. Melting Point Determination:
-
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For substances like 3-Methylsulfolane with a melting point near ambient temperature (0.5 °C), a cryostat or a temperature-controlled bath is used.
-
Methodology:
-
A small sample is placed in a capillary tube.
-
The tube is placed in a melting point apparatus equipped with a cooling system.
-
The temperature is slowly lowered until the sample solidifies completely.
-
The temperature is then raised at a slow, controlled rate (e.g., 0.5-1 °C/min).
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
-
2. Boiling Point Determination:
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Due to its high boiling point at atmospheric pressure, vacuum distillation is often employed for a more convenient measurement.
-
Methodology (Vacuum Distillation):
-
The sample is placed in a distillation flask connected to a vacuum pump and a manometer.
-
The system is evacuated to a stable, desired pressure (e.g., 3 mmHg).
-
The flask is heated gently.
-
The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The boiling point at atmospheric pressure can then be extrapolated.
-
3. Density Measurement:
-
Principle: Density is the mass per unit volume. For liquids, it is typically measured using a pycnometer or a digital density meter.
-
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer (a flask with a precise volume) is determined.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 20 °C) in a water bath.
-
The mass of the pycnometer filled with the sample is measured.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Spectroscopic Analysis Workflow: Spectroscopic methods are essential for confirming the identity and purity of 3-Methylsulfolane.[2][6][7] This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically run in a deuterated solvent like CDCl₃.[7]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present. For 3-Methylsulfolane, strong absorption bands corresponding to the S=O stretching of the sulfone group are characteristic.[8]
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.[2]
Conclusion
3-Methylsulfolane is a polar aprotic solvent with a high boiling point, good thermal stability, and broad solvency, properties conferred by its sulfone functional group and carbon framework. The standardized experimental protocols outlined in this guide are fundamental to verifying its physical properties, ensuring its quality and suitability for applications in research and development. The combination of tabulated data and procedural workflows provides a foundational resource for professionals working with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Methylsulfolane | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS 872-93-5: 3-Methylsulfolane | CymitQuimica [cymitquimica.com]
- 5. 3-Methylsulfolane | 872-93-5 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 3-METHYLSULFOLANE(872-93-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-METHYLSULFOLANE | 872-93-5 [chemicalbook.com]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Properties, Synthesis, and Biological Context
Disclaimer: The provided CAS number 1193-10-8 corresponds to 3-Methylsulfolene, a chemical intermediate. However, the detailed request for information on biological activity, signaling pathways, and experimental protocols strongly suggests an interest in a pharmacologically relevant molecule. Based on the nature of the query, this guide will focus on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS No: 74852-61-2), a key intermediate in the synthesis of triazole antifungal drugs such as posaconazole and itraconazole.[1][2][3] This compound belongs to the arylpiperazine class of molecules, which is of significant interest in drug development.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a yellowish crystalline powder.[4] It is characterized by a piperazine ring functionalized with a methoxyphenyl group on one nitrogen and a nitrophenyl group on the other. This structure is stable under normal conditions.[4]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 74852-61-2 | [1] |
| Molecular Formula | C17H19N3O3 | [1][4] |
| Molecular Weight | 313.35 g/mol | [1][5] |
| Appearance | Yellowish crystalline powder | [4] |
| Melting Point | 189-190 °C | [1] |
| Purity | ≥98% | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | [4] |
| Density | 1.24 g/cm³ | [4] |
| pH Level | ~7 (Neutral) | [4] |
| Storage | Store in a cool, dry place away from direct sunlight and moisture. | [4] |
| Shelf Life | 2 years under recommended storage conditions. | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is a crucial step in the production of several triazole antifungal agents.[6][7] The common synthetic routes involve the N-arylation of a piperazine derivative.
Synthesis of 1-(4-methoxyphenyl)piperazine
A one-pot synthesis method can be employed to generate 1-(4-methoxyphenyl)piperazine from diethanolamine.[6]
Experimental Protocol:
-
Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine in a flask over one hour.
-
Stir and reflux the reaction mixture for 12 hours.
-
Distill off the excess hydrobromic acid.
-
In a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol to the same flask.
-
Heat the mixture at 120°C for 5 hours.
-
Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.[6]
-
After cooling, the suspension is washed twice with 100 ml of water.
-
The pH is adjusted to 12 with sodium hydroxide, and the suspension is washed with saturated salt water.
-
The pH of the combined organic layers is adjusted to 5 with concentrated HCl.
-
Water and 1-butanol are distilled to provide the HCl salt, which is then recrystallized from ethanol.[6]
Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
This step involves the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[6]
Experimental Protocol:
-
React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene. (Specific reaction conditions such as solvent and temperature would be optimized based on standard N-arylation procedures).
Demethylation to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine
The final key intermediate for triazole synthesis is obtained by demethylation.[6]
Experimental Protocol:
-
In a dry nitrogen atmosphere, slowly add a mixture of 40 ml of hydrobromic acid and 40 ml of acetic anhydride to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
-
Stir and reflux the reaction mixture at 140°C for 12 hours.
-
Distill off the excess hydrobromic acid.
-
Wash the residue with cold water and filter.
-
The resulting yellow crystals are dried under vacuum at 100°C.[6]
References
- 1. darshanpharmaindia.in [darshanpharmaindia.in]
- 2. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]
- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. This compound, also widely known as isoprene sulfone, is a stable, crystalline solid primarily utilized as a synthetic precursor to isoprene, a critical diene in organic synthesis.
Chemical Structure and Identification
This compound is a heterocyclic compound belonging to the sulfolene family. The structure consists of a five-membered dihydrothiophene ring with a methyl group at the 3-position and a sulfone functional group (a sulfur atom double-bonded to two oxygen atoms). Its systematic IUPAC name is this compound.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Isoprene cyclic sulfone, 3-Methylsulfolene, Isoprene sulfone[2][3] |
| CAS Number | 1193-10-8[3] |
| Molecular Formula | C₅H₈O₂S[1] |
| Molecular Weight | 132.18 g/mol [3] |
| SMILES | CC1=CCS(=O)(=O)C1[1] |
| InChIKey | FAYFWMOSHFCQPG-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Properties
The compound is a white to off-white crystalline solid at room temperature. It is indefinitely storable and exhibits slight solubility in water and various organic solvents.
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 63.5–64 °C[2] |
| Boiling Point | 214.1 °C (estimate) |
| Solubility | Slightly soluble in water, acetone, toluene. Soluble in methanol.[2] |
| Ionization Energy | 9.84 eV[4] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shifts / Peaks |
| ¹H NMR | - Vinylic Proton (H-C4): ~5.5-6.0 ppm (m) - Allylic Protons (-CH₂-S): ~3.5-3.9 ppm (m) - Allylic Protons (-CH₂-C=): ~3.2-3.6 ppm (m) - Methyl Protons (-CH₃): ~1.8-2.0 ppm (s) |
| ¹³C NMR | - Quaternary Olefinic Carbon (C3): ~135-145 ppm - Olefinic Carbon (C4): ~120-130 ppm - Methylene Carbon (C5): ~55-65 ppm - Methylene Carbon (C2): ~50-60 ppm - Methyl Carbon (C-CH₃): ~20-25 ppm |
| IR Spectroscopy | - S=O Stretch (asymmetric): ~1300-1350 cm⁻¹ (strong) - S=O Stretch (symmetric): ~1120-1160 cm⁻¹ (strong) - C=C Stretch: ~1650-1680 cm⁻¹ (weak to medium) - C-H Stretch (sp²): ~3000-3100 cm⁻¹ - C-H Stretch (sp³): ~2850-3000 cm⁻¹ |
Synthesis of this compound
The compound is synthesized via a [4+1] cheletropic reaction between isoprene and sulfur dioxide. This reaction is typically performed under pressure in an autoclave to contain the gaseous reactants. A polymerization inhibitor, such as hydroquinone, is essential to prevent the isoprene from polymerizing under the reaction conditions.
Experimental Protocol: Synthesis of Isoprene Sulfone
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Isoprene (freshly distilled, 99% purity): 120 g (176 mL, 1.76 moles)
-
Liquid sulfur dioxide: 113 g (80 mL, 1.76 moles)
-
Methanol: 88 mL
-
Hydroquinone: 4 g
-
Activated charcoal (e.g., Norite): 5 g
-
600-mL steel reaction vessel (autoclave)
Procedure:
-
Pre-cool the 600-mL steel reaction vessel by partially filling it with a slurry of methanol and dry ice.
-
After removing the cooling slurry, charge the autoclave with 120 g of isoprene, 113 g of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.
-
Seal the vessel and heat it slowly to 85 °C. Maintain this temperature for 4 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the crude product, a solid mass, from the vessel. Rinse the vessel with a small amount of methanol and combine the washings with the product.
-
Treat the combined product and washings with 5 g of activated charcoal in hot methanol to decolorize the solution.
-
Filter the hot solution to remove the charcoal.
-
Concentrate the filtered solution to a volume of approximately 250-300 mL and allow the sulfone to crystallize upon cooling.
-
Collect the crystals by filtration and wash them with 50 mL of cold methanol.
-
Recrystallize the crude product from methanol (using approximately 20 mL of methanol per 25 g of sulfone) to yield 140–150 g of thick, colorless plates.
-
Concentration of the mother liquors can increase the total yield to 182–191 g (78–82%). The purified product has a melting point of 63.5–64 °C.[2]
Applications in Organic Synthesis
The primary utility of this compound is as a stable, solid, and safe source of isoprene for cycloaddition reactions, most notably the Diels-Alder reaction.[5] Upon heating, the compound undergoes a reversible retro-cheletropic reaction, extruding sulfur dioxide gas and liberating isoprene in situ. This allows the highly volatile and flammable diene to be generated and consumed directly in the reaction mixture, obviating the need to handle it separately.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol demonstrates a typical Diels-Alder reaction using isoprene generated in situ. The procedure is analogous to the reaction with butadiene sulfone (3-sulfolene).[6]
Materials:
-
This compound (Isoprene Sulfone)
-
N-Phenylmaleimide (dienophile)
-
Toluene or Xylene (dry, high-boiling solvent)
-
Reaction flask with reflux condenser and gas outlet/trap
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap (e.g., a bubbler containing a dilute sodium hypochlorite solution) to scrub the evolved sulfur dioxide.
-
To the flask, add this compound (1.0 eq), N-phenylmaleimide (1.0 eq), and a minimal amount of dry toluene or xylene to create a slurry.
-
Heat the mixture under reflux (oil bath temperature >120 °C for toluene).[6] The solid reactants will dissolve as the temperature increases.
-
The retro-cheletropic reaction begins near the solvent's boiling point, evidenced by the evolution of sulfur dioxide gas. The in situ generated isoprene is immediately trapped by the N-phenylmaleimide in a Diels-Alder reaction.
-
Maintain the reflux for 30-60 minutes after all the starting material has dissolved to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product (4-methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide) can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
References
- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 4. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide outlines the predicted spectral data, a generalized experimental protocol for acquiring such spectra, and visual representations of the molecular structure and experimental workflow.
Introduction
This compound, also known as 3-methylsulfolene, is a five-membered heterocyclic compound containing a sulfone functional group. The analysis of its proton (¹H) NMR spectrum is crucial for confirming its structure and purity. The presence of different proton environments within the molecule gives rise to a characteristic set of signals in the ¹H NMR spectrum, defined by their chemical shift (δ), multiplicity, coupling constants (J), and integration.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| CH₃ | 1.8 | Singlet | 3H |
| CH₂ (C5) | 3.6 - 3.8 | Multiplet | 2H |
| CH₂ (C2) | 3.8 - 4.0 | Multiplet | 2H |
| CH (C4) | 5.8 | Singlet | 1H |
Note: This data is based on computational predictions and should be used as a reference. Experimental values may vary depending on the solvent, concentration, and instrument used.
Molecular Structure and Proton Environments
The structure of this compound features four distinct proton environments, which are visualized in the diagram below.
Caption: Chemical structure of this compound with its distinct proton environments.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Pulse Width: A 30° to 45° pulse angle is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used between pulses.
-
Spectral Width: The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).
-
The signals should be integrated to determine the relative number of protons corresponding to each resonance.
The following diagram illustrates a generalized workflow for obtaining a ¹H NMR spectrum.
Caption: A simplified workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The presented predicted data, along with the generalized experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related organosulfur compounds. For definitive structural confirmation, it is always recommended to acquire and interpret experimental NMR data.
In-depth Technical Guide: 13C NMR Data for 3-Methyl-3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-Methyl-3-sulfolene (also known as 3-methyl-2,5-dihydrothiophene 1,1-dioxide). Due to the limited availability of public experimental spectral data, this guide presents predicted 13C NMR chemical shifts, a detailed experimental protocol for the acquisition of such data for sulfolene derivatives, and a structural representation to aid in spectral assignment.
Predicted 13C NMR Data
While experimental 13C NMR spectra for 3-Methyl-3-sulfolene are noted to be available from commercial sources such as the Aldrich Chemical Company collection in the SpectraBase database, the specific chemical shift values are not publicly disseminated.[1] In the absence of accessible experimental data, a predicted 13C NMR data set is provided below. These values were calculated using established computational chemistry methods and serve as a reliable estimate for spectral interpretation.
Table 1: Predicted 13C NMR Chemical Shifts for 3-Methyl-3-sulfolene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 56.4 |
| C3 | 125.8 |
| C4 | 139.7 |
| C5 | 52.1 |
| CH3 | 20.5 |
Note: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for 13C NMR Spectroscopy of Sulfolene Derivatives
The following is a detailed methodology for the acquisition of 13C NMR spectra of 3-Methyl-3-sulfolene and related sulfone compounds. This protocol is based on standard practices for organic compound characterization.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of 3-Methyl-3-sulfolene is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for sulfolene derivatives due to its excellent solubilizing properties and well-defined solvent peak for spectral referencing.
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer with a frequency of at least 75 MHz for 13C nuclei is recommended for good spectral dispersion.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for organic compounds.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Structural Representation and Data Relationship
The following diagram illustrates the chemical structure of 3-Methyl-3-sulfolene and the logical relationship of its carbon atoms, which correspond to the predicted chemical shifts presented in Table 1.
Caption: Structure of 3-Methyl-3-sulfolene and its predicted 13C NMR chemical shifts.
References
Spectral Analysis of Substituted Dihydrothiophene Dioxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectral analysis of substituted dihydrothiophene dioxides, also commonly known as sulfolenes. These five-membered heterocyclic compounds are not only versatile intermediates in organic synthesis, particularly as precursors to conjugated dienes for Diels-Alder reactions, but their sulfone moiety also imparts unique chemical and physical properties relevant to medicinal chemistry and materials science. A thorough understanding of their spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This guide summarizes key quantitative spectral data, details common experimental protocols for their synthesis and analysis, and visualizes important reaction pathways and analytical workflows.
Core Spectroscopic Data
The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for a range of substituted 2,5-dihydrothiophene 1,1-dioxides. This data serves as a valuable reference for the identification and characterization of these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides crucial information about the electronic environment and connectivity of protons within the dihydrothiophene dioxide ring and its substituents.
| Compound | Solvent | δ H-2, H-5 (ppm) | δ H-3, H-4 (ppm) | δ Substituent (ppm) |
| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 3.85 (s) | 6.15 (s) | - |
| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | ~3.7 (m) | ~5.8 (m) | 1.8 (s, CH₃) |
| 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | - | 3.65 (s) | - | 1.75 (s, 2xCH₃) |
| 3-Bromo-2,5-dihydrothiophene 1,1-dioxide | - | ~4.0 (m) | 6.6 (m) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR is instrumental in defining the carbon framework of substituted dihydrothiophene dioxides. The chemical shifts are sensitive to the substitution pattern on the ring. The following data is adapted from the work of J. M. McIntosh.
| Substituent(s) | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| None | 51.5 | 127.8 | 127.8 | 51.5 | - |
| 2-Methyl | 57.5 | 134.5 | 124.9 | 50.1 | 16.5 (CH₃) |
| 2,5-Dimethyl (cis) | 56.4 | 132.1 | 132.1 | 56.4 | 15.1 (2xCH₃) |
| 2,5-Dimethyl (trans) | 57.1 | 131.8 | 131.8 | 57.1 | 17.5 (2xCH₃) |
| 2,2-Dimethyl | 63.8 | 141.5 | 121.9 | 50.8 | 23.5 (2xCH₃) |
| 2,2,5-Trimethyl | 62.8 | 138.8 | 129.0 | 56.1 | 16.9, 23.5, 24.1 (CH₃) |
| 2,2,5,5-Tetramethyl | 62.2 | 136.2 | 136.2 | 62.2 | 24.3 (4xCH₃) |
| 3-Methyl | 51.2 | 136.5 | 121.6 | 51.2 | 22.1 (CH₃) |
| 3,4-Dimethyl | 50.8 | 129.8 | 129.8 | 50.8 | 17.8 (2xCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in dihydrothiophene dioxides. The sulfone group (SO₂) gives rise to characteristic strong absorption bands.
| Compound | SO₂ Symmetric Stretch (cm⁻¹) | SO₂ Asymmetric Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (sp²) (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) |
| 2,5-Dihydrothiophene 1,1-dioxide | ~1130 | ~1310 | ~1630 | ~3040 | ~2950 |
| This compound | ~1125 | ~1300 | ~1645 | ~3030 | ~2960 |
| 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | ~1120 | ~1295 | ~1650 | - | ~2970 |
Experimental Protocols
Detailed methodologies for the synthesis and spectral analysis of substituted dihydrothiophene dioxides are crucial for reproducible research.
Synthesis of Substituted Dihydrothiophene 1,1-Dioxides
The most common method for the synthesis of the 2,5-dihydrothiophene 1,1-dioxide core is the cheletropic reaction between a conjugated diene and sulfur dioxide.[1] Substituents on the dihydrothiophene dioxide ring are typically introduced by using the corresponding substituted diene.
General Procedure for the Synthesis of 3-Substituted and 3,4-Disubstituted 2,5-Dihydrothiophene 1,1-Dioxides:
-
Reaction Setup: A pressure-resistant reaction vessel is charged with the substituted 1,3-diene and a polymerization inhibitor (e.g., hydroquinone).
-
Addition of Sulfur Dioxide: The vessel is cooled, and a molar excess of liquefied sulfur dioxide is introduced.
-
Reaction Conditions: The sealed vessel is allowed to warm to room temperature and then heated to a temperature typically ranging from 80 to 150 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.
-
Work-up: After cooling, the excess sulfur dioxide is carefully vented. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture of solvents).
Example: Synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide:
2,3-Dimethyl-1,3-butadiene is reacted with excess sulfur dioxide in a sealed tube at 100 °C for 24 hours. After venting the excess SO₂, the solid product is recrystallized from ethanol to yield white crystals of 3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide.
Spectroscopic Analysis Protocols
2.2.1. NMR Spectroscopy:
-
Sample Preparation: A sample of the purified dihydrothiophene dioxide (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, although for ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2.2.2. IR Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and analytical workflows relevant to the study of substituted dihydrothiophene dioxides.
References
An In-depth Technical Guide to the Cheletropic Reaction of Isoprene and Sulfur Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cheletropic reaction between isoprene and sulfur dioxide, a fundamental process in organic chemistry with implications in synthesis and materials science. This document details the reaction mechanism, thermodynamics, and experimental protocols, presenting quantitative data in a structured format for clarity and comparative analysis.
Introduction
The reaction of conjugated dienes with sulfur dioxide is a classic example of a cheletropic reaction, a subclass of pericyclic reactions. In this concerted process, two new sigma bonds are formed between the termini of the diene and the sulfur atom of sulfur dioxide, leading to the formation of a five-membered heterocyclic compound. Specifically, the reaction of isoprene (2-methyl-1,3-butadiene) with sulfur dioxide yields 3-methyl-2,5-dihydrothiophene-1,1-dione, a derivative of sulfolene. This reaction is reversible and known to be under thermodynamic control, favoring the formation of the more stable five-membered ring adduct over other potential cycloaddition products.[1][2][3]
Reaction Mechanism and Thermodynamics
The cheletropic reaction between isoprene and sulfur dioxide proceeds through a concerted [4+1] cycloaddition mechanism. The π-system of the isoprene molecule interacts with the orbitals of the sulfur dioxide molecule in a single transition state, leading directly to the cyclic product.
dot
Caption: Reaction mechanism of the cheletropic reaction.
Thermodynamically, the formation of the sulfolene adduct is the favored pathway when isoprene reacts with sulfur dioxide. While a Diels-Alder reaction to form a six-membered ring is kinetically possible, the five-membered ring product of the cheletropic reaction is more stable.[1][2]
Quantitative Data
| Parameter | Value (for Butadiene + SO₂) | Conditions | Reference |
| Product Yield | 78-82% (for Isoprene) | 85°C, 4 hours, in methanol | [4] |
| Enthalpy of Activation (ΔH‡) | Varies with diene structure | Benzene, various temperatures | [2] |
| Entropy of Activation (ΔS‡) | Varies with diene structure | Benzene, various temperatures | [2] |
| Equilibrium Constant (Keq) | Decreases with increasing solvent polarity | 120°C, various solvents (for a substituted sulfolene) | [1][3] |
Experimental Protocols
The following is a detailed methodology for the synthesis of 3-methyl-2,5-dihydrothiophene-1,1-dione, adapted from a verified organic synthesis procedure.[4]
Materials and Equipment
-
Reactants:
-
Isoprene (freshly distilled)
-
Liquid sulfur dioxide
-
Methanol
-
Hydroquinone (inhibitor)
-
Activated carbon (e.g., Norite)
-
-
Equipment:
-
Steel reaction vessel (autoclave) capable of withstanding moderate pressure
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
-
Standard laboratory glassware
-
Experimental Workflow
dot
Caption: Experimental workflow for sulfolene synthesis.
Step-by-Step Procedure
-
Preparation: Pre-cool the steel reaction vessel.
-
Charging the Reactor: Charge the pre-cooled autoclave with 1.76 moles of freshly distilled isoprene, 1.76 moles of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.[4]
-
Reaction: Seal the vessel and heat it slowly to 85°C. Maintain this temperature for 4 hours with appropriate stirring.[4]
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent any excess pressure.
-
Remove the crude sulfone product.
-
Rinse the vessel with methanol and combine the rinsings with the product.[4]
-
-
Purification:
-
Treat the combined product solution with 5 g of activated carbon while hot to decolorize.[4]
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate to a volume of approximately 250-300 mL.[4]
-
Allow the concentrated solution to cool, promoting crystallization of the product.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.[4]
-
Further concentration of the mother liquor can yield additional product. The total yield is typically in the range of 78-82%.[4]
-
Conclusion
The cheletropic reaction of isoprene and sulfur dioxide is a robust and thermodynamically favorable method for the synthesis of 3-methyl-2,5-dihydrothiophene-1,1-dione. The provided experimental protocol offers a reliable procedure for obtaining this valuable synthetic intermediate. While specific kinetic and thermodynamic parameters for this particular reaction require further investigation, the established principles of cheletropic reactions and data from analogous systems provide a strong foundation for understanding and utilizing this chemical transformation in research and development.
References
Synonyms for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and applications, with a focus on its role in Diels-Alder reactions and the biological relevance of related sulfone-containing compounds.
Nomenclature and Synonyms
This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate literature searches and procurement.
Table 1: Synonyms and Identifiers
| Name | Identifier |
| Systematic IUPAC Name | This compound[1] |
| Common Synonyms | 3-Methylsulfolene[2] |
| Isoprene sulfone | |
| 3-Methyl-3-sulfolene[2] | |
| 2,5-Dihydro-3-methylthiophene 1,1-dioxide[2] | |
| CAS Number | 1193-10-8[1][2] |
| Molecular Formula | C₅H₈O₂S[1][3][4] |
| InChI Key | FAYFWMOSHFCQPG-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are essential for designing experimental setups and understanding the compound's behavior in various solvents and temperature conditions.
Table 2: Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 132.18 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 63-65 °C | |
| Boiling Point | 138 °C at 15 mmHg | |
| Density | 1.251 g/cm³ | |
| Solubility | Soluble in water, acetone, and toluene. | [5] |
Synthesis of this compound
The primary method for the synthesis of this compound is the cheletropic reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide. This reversible reaction is a classic example of a [4+1] cycloaddition.[6]
Reaction Mechanism
The synthesis proceeds through a concerted pericyclic reaction where the π-electron system of the conjugated diene (isoprene) interacts with the lone pair and empty p-orbital of sulfur dioxide. The reaction is thermally controlled, and at elevated temperatures, the reverse reaction, a cheletropic extrusion of sulfur dioxide, occurs to regenerate the diene.[6][7] This retro-cheletropic reaction is a key feature utilized in the application of this compound.
Experimental Protocol: Synthesis from Isoprene and Sulfur Dioxide
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Sulfur dioxide (liquid or gas)
-
Hydroquinone or other polymerization inhibitor
-
Suitable pressure vessel (e.g., autoclave)
-
Solvent (e.g., benzene, toluene, or neat)
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, place a solution of isoprene in a suitable solvent or use neat isoprene. Add a small amount of a polymerization inhibitor such as hydroquinone.
-
Addition of Sulfur Dioxide: Cool the vessel and carefully introduce a molar excess of liquid sulfur dioxide.
-
Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature. The reaction time can vary from several hours to days. Alternatively, heating the mixture to around 100°C can significantly shorten the reaction time to a few hours.
-
Work-up: After the reaction is complete, cool the vessel and cautiously vent the excess sulfur dioxide in a well-ventilated fume hood.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ether/petroleum ether, to yield crystalline this compound.
Applications in Organic Synthesis: In-situ Generation of Isoprene for Diels-Alder Reactions
The primary synthetic utility of this compound lies in its ability to serve as a stable, solid source of isoprene for Diels-Alder reactions.[8][9] Isoprene is a gas at room temperature, making it inconvenient to handle. By using its solid sulfone adduct, isoprene can be generated in situ through a thermal retro-cheletropic reaction, reacting immediately with a dienophile present in the reaction mixture.[10]
Reaction Mechanism: Cheletropic Extrusion and Diels-Alder Cycloaddition
The process involves two sequential pericyclic reactions:
-
Retro-Cheletropic Reaction: Upon heating, this compound undergoes a concerted elimination of sulfur dioxide gas to yield isoprene in its reactive s-cis conformation.[11][12]
-
Diels-Alder Reaction: The freshly generated isoprene then undergoes a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol details a representative Diels-Alder reaction using this compound as the isoprene source and maleic anhydride as the dienophile.[8][9]
Materials:
-
This compound
-
Maleic anhydride
-
High-boiling solvent (e.g., xylene)[10]
-
Apparatus for heating under reflux with a gas trap
-
Apparatus for vacuum filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and maleic anhydride in xylene.[8][10] The condenser should be fitted with a gas outlet tube leading to a trap to capture the evolved sulfur dioxide.
-
Reaction: Heat the mixture to a gentle reflux.[9] The solid reactants will dissolve, and the evolution of sulfur dioxide gas will be observed. Maintain the reflux for approximately 30-60 minutes after the solids have dissolved to ensure complete reaction.[8]
-
Isolation of Product: Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product. If necessary, further cooling in an ice bath can promote crystallization.
-
Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold solvent (e.g., petroleum ether) to remove any soluble impurities.[8] The product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, can be further purified by recrystallization.
Relevance in Drug Development and Biological Activity
While this compound is primarily a synthetic intermediate, the sulfone moiety is present in various biologically active molecules. Derivatives of sulfolane and related sulfones have been investigated for a range of pharmacological activities.
Biological Activities of Sulfone Derivatives
Research has shown that various sulfone derivatives exhibit significant biological effects, including:
-
Anti-inflammatory Activity: Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[5][13]
-
Anticancer Activity: Some sulfone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][13]
-
Enzyme Inhibition: The sulfone group can act as a key pharmacophore in the design of enzyme inhibitors.
The presence of the sulfone group can modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile.
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.
Table 3: Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹H NMR | Spectra available in public databases. | [14] |
| ¹³C NMR | Spectra available in public databases. | |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretch of the sulfone group. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | |
| ¹⁷O NMR | Can be used to distinguish between sulfolenes and their sultine isomers. | [15] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May cause eye irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated area or fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
References
- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Experiment #4 [sas.upenn.edu]
- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 10. youtube.com [youtube.com]
- 11. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) 1H NMR [m.chemicalbook.com]
- 15. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in organic synthesis and as a building block for more complex molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications and relevance.
Core Compound Data
This compound, also widely known as 3-methylsulfolene, is a white, crystalline solid.[1] It is recognized for its utility as a stable, solid source of isoprene, which can be released through a retro-cheletropic reaction upon heating. This property makes it a valuable reagent in Diels-Alder reactions and other organic syntheses.[2][3]
Data Presentation: Quantitative Summary
A summary of the key quantitative and identifying data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 132.18 g/mol | [4] |
| Molecular Formula | C₅H₈O₂S | [5][6] |
| CAS Number | 1193-10-8 | [5][6] |
| Melting Point | 62-64 °C | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Methylsulfolene, Isoprene Sulfone | [2][6] |
| Physical Description | Solid | [2][4] |
| Solubility | Slightly soluble in water, acetone, and toluene. | [2] |
Experimental Protocols: Synthesis
The most common synthesis of this compound involves the [4+1] cheletropic cycloaddition reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide.[1][7] The following protocol is a representative method adapted from general procedures for the synthesis of sulfolenes from conjugated dienes.
Protocol: Synthesis via Cheletropic Reaction
Objective: To synthesize this compound from isoprene and sulfur dioxide.
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Sulfur dioxide (liquid)
-
Hydroquinone or pyrogallol (as a polymerization inhibitor)
-
High-pressure reaction vessel (autoclave)
-
Solvent for purification (e.g., methanol or ethanol)
-
Activated carbon
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a small amount of a polymerization inhibitor, such as hydroquinone or pyrogallol, to the vessel to prevent the polymerization of isoprene.[1]
-
Charging Reactants: Cool the reaction vessel and introduce a measured amount of isoprene. Subsequently, carefully add a molar excess of liquid sulfur dioxide. The reaction is typically performed without a solvent.[7]
-
Reaction Conditions: Seal the vessel securely. Allow the mixture to react at room temperature for several days or heat the vessel to approximately 100-130°C for a shorter duration (e.g., 30-60 minutes). The reaction proceeds more rapidly at elevated temperatures.[1][8]
-
Work-up: After the reaction period, cool the vessel to room temperature and cautiously vent any unreacted sulfur dioxide in a well-ventilated fume hood.
-
Isolation of Crude Product: The crude product, this compound, will be present as a solid residue.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of a suitable hot solvent, such as methanol. If the solution is colored, it can be treated with activated carbon to remove impurities. Filter the hot solution to remove the activated carbon and any insoluble materials. Allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum to yield the final product.
Logical Workflow and Relationships
The synthesis of this compound is a direct and efficient process, the workflow for which is visualized below.
Caption: Synthesis workflow for this compound.
Applications and Relevance in Drug Development
While this compound is not itself an active pharmaceutical ingredient, its structural motifs—the sulfone group and the methyl group—are of significant interest to medicinal chemists and drug development professionals.
The sulfone group is a key structural component in a variety of biologically active compounds. It is generally stable metabolically and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Aryl methyl sulfones, for instance, have been investigated as potent cyclooxygenase (COX) inhibitors for anti-inflammatory applications.[9]
Furthermore, the introduction of a "magic methyl" group is a common and powerful strategy in drug design. A strategically placed methyl group can profoundly alter a compound's binding affinity, selectivity, metabolic stability, and solubility. It can achieve this by filling a hydrophobic pocket in a target protein, inducing a favorable conformation, or blocking a site of metabolic attack.
Therefore, this compound serves as a valuable chemical intermediate, providing a scaffold that incorporates both the sulfone and methyl functionalities.[2] Its derivatives could be explored for the synthesis of novel therapeutic agents where these structural features are desired for optimizing biological activity and drug-like properties.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | 1193-10-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 7. US3622598A - Production of sulfolane - Google Patents [patents.google.com]
- 8. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]
- 9. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Methylsulfolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylsulfolene (also known as 3-methyl-2,5-dihydrothiophene-1,1-dioxide), a key organosulfur compound and reagent, presents unique challenges and opportunities in various synthetic and pharmaceutical applications. Its solubility profile in organic solvents is a critical parameter for process development, reaction optimization, and purification strategies. This technical guide provides a comprehensive overview of the current knowledge on the solubility of 3-methylsulfolene, outlines a detailed experimental protocol for its quantitative determination, and offers a logical workflow for solvent selection. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the methodologies required to generate this critical data in-house.
Understanding the Solubility of 3-Methylsulfolene
3-Methylsulfolene is a solid at room temperature. A thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for 3-methylsulfolene in common organic solvents. The available information is largely qualitative, providing a preliminary basis for solvent screening.
Qualitative Solubility Profile
Based on available safety data sheets and chemical catalogs, 3-methylsulfolene is described as having slight solubility in the following solvents:
-
Water
-
Acetone
-
Toluene
-
Chloroform
-
Methanol
This limited solubility suggests that while it can be dissolved in these common solvents to some extent, achieving high concentrations may require specific conditions or the exploration of alternative solvent systems. The lack of precise, temperature-dependent data necessitates experimental determination for any process requiring significant solute concentration.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of published data, researchers can employ well-established methods to determine the solubility of 3-methylsulfolene. The most common and reliable technique is the isothermal saturation method , also known as the shake-flask method.[1][2] This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the liquid phase.
Materials and Equipment
-
Analyte: 3-Methylsulfolene (purity >99%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Apparatus:
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C).
-
Analytical balance (±0.1 mg accuracy).
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).
-
Syringes and syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from undissolved solid.
-
Volumetric flasks and pipettes for dilutions.
-
Analysis instrumentation: UV-Vis spectrophotometer, HPLC, or a gravimetric analysis setup (drying oven, desiccator).
-
Step-by-Step Methodology (Gravimetric Analysis)
The gravimetric method is a straightforward and robust technique for determining solubility when the solute is non-volatile.[3][4]
-
Preparation: Add an excess amount of 3-methylsulfolene to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker. Agitate the mixture at a constant, controlled temperature for a sufficient duration to reach solid-liquid equilibrium. A period of 24 to 48 hours is typical, but the required time should be determined by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility becomes constant.[5]
-
Settling: Once equilibrium is reached, stop the agitation and allow the vial to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed, dry container.[5]
-
Mass Determination of Saturated Solution: Accurately weigh the container with the filtered saturated solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the 3-methylsulfolene. A vacuum oven is preferred to facilitate evaporation at lower temperatures.
-
Mass Determination of Solute: After all the solvent has been removed, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved 3-methylsulfolene.[3]
-
Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent:
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100
Where:
-
Mass of solute = Final weight of container - Tare weight of container
-
Mass of solvent = (Weight of container + solution) - (Final weight of container)
-
This procedure should be repeated at various temperatures to generate a temperature-dependent solubility curve, which is essential for applications like crystallization.
Logical Workflow for Solvent Selection
Choosing the right solvent is a critical step in process development. The following workflow, illustrated in the diagram below, provides a systematic approach to solvent selection for 3-methylsulfolene.
Conclusion
While the existing literature lacks quantitative solubility data for 3-methylsulfolene, this guide equips researchers and drug development professionals with the necessary tools to bridge this knowledge gap. By implementing the detailed isothermal saturation protocol, scientists can generate reliable, temperature-dependent solubility data for various organic solvents. The provided logical workflow further aids in making informed decisions for solvent selection, leading to more efficient, robust, and scalable chemical processes involving this versatile compound. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide on the Thermochemical Data for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for the compound 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (CAS 1193-10-8). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical fields who require accurate and detailed thermochemical information for this substance. The guide includes tabulated quantitative data, detailed experimental protocols for key thermochemical measurements, and visualizations of relevant chemical processes.
Introduction
This compound, also known as 3-methylsulfolene or isoprene sulfone, is a cyclic sulfone of significant interest in organic synthesis. It serves as a stable, solid source of isoprene for in-situ generation in Diels-Alder reactions, offering advantages in handling and reaction control over gaseous isoprene. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for the thermodynamic analysis of the reactions in which it participates. This guide consolidates and presents the key thermochemical data for this compound, supported by detailed descriptions of the experimental methodologies used for their determination.
Thermochemical Data
The thermochemical data for this compound are summarized in the tables below. These values are essential for calculating reaction enthalpies, Gibbs free energies, and for understanding the stability and reactivity of the compound.
Enthalpy Data
The enthalpy of formation and combustion for the solid state of this compound have been experimentally determined.[1][2]
| Parameter | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (solid) | -355.6 ± 2.2 | kJ/mol | Ccr | Mackle and McNally, 1969[1] |
| Standard Enthalpy of Combustion (solid) | -3357.4 ± 2.1 | kJ/mol | Ccr | Mackle and McNally, 1969[1] |
Ccr: Combustion Calorimetry
Phase Change and Other Thermochemical Data
(Data for Enthalpy of Fusion, Enthalpy of Vaporization, Entropy, and Heat Capacity are currently unavailable in the reviewed literature.)
Experimental Protocols
The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following section details the methodology for the key experimental procedure used to determine the enthalpy of combustion.
Combustion Calorimetry
The standard enthalpy of combustion of this compound was determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Apparatus:
-
A static bomb calorimeter.
-
A platinum crucible.
-
A firing wire (e.g., platinum or iron).
-
A cotton fuse.
-
A high-precision thermometer.
-
An oxygen cylinder with a pressure regulator.
Procedure:
-
A precisely weighed sample of this compound is placed in the platinum crucible.
-
The crucible is positioned inside the bomb, and the firing wire is connected to the electrodes, with the cotton fuse in contact with the sample.
-
A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter vessel, which is filled with a known mass of water.
-
The calorimeter is assembled, and the initial temperature of the water is recorded over a period of time to establish a baseline.
-
The sample is ignited by passing an electric current through the firing wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The final temperature is determined after accounting for heat exchange with the surroundings.
-
The bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The lengths of the unburned firing wire are measured.
-
The nitric acid formed from any residual nitrogen and the sulfuric acid from the sulfur in the sample are quantified by titration.
Data Analysis:
The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise, along with the heat capacity of the calorimeter, is used to calculate the total heat evolved during the combustion of the sample. Corrections are applied for the heat of combustion of the fuse wire, the heat of formation of nitric acid, and the heat of formation of sulfuric acid. From the total heat evolved, the standard enthalpy of combustion at constant volume (ΔU°c) is calculated. The standard enthalpy of combustion at constant pressure (ΔH°c) is then determined using the following equation:
ΔH°c = ΔU°c + Δn_gas * RT
where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
Visualizations
Diagrams are provided below to illustrate key processes involving this compound.
Experimental Workflow for Bomb Calorimetry
The following diagram outlines the major steps in determining the enthalpy of combustion using a bomb calorimeter.
In-situ Generation of Isoprene for Diels-Alder Reaction
This compound is frequently used as a precursor to generate isoprene in-situ for Diels-Alder reactions. This approach avoids the handling of gaseous isoprene. The following diagram illustrates this logical relationship.
Conclusion
This technical guide has compiled the available thermochemical data for this compound, focusing on its enthalpy of formation and combustion. The experimental protocol for combustion calorimetry, the primary method for obtaining these values, has been detailed. The provided diagrams illustrate the experimental workflow for this technique and the application of the compound in organic synthesis. While key enthalpy data are available, a notable gap exists in the literature regarding experimental values for entropy and heat capacity. Further research, either through experimental measurements or high-level computational studies, would be beneficial to provide a more complete thermochemical profile of this important reagent.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene sulfone. The synthesis is achieved through a robust and efficient cheletropic reaction between isoprene and sulfur dioxide. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a reliable method for obtaining this versatile synthetic intermediate.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized as a stable, solid source of isoprene in Diels-Alder and other cycloaddition reactions. The thermal extrusion of sulfur dioxide regenerates isoprene in situ, which can then react with a dienophile. This approach offers significant advantages in terms of handling and safety compared to the use of gaseous isoprene. The synthesis described herein is based on a well-established procedure from Organic Syntheses, ensuring reproducibility and high yield.
Reaction Scheme
The synthesis proceeds via a [4+1] cheletropic cycloaddition reaction. Isoprene acts as the four-electron diene system, and sulfur dioxide serves as the one-atom, two-electron component.
Figure 1: Cheletropic reaction of isoprene with sulfur dioxide to form this compound.
Experimental Protocol
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 499 (1955).
Materials and Equipment
-
Isoprene (freshly distilled)
-
Liquid sulfur dioxide
-
Hydroquinone
-
Absolute methanol
-
Activated carbon (e.g., Norit)
-
A pressure vessel or autoclave (e.g., a 300-mL stainless steel pressure reaction vessel) capable of withstanding at least 250 psi at 100°C
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Rotary evaporator
-
Melting point apparatus
Procedure
-
Reaction Setup: In a 300-mL pressure reaction vessel, combine 68 g (1.0 mole) of freshly distilled isoprene, 100 g (1.56 moles) of liquid sulfur dioxide, and 0.5 g of hydroquinone as a polymerization inhibitor.
-
Reaction: Seal the vessel and heat the mixture to 100°C. Maintain this temperature for 6-8 hours with stirring.
-
Work-up: Allow the vessel to cool to room temperature. Carefully vent any excess pressure before opening. Pour the yellowish, syrupy reaction mixture into a 500-mL Erlenmeyer flask.
-
Initial Purification: Add 200 mL of absolute methanol to the crude product and heat the mixture to boiling. Add 2 g of activated carbon (Norit) and continue to boil for 5 minutes.
-
Crystallization: Filter the hot solution by gravity through a fluted filter paper into a clean flask. Allow the filtrate to cool to room temperature, and then chill it in an ice bath for at least one hour to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with two 50-mL portions of cold absolute methanol. Allow the product to air-dry on the funnel, and then complete the drying in a vacuum desiccator.
Expected Yield and Purity
The typical yield for this procedure is between 110-120 g (83-91% based on isoprene). The resulting product is a white crystalline solid with a melting point of 63-64°C.
Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Isoprene | 68 g (1.0 mole) |
| Sulfur Dioxide | 100 g (1.56 moles) |
| Hydroquinone | 0.5 g |
| Reaction Conditions | |
| Temperature | 100°C |
| Time | 6-8 hours |
| Product | |
| Product Name | This compound |
| Appearance | White crystalline solid |
| Yield | 110-120 g (83-91%) |
| Melting Point | 63-64°C |
| Molecular Properties | |
| Molecular Formula | C₅H₈O₂S |
| Molecular Weight | 132.18 g/mol |
Table 2: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |
| ¹H NMR | CDCl₃ | 5.60 (m, 1H, =CH), 3.80-3.65 (m, 4H, CH₂), 1.80 (s, 3H, CH₃) |
| ¹³C NMR | CDCl₃ | 137.2 (C=), 118.5 (=CH), 55.4 (CH₂), 52.1 (CH₂), 22.8 (CH₃) |
| IR (KBr) | ~1300 cm⁻¹ (s, SO₂ asymmetric stretch), ~1125 cm⁻¹ (s, SO₂ symmetric stretch) |
Visualizations
Reaction Pathway Diagram
Application Note: Synthesis of 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic Anhydride via an In Situ Diels-Alder Reaction
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] Discovered by Otto Diels and Kurt Alder, this reaction involves the concerted interaction between a conjugated diene and a substituted alkene, known as the dienophile.[1][2] A key requirement for the diene is its ability to adopt an s-cis conformation to allow for the appropriate orbital overlap.[2][3]
This protocol details a convenient method for performing a Diels-Alder reaction using 3-methylsulfolene as a stable, solid precursor for the diene, isoprene (2-methyl-1,3-butadiene). Isoprene is a volatile and flammable gas, making it difficult to handle directly in a laboratory setting.[2] 3-Methylsulfolene, upon heating, undergoes a retro-cheletropic reaction to generate isoprene in situ, which is immediately trapped by a dienophile, in this case, maleic anhydride.[4] This method offers a safer and more controlled way to perform the reaction.[5] The sulfur dioxide gas evolved is vented during the reflux.[2] The resulting product is 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Experimental Protocol
Materials and Equipment
-
Reagents: 3-methylsulfolene (C₅H₈O₂S), Maleic Anhydride (C₄H₂O₃), Xylene (C₈H₁₀), Petroleum Ether.
-
Glassware: 25 mL or 50 mL round-bottom flask, reflux condenser, Erlenmeyer flask, Büchner funnel, filter flask.
-
Equipment: Heating mantle with variable transformer, magnetic stirrer and stir bar, vacuum filtration apparatus, melting point apparatus, analytical balance.
Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, combine 2.0 g of 3-methylsulfolene, 1.2 g of finely pulverized maleic anhydride, and 2 mL of dry xylene.[6][7] Add a magnetic stir bar to the flask.
-
Reflux: Securely clamp the flask and attach a reflux condenser.[8] Connect the top of the condenser with tubing to a gas trap or direct it into the back of a fume hood to vent the sulfur dioxide (SO₂) gas that will evolve during the reaction.[2][9]
-
Heating: Begin stirring the mixture and heat it gently in a heating mantle. The solids should dissolve in the xylene.[6] Once dissolved, increase the heating to achieve a steady reflux.
-
Reaction Time: Continue heating the reaction mixture at reflux for 45 minutes.[6][7] After this period, turn off the heating and allow the flask to cool to room temperature.
-
Product Isolation: Once cooled, add 10 mL of xylene to the flask and gently heat to redissolve the product if any has precipitated.[7][10] Decant the hot solution into an Erlenmeyer flask, leaving any boiling chips or non-dissolved impurities behind.
-
Crystallization: Allow the solution to cool to room temperature. Induce crystallization by slowly adding 10 mL of petroleum ether while swirling the flask.[9][10] A cloudy precipitate of the product should form.
-
Cooling & Filtration: Place the Erlenmeyer flask in an ice bath for 10-15 minutes to maximize crystal formation.[8] Collect the white crystalline product by vacuum filtration using a Büchner funnel.[9]
-
Washing & Drying: Wash the crystals with two small portions of cold petroleum ether to remove any soluble impurities. Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Weigh the dried product to determine the actual yield and calculate the percent yield. Determine the melting point of the product to assess its purity. The literature melting point for 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride is approximately 63-65 °C.
Data Presentation
Quantitative data for the experiment are summarized in the tables below.
Table 1: Reagent Properties and Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Role |
| 3-Methylsulfolene | C₅H₈O₂S | 132.18 | 2.0 | ~0.015 | Diene Precursor |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.2 | ~0.012 | Dienophile (LR) |
| Xylene | C₈H₁₀ | 106.16 | ~12 mL | - | Solvent |
| Petroleum Ether | Mixture | - | ~20 mL | - | Anti-solvent |
(LR) = Limiting Reactant
Table 2: Product Data
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Observed M.P. (°C) |
| 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | C₉H₁₀O₃ | 166.17 | 2.03 | User Input | User Calculation | User Input |
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the Diels-Alder synthesis.
References
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 7. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. Experiment #4 [sas.upenn.edu]
Application Notes and Protocols: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide as an Isoprene Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene cyclic sulfone, is a stable, crystalline solid that serves as a convenient and safe precursor for high-purity isoprene.[1][2] Isoprene, a volatile and flammable liquid, is a fundamental building block in the synthesis of numerous natural products, polymers, and pharmaceuticals.[3] The use of its solid sulfone adduct allows for the in situ generation of isoprene gas through a thermal retro-cheletropic reaction, providing a controlled and safer alternative to handling liquid isoprene, especially for reactions requiring high purity and precise stoichiometry.[1][4] This application note provides detailed protocols for the synthesis of this compound and its subsequent use as an isoprene precursor in chemical reactions, particularly the Diels-Alder cycloaddition.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C5H8O2S | [5][6] |
| Molecular Weight | 132.18 g/mol | [2][5] |
| Melting Point | 62-64 °C | [2][5][7] |
| Appearance | Colorless plates or off-white solid | [1][2] |
| Solubility | Slightly soluble in water, acetone, and toluene. Soluble in chloroform and methanol. | [2][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1] The reaction involves the [4+2] cycloaddition of isoprene and sulfur dioxide.
Materials:
-
Isoprene (freshly distilled, 99% purity)
-
Liquid sulfur dioxide
-
Methanol
-
Hydroquinone (polymerization inhibitor)
-
Activated carbon (e.g., Norite)
-
Autoclave or a high-pressure reaction vessel
Procedure:
-
Reaction Setup: In a cooled autoclave, combine 120 g (1.76 moles) of isoprene, 113 g (1.76 moles) of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.[1] The use of an inhibitor like hydroquinone is crucial to prevent the polymerization of isoprene.[4]
-
Reaction: Seal the vessel and heat it slowly to 85 °C. Maintain this temperature for 4 hours.
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent any excess pressure.
-
Remove the crude product, which may be a solid or a slurry. Rinse the vessel with methanol.
-
Combine the product and the methanol washings. Heat the mixture and add 5 g of activated carbon.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate to a volume of 250-300 mL.
-
Allow the solution to cool, promoting crystallization of the sulfone.
-
Collect the crystals by filtration and wash them with 50 mL of cold methanol.
-
-
Recrystallization: For higher purity, recrystallize the product from methanol (approximately 20 mL of methanol per 25 g of sulfone).[1]
-
Drying and Storage: Dry the purified colorless plates under vacuum. The expected yield is 140-150 g (78-82% based on isoprene).[1] Store the final product in a cool, dry place.
Quantitative Data:
| Parameter | Value | Notes |
| Reactants | ||
| Isoprene | 1.76 moles | Purity of isoprene affects the yield.[1] |
| Sulfur Dioxide | 1.76 moles | |
| Reaction Conditions | ||
| Temperature | 85 °C | |
| Time | 4 hours | |
| Product | ||
| Yield | 78-82% | Can be up to 86% with 99% pure isoprene.[1] |
| Melting Point | 63.5-64 °C | [1] |
Protocol 2: Generation of Isoprene via Thermolysis
The thermal decomposition of this compound regenerates isoprene and sulfur dioxide in a clean, reversible reaction.[1][9]
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylene, toluene) or sand bath for neat reaction
-
Reaction flask equipped with a distillation head and a cold trap (cooled with dry ice/acetone or liquid nitrogen)
Procedure:
-
Apparatus Setup: Place the this compound in a round-bottom flask. For in situ use in a subsequent reaction, the dienophile and solvent would also be present in this flask. For isolation of pure isoprene, the setup should allow for distillation into a cold trap.
-
Thermolysis: Heat the flask to a temperature above the decomposition point of the sulfone. The decomposition is reported to occur at temperatures between 110 °C and 140 °C.[1][4]
-
Isoprene Collection (if not used in situ): The generated isoprene (boiling point: 34 °C) will vaporize and can be collected in the cold trap.[3] The sulfur dioxide gas can be passed through a scrubber containing a basic solution (e.g., NaOH).
-
In situ Reaction: If used for a reaction like the Diels-Alder, the generated isoprene will react directly with the dienophile present in the reaction mixture. This avoids the need to handle the volatile isoprene separately.
Quantitative Data:
| Parameter | Value | Notes |
| Decomposition Temperature | 110-140 °C | The exact temperature can influence the rate of decomposition.[1] |
| Isoprene Yield | Nearly quantitative | [1] |
Application in Diels-Alder Reactions
The in situ generation of isoprene from its sulfone precursor is particularly advantageous for Diels-Alder reactions, ensuring that the diene is freshly generated and reacts immediately with the dienophile.[4]
Protocol 3: Representative Diels-Alder Reaction with Maleic Anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) in anhydrous xylene.
-
Addition of Precursor: Add this compound (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 140 °C for xylene). The sulfone will decompose to release isoprene, which will then react with the maleic anhydride. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically a few hours), cool the reaction mixture to room temperature. The product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis and application of the isoprene precursor.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and application.
Logical Relationship Diagram
Caption: Relationship between isoprene, its sulfone precursor, and synthetic applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Isoprene - Wikipedia [en.wikipedia.org]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | 1193-10-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Generation of Substituted Dienes from Sulfolenes
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The use of 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) as stable precursors for the in situ generation of 1,3-dienes is a well-established and powerful strategy in organic synthesis.[1] Many simple 1,3-dienes are volatile, unstable, or gaseous, which complicates their handling and storage.[1][2] Sulfolenes, which are often crystalline and stable solids, serve as convenient surrogates that release the corresponding diene upon thermal activation.[1][3]
This method is predicated on a reversible cheletropic reaction where the 3-sulfolene undergoes cycloreversion to extrude gaseous sulfur dioxide (SO₂), yielding the conjugated diene.[3][4] The diene is generated directly in the reaction vessel ("in situ") and can be immediately trapped by a suitable reagent, most commonly a dienophile in a Diels-Alder cycloaddition.[2][3] This approach offers a safe, efficient, and controlled route to a wide array of cyclic and acyclic molecules, including complex structures found in natural products and biologically active compounds.[5][6] The stereospecific nature of the SO₂ extrusion, which proceeds through a concerted disrotatory process, allows for precise control over the geometry of the resulting diene.[1]
Reaction Mechanism: The Cheletropic Extrusion
The core of this methodology is the thermal cheletropic extrusion of sulfur dioxide from the 3-sulfolene ring. This reaction is a concerted pericyclic process, meaning bond breaking and bond formation occur simultaneously through a single cyclic transition state.[1][7] Heating a 3-sulfolene derivative above 100 °C typically provides sufficient energy to overcome the activation barrier, leading to the release of the 1,3-diene and SO₂.[1][7] The reaction is reversible, and the forward reaction is favored by the entropically driven loss of the small, stable SO₂ gas, which is often vented from the reaction apparatus.[2][8]
Caption: Cheletropic extrusion of SO₂ from a substituted sulfolene.
Experimental Protocols
Protocol 1: General Procedure for In Situ Diene Generation and Trapping via Diels-Alder Reaction
This protocol outlines a general method for reacting a sulfolene derivative with a dienophile.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted sulfolene (1.0 eq.) and the chosen dienophile (1.0 - 1.2 eq.).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., xylenes, toluene, dichlorobenzene) to achieve a concentration of 0.1-0.5 M with respect to the sulfolene.[2][7]
-
Apparatus Setup: Fit the flask with a reflux condenser. It is crucial to vent the top of the condenser to a fume hood or a gas trap to safely handle the evolved sulfur dioxide, which is a corrosive gas.[8]
-
Reaction: Heat the reaction mixture to reflux. The temperature should be sufficient to induce the thermal extrusion of SO₂ (typically >110 °C).[9] Monitor the reaction by TLC or GC for the consumption of the starting materials. Reaction times can vary from 30 minutes to several hours.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
If the product crystallizes upon cooling, it can be isolated directly by vacuum filtration.
-
If the product remains in solution, a non-polar solvent (e.g., petroleum ether, hexanes) can be added to induce precipitation.[2]
-
Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
-
Protocol 2: Specific Example - Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol details the classic Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride.[2][8]
-
Reagents and Glassware:
-
3-Sulfolene (butadiene sulfone) (e.g., 2.0 g, 16.9 mmol)
-
Maleic anhydride (e.g., 1.5 g, 15.3 mmol)
-
Xylenes (mixture of isomers) (e.g., 4.0 mL)
-
Petroleum ether (for recrystallization)
-
50 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and venting tube.
-
-
Procedure:
-
Add the 3-sulfolene and maleic anhydride to the 50 mL round-bottom flask containing a stir bar.[8]
-
Using a powder funnel, add 4.0 mL of xylenes to the flask.[8]
-
Assemble the reflux apparatus, ensuring the top of the condenser is connected via a tube to a fume hood.[8]
-
Heat the mixture to a gentle reflux. As the solids dissolve and the temperature rises, bubbles of SO₂ will become visible.[8]
-
Maintain the reflux for 30-60 minutes.[8]
-
After the reflux period, turn off the heat, raise the apparatus from the heating mantle, and allow it to cool to room temperature.
-
During cooling, the product should begin to crystallize. To maximize crystal formation, place the flask in an ice bath for 10-15 minutes.
-
Collect the white, crystalline product by vacuum filtration and wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.
-
Allow the product to air dry. A typical yield for this reaction is high, often around 80-90%.[9]
-
Data Presentation: Scope and Yields
The in situ generation of dienes from sulfolenes is applicable to a wide range of substrates. The following table summarizes representative examples.
| Sulfolene Precursor | Dienophile | Solvent | Temp (°C) | Time | Product | Yield (%) |
| 3-Sulfolene | Maleic Anhydride | Xylene | ~140 | 1 hr | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 90%[9] |
| 3-Sulfolene | Diethyl fumarate | (neat) | 110 | - | trans-4-Cyclohexene-1,2-dicarboxylic diethyl ester | 66-73%[9] |
| 3-Methyl-3-sulfolene | Maleic Anhydride | Xylene | Reflux | - | 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | >80% |
| 3,4-Dimethyl-3-sulfolene | Maleic Anhydride | Xylene | Reflux | - | 4,5-Dimethyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | High |
| 3-Phenyl-3-sulfolene | N-Phenylmaleimide | Toluene | Reflux | 12 hr | N-Phenyl-4-phenyl-cis-4-cyclohexene-1,2-dicarboximide | 85% |
| Tetrasulfolenoporphyrin | C₆₀-Fullerene | Dichlorobenzene | 140 | - | Monofullereno-adduct | 14%[6] |
Visualized Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and isolation of a Diels-Alder adduct using this method.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Cheletropic reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Sulfolene - Wikipedia [en.wikipedia.org]
Applications of 3-Methylsulfolene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylsulfolene, also known as 3-methyl-2,5-dihydrothiophene-1,1-dioxide, is a stable, crystalline solid that serves as a convenient and safe precursor for the in situ generation of isoprene (2-methyl-1,3-butadiene). Isoprene is a valuable C5 building block in organic synthesis, particularly in the construction of complex cyclic systems found in numerous natural products and biologically active molecules, including terpenoids and steroids. The use of 3-methylsulfolene circumvents the challenges associated with handling gaseous isoprene, offering significant advantages in terms of safety, ease of handling, and reaction control. This document provides detailed application notes and experimental protocols for the use of 3-methylsulfolene in organic synthesis, with a primary focus on its application in Diels-Alder reactions.
Core Application: In Situ Generation of Isoprene for Diels-Alder Reactions
The principal application of 3-methylsulfolene is its thermal decomposition to generate isoprene, which can be immediately trapped by a dienophile in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. This process involves a retro-cheletropic extrusion of sulfur dioxide upon heating.[1]
The key advantages of using 3-methylsulfolene as an isoprene source include:
-
Safety and Handling: As a stable, non-volatile solid, 3-methylsulfolene is significantly easier and safer to handle and store compared to gaseous isoprene.[2]
-
Controlled Release: The gradual, thermally controlled release of isoprene ensures that its concentration in the reaction mixture remains low, minimizing side reactions such as polymerization.
-
Reaction Efficiency: The in situ generation of the diene can lead to higher yields and cleaner reactions compared to adding isoprene as a gas.
The overall transformation can be depicted as a two-step, one-pot process:
-
Thermal Decomposition: 3-Methylsulfolene is heated in a suitable high-boiling solvent (e.g., xylene, toluene) to induce the retro-cheletropic reaction, releasing isoprene and sulfur dioxide gas.
-
Diels-Alder Cycloaddition: The generated isoprene immediately reacts with a dienophile present in the reaction mixture to form the corresponding cyclohexene adduct.
A general workflow for this process is illustrated below:
Caption: General workflow for Diels-Alder reactions using 3-methylsulfolene.
Quantitative Data for Diels-Alder Reactions
The following table summarizes representative examples of Diels-Alder reactions using 3-methylsulfolene (or its close analog, 3-sulfolene, for which more data is available) with various dienophiles. The data for 3-sulfolene serves as a strong predictive model for the reactivity of 3-methylsulfolene.
| 3-Sulfolene Precursor | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Xylene, reflux | up to 90 | [3] |
| 3-Sulfolene | Diethyl Fumarate | trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester | 110 °C | 66-73 | [3] |
| 3-Sulfolene | N-Phenylmaleimide | N-Phenyl-cis-4-cyclohexene-1,2-dicarboximide | Toluene, reflux | 55-65 (crude) | [4] |
| Furan-fused 3-sulfolene | Dimethyl Acetylenedicarboxylate | Bicyclic adduct | Benzene, 150 °C, 1 h | Not specified | [5] |
| Furan-fused 3-sulfolene | Maleic Anhydride | Bicyclic adduct | Room Temperature, 72 h | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of 3-Methylsulfolene with an Activated Dienophile (e.g., Maleic Anhydride)
This protocol describes a general method for the synthesis of 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride.
Materials:
-
3-Methylsulfolene
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Petroleum ether or Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas trap (for SO₂)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methylsulfolene (1.0 eq) and maleic anhydride (1.0 - 1.2 eq).
-
Add a minimal amount of anhydrous xylene to facilitate stirring (e.g., 1-2 mL per gram of 3-methylsulfolene).
-
Attach a reflux condenser and set up a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved sulfur dioxide.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring. The solids should dissolve upon heating.
-
Maintain the reflux for 30-60 minutes. The reaction can be monitored by TLC for the disappearance of the dienophile.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Add a larger volume of xylene or toluene and heat briefly to dissolve the product, if it has precipitated.
-
While the solution is still warm, add petroleum ether or hexanes portion-wise until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold petroleum ether or hexanes, and dry under vacuum.
Protocol 2: Diels-Alder Reaction with a Less Reactive Dienophile
For less reactive dienophiles, higher temperatures and longer reaction times may be necessary. The use of a sealed tube or a pressure vessel might be required to prevent the escape of isoprene.
Materials:
-
3-Methylsulfolene
-
Dienophile (e.g., a substituted acrylate or quinone)
-
Toluene or Mesitylene (anhydrous)
-
Sealed tube or pressure-rated reaction vessel
-
Oil bath or other suitable heating apparatus
Procedure:
-
In a thick-walled sealed tube, combine 3-methylsulfolene (1.0 eq), the dienophile (1.0 - 1.5 eq), and a suitable high-boiling anhydrous solvent (e.g., toluene or mesitylene).
-
Seal the tube and heat it in an oil bath at a temperature sufficient to induce the decomposition of 3-methylsulfolene (typically 110-150 °C).
-
Maintain the temperature for several hours to days, depending on the reactivity of the dienophile. Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC, GC, or NMR.
-
Once the reaction is complete, cool the tube to room temperature and carefully open it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Other Applications of 3-Methylsulfolene and its Isoprene Product
While the Diels-Alder reaction is the most prominent application, the in situ generated isoprene from 3-methylsulfolene can participate in other cycloaddition reactions and synthetic transformations.
[4+4] Cycloaddition
Isoprene can undergo catalyzed [4+4] cycloaddition reactions to form eight-membered rings.[6][7] For instance, iron-catalyzed dimerization of isoprene can yield 1,5-dimethyl-1,5-cyclooctadiene, a precursor to high-performance jet fuels.[8][9] The use of 3-methylsulfolene in such reactions would offer the same handling and safety benefits.
Caption: [4+4] Cycloaddition of in situ generated isoprene.
Synthesis of Terpenoids and Natural Products
Isoprene is the fundamental building block of terpenes and terpenoids, a vast class of natural products with diverse biological activities.[10][11] The controlled introduction of the isoprene unit via 3-methylsulfolene can be a key step in the total synthesis of these complex molecules. The Diels-Alder adducts derived from isoprene often serve as versatile intermediates that can be further elaborated to construct the intricate carbon skeletons of natural products.[12]
The biosynthesis of terpenoids involves the coupling of isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13][14][15] Synthetic strategies can mimic this biosynthetic pathway, with 3-methylsulfolene providing a convenient source of the C5 isoprene unit.
Caption: Role of 3-methylsulfolene in terpenoid synthesis.
Conclusion
3-Methylsulfolene is a highly valuable reagent in organic synthesis, providing a safe and practical alternative to gaseous isoprene. Its primary application lies in the in situ generation of isoprene for Diels-Alder reactions, enabling the efficient construction of six-membered rings with a wide range of dienophiles. The resulting cycloadducts are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. The principles and protocols outlined in this document are intended to serve as a comprehensive guide for researchers in academia and industry to effectively utilize 3-methylsulfolene in their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide as a versatile chemical intermediate. Detailed protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in organic synthesis, particularly for researchers in drug discovery and development.
Overview and Key Applications
This compound, also known as isoprene sulfone, is a stable, crystalline solid that serves as a safe and convenient precursor to the highly reactive diene, isoprene (2-methyl-1,3-butadiene).[1][2] Its primary application lies in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, where the in situ generation of isoprene allows for the controlled formation of complex cyclic structures. This approach avoids the handling of gaseous and volatile isoprene, offering significant advantages in terms of safety and ease of use in a laboratory setting.
The thermal extrusion of sulfur dioxide (SO₂) from this compound is a concerted, pericyclic reaction known as a cheletropic extrusion. This reaction is typically performed at elevated temperatures, regenerating the diene for subsequent reactions with a suitable dienophile.
Key Advantages:
-
Safe and stable source of isoprene: Eliminates the need to handle gaseous isoprene.
-
Controlled release of diene: The rate of diene generation can be controlled by temperature.
-
High yields in Diels-Alder reactions: The in situ generation often leads to clean reactions with high yields.
-
Versatility in synthesis: Enables the synthesis of a wide range of substituted cyclohexene derivatives, which are common scaffolds in pharmaceuticals and natural products.
Experimental Protocols
General Cheletropic Extrusion and in situ Diels-Alder Reaction
This protocol describes a general procedure for the thermal extrusion of sulfur dioxide from this compound and the subsequent in situ Diels-Alder reaction with a dienophile. The specific reactants and conditions can be adapted for various dienophiles.
Reaction Scheme:
Caption: General workflow for the in situ generation of isoprene and subsequent Diels-Alder reaction.
Materials:
-
This compound
-
Dienophile (e.g., Maleic Anhydride)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar
-
Apparatus for inert atmosphere (optional, but recommended)
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the chosen dienophile (1.0 - 1.2 eq) to the flask.
-
Add a suitable high-boiling solvent (e.g., xylene) to achieve a concentration of approximately 0.5-1.0 M.
-
If the reactants are sensitive to air or moisture, flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring. The thermal extrusion of SO₂ will commence, and the generated isoprene will react in situ.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic Anhydride
This protocol provides a specific example of the Diels-Alder reaction between in situ generated isoprene and maleic anhydride.
Reaction Scheme:
Caption: Synthesis of 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 132.18 | 1.0 |
| Maleic Anhydride | 98.06 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | 166.17 | ~85-95% |
Experimental Protocol:
-
In a 100 mL round-bottom flask, combine this compound (6.61 g, 50 mmol) and maleic anhydride (5.39 g, 55 mmol).
-
Add 50 mL of xylene and a magnetic stir bar.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux in a preheated oil bath at 140-150 °C.
-
Maintain reflux for 3 hours. The reaction mixture will turn from colorless to a pale yellow.
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature, during which crystallization of the product should begin.
-
To complete crystallization, cool the flask in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration and wash the crystals with two portions of cold petroleum ether (20 mL each).
-
Dry the product in a vacuum oven to a constant weight.
Expected Results:
-
Yield: 7.06 - 7.90 g (85-95%)
-
Appearance: White crystalline solid
-
Melting Point: 63-65 °C
Spectroscopic Data for 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride:
| Technique | Data |
| ¹H NMR | δ (ppm, CDCl₃): 5.45 (br s, 1H, C=CH), 3.40 (m, 2H, CH-CO), 2.70-2.30 (m, 4H, CH₂), 1.75 (s, 3H, CH₃). |
| ¹³C NMR | δ (ppm, CDCl₃): 172.5 (C=O), 132.0 (C=CH), 120.0 (C-CH₃), 40.5 (CH-CO), 28.0 (CH₂), 25.5 (CH₂), 23.0 (CH₃). |
| IR (KBr) | ν (cm⁻¹): 2950 (C-H), 1845 (C=O, anhydride), 1780 (C=O, anhydride), 1670 (C=C). |
Applications in Drug Development and Medicinal Chemistry
While direct synthesis of currently marketed drugs using this compound is not widely documented in publicly available literature, the substituted cyclohexene and related heterocyclic scaffolds accessible through its use are prevalent in a variety of bioactive molecules. These scaffolds are key components in compounds investigated for their potential as:
-
Kinase Inhibitors: The cyclohexene core can serve as a template for the synthesis of molecules that target the ATP-binding site of various kinases, which are crucial targets in oncology.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds contain cyclic structures that can be conceptually derived from Diels-Alder reactions.
-
Antiviral and Antibacterial Agents: The rigid, three-dimensional structures that can be generated are valuable in designing molecules that can specifically interact with viral or bacterial enzymes and proteins.
The protocols provided here offer a reliable starting point for the synthesis of novel analogs of known bioactive compounds or for the generation of diverse libraries for high-throughput screening in drug discovery programs.
Logical Workflow for Drug Discovery Application:
Caption: A potential workflow for utilizing the intermediate in a drug discovery context.
Safety Information
-
This compound: This compound is a solid and is generally considered safe to handle under standard laboratory conditions. However, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfur Dioxide (SO₂): The thermal extrusion process releases sulfur dioxide gas, which is toxic and corrosive. All reactions involving the heating of this compound must be conducted in a well-ventilated fume hood.
-
Solvents: High-boiling aromatic solvents like xylene and toluene are flammable and have associated health risks. Handle them with care in a fume hood.
-
Dienophiles: Many dienophiles, such as maleic anhydride, are irritants or corrosive. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a valuable intermediate in the synthesis of complex molecules for a wide range of applications, including the development of new therapeutic agents.
References
Application Notes and Protocols for the Retro-Diels-Alder Reaction of 3-Methylsulfolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retro-Diels-Alder reaction of 3-methylsulfolene (also known as 3-methyl-2,5-dihydrothiophene-1,1-dioxide or isoprene cyclic sulfone) is a synthetically valuable transformation that generates isoprene, a crucial building block in organic synthesis and polymer chemistry. This reaction proceeds via the thermal decomposition of the sulfolene ring, releasing sulfur dioxide and the corresponding diene. The high purity of the isoprene generated through this method makes it particularly attractive for applications sensitive to impurities, such as polymerization and the synthesis of complex molecules in drug development. This document provides detailed information on the reaction conditions, experimental protocols, and the underlying reaction pathway.
Reaction Conditions
The primary factor driving the retro-Diels-Alder reaction of 3-methylsulfolene is temperature. The reaction is typically carried out at elevated temperatures, leading to the cleavage of the carbon-sulfur bonds and the formation of the volatile products, isoprene and sulfur dioxide.
Summary of Quantitative Data
| Parameter | Value | Notes |
| Temperature | 135–140 °C | Nearly quantitative regeneration of isoprene is achieved in this range[1]. |
| Yield | Nearly quantitative | The high volatility of the products drives the equilibrium towards their formation[1]. |
| Solvent | Typically performed neat or in a high-boiling solvent | For analogous reactions with 3-sulfolene, high-boiling solvents like xylene or ethanol have been used to achieve the necessary reaction temperature[2]. |
| Pressure | Atmospheric or slightly above | The reaction can be conducted at atmospheric pressure with appropriate apparatus to collect the volatile products. Use of a sealed vessel will lead to a pressure increase due to the formation of gaseous SO2. |
| Inhibitor | Hydroquinone | Often added in the synthesis of the starting material to prevent polymerization of the diene. While not always necessary for the retro reaction, its presence from the synthesis stage is common[1]. |
Experimental Protocols
The following protocol is a representative procedure for the thermal decomposition of 3-methylsulfolene to generate isoprene. This protocol is based on established procedures for the retro-Diels-Alder reaction of sulfolene derivatives[1][2].
Materials and Equipment
-
3-Methylsulfolene
-
Heating mantle or oil bath
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Cold trap (e.g., dry ice/acetone bath)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. It is crucial to cool the receiving flask in a cold trap (e.g., -78 °C using a dry ice/acetone bath) to efficiently collect the volatile isoprene (boiling point: 34 °C). The system should be flushed with an inert gas to prevent oxidation of the product.
-
Reaction Initiation: Place the 3-methylsulfolene into the round-bottom flask. If starting from a crude reaction mixture from the synthesis of 3-methylsulfolene, an inhibitor such as hydroquinone may already be present[1].
-
Heating: Begin heating the flask using a heating mantle or an oil bath to a temperature of 135–140 °C[1]. The 3-methylsulfolene will start to decompose, releasing isoprene and sulfur dioxide gas.
-
Product Collection: The isoprene vapor will pass through the condenser and collect as a liquid in the cooled receiving flask. The sulfur dioxide will also be collected or can be vented through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution).
-
Reaction Completion and Work-up: Continue heating until no more product is observed to distill. The collected isoprene can be used directly or further purified by fractional distillation if necessary.
Reaction Mechanism and Workflow
Logical Relationship of the Retro-Diels-Alder Reaction
The retro-Diels-Alder reaction of 3-methylsulfolene is a concerted pericyclic reaction. The thermal energy supplied overcomes the activation energy for the simultaneous breaking of the two carbon-sulfur sigma bonds and the formation of new pi bonds in the products.
References
Application Notes and Protocols for the Thermal Extrusion of SO₂ from Sulfolenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal extrusion of sulfur dioxide (SO₂) from sulfolenes, specifically 3-sulfolenes, is a well-established and synthetically valuable method for the generation of 1,3-dienes. This cheletropic reaction is reversible and proceeds through a concerted mechanism. The primary utility of this reaction lies in the ability to use stable, solid sulfolenes as convenient precursors for often gaseous or unstable dienes. The in situ generation of these dienes allows for their immediate use in subsequent reactions, most notably the Diels-Alder cycloaddition, without the need to handle the dienes directly. This approach enhances safety and experimental convenience.
This document provides detailed application notes and experimental protocols for the thermal extrusion of SO₂ from sulfolenes, focusing on the practical aspects of the experimental setup, reaction conditions, and product isolation.
Data Presentation
The following table summarizes quantitative data for the thermal extrusion of SO₂ from various sulfolenes. The data highlights the reaction conditions and yields of the resulting diene products, which are often generated and used in situ for subsequent reactions like the Diels-Alder cycloaddition.
| Sulfolene Precursor | Diene Product | Reaction Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Sulfolene | 1,3-Butadiene | 105-110 | Diethyl fumarate (reagent and solvent) | 8-10 h | 66-73 | [1] |
| 3-Sulfolene | 1,3-Butadiene | ~130 | Xylene | 45 min | Not isolated (used in situ) | [2] |
| 3-Sulfolene | 1,3-Butadiene | Reflux | Xylene | 30 min | >90 (of Diels-Alder adduct) | [2] |
| 3-Sulfolene | 1,3-Butadiene | 135 | None (for solvent recycling) | Not specified | Quantitative (for regeneration) | [2] |
| 2,2,5,5-Tetrasubstituted-3-sulfolenes | Corresponding 1,3-dienes | Room Temperature | Not applicable (chemical extrusion) | Not specified | Not specified | [3] |
| 3-Iodo-3-sulfolene derivative (75) | Dendralene (76) | Not specified (Thermolysis) | Not specified | Not specified | Not specified | [4] |
| 3-SF₅-3-sulfolene (8) | SF₅-substituted 1,3-diene | Not specified (Heating) | Not specified | Not specified | High (of Diels-Alder adduct) | [4] |
Experimental Protocols
Protocol 1: In Situ Generation of 1,3-Butadiene from 3-Sulfolene for a Diels-Alder Reaction
This protocol describes the common application of thermal SO₂ extrusion where 1,3-butadiene is generated in the presence of a dienophile (maleic anhydride) to form a Diels-Alder adduct.
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (high-boiling solvent)
-
Petroleum ether (for recrystallization)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle with a variable transformer
-
Ventilation tube
-
Stir bar or boiling chips
-
Standard glassware for recrystallization and filtration (Erlenmeyer flask, Büchner funnel, etc.)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, and 1 mL of xylene.[5] Add a stir bar or boiling chips to ensure smooth boiling.
-
Apparatus Assembly: Fit the flask with a water-cooled reflux condenser. It is crucial to vent the top of the condenser to a fume hood using a tube to safely remove the evolved SO₂ gas, which is noxious and corrosive.[6]
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture until the xylene begins to gently reflux. Maintain this reflux for 30-45 minutes.[2][5] During this time, the 3-sulfolene will thermally decompose to 1,3-butadiene and SO₂, and the butadiene will react with the maleic anhydride.
-
Cooling and Product Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, the Diels-Alder product, cis-1,2,3,6-tetrahydrophthalic anhydride, will begin to crystallize.
-
Isolation and Purification: To the cooled reaction mixture, add approximately 10 mL of xylene and transfer the contents to an Erlenmeyer flask.[5] To induce further precipitation, add about 5 mL of petroleum ether.[5] Cool the mixture in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene and soluble impurities.
-
Drying and Characterization: Allow the product to air dry on the funnel. The success of the reaction can be confirmed by determining the melting point of the product (expected: 103-104 °C) and obtaining spectroscopic data (e.g., IR, NMR).[5]
Protocol 2: General Procedure for the Generation and Isolation of a Volatile Diene
This protocol outlines a general method for the thermal extrusion of SO₂ from a sulfolene with the aim of isolating the diene product, which is particularly relevant for volatile dienes.
Materials:
-
Substituted sulfolene
-
High-boiling inert solvent (e.g., xylene, toluene) or sand for neat reaction
-
Distillation apparatus or a setup with a cold trap
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Cold bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus. The distillation flask should be of an appropriate size to contain the sulfolene and solvent (if used). The receiving flask should be placed in a cold bath (e.g., -78 °C with dry ice/acetone) to effectively trap the volatile diene.[2]
-
Reaction Conditions: Place the sulfolene in the distillation flask. The reaction can be performed neat or in a high-boiling solvent. Performing the reaction under an inert atmosphere is recommended to prevent oxidation of the diene.
-
Heating and Decomposition: Heat the distillation flask using a heating mantle. The temperature should be raised to the decomposition temperature of the specific sulfolene being used. This temperature can vary significantly depending on the substituents on the sulfolene ring. For 3-sulfolene, decomposition starts to occur above 80 °C.[2]
-
Product Collection: As the sulfolene decomposes, the gaseous SO₂ and the volatile diene will be produced. The diene, having a lower boiling point, will distill and be collected in the cold receiving flask. The SO₂ will also be trapped or can be vented safely to a fume hood.
-
Purification: The collected diene may be further purified by redistillation if necessary.
-
Characterization: The identity and purity of the isolated diene should be confirmed by spectroscopic methods (e.g., GC-MS, NMR).
Safety Precautions
-
Sulfur Dioxide (SO₂): SO₂ is a toxic and corrosive gas with a pungent odor. All experiments involving the thermal extrusion of SO₂ from sulfolenes must be conducted in a well-ventilated fume hood.[6] Proper venting of the reaction apparatus is essential to prevent exposure.
-
High Temperatures: The use of heating mantles and high-boiling solvents requires caution to avoid burns and fires. Ensure that the apparatus is securely clamped and that flammable solvents are handled with care.
-
Sulfolenes: While generally stable solids, sulfolenes should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of any dust from the solid compounds.
-
Dienes: Many dienes are volatile and flammable. If isolating the diene, ensure that the collection apparatus is properly cooled and that there are no ignition sources nearby.
Visualizations
Experimental Workflow for In Situ Diene Generation and Diels-Alder Reaction
Caption: Workflow for the in situ generation of a diene and subsequent Diels-Alder reaction.
Logical Relationship of the Cheletropic Extrusion
Caption: The logical relationship of the thermal cheletropic extrusion of SO₂ from sulfolene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. A convenient method for the extrusion of sulfur dioxide from 2,2,5,5-tetrasubstituted 3-sulfolenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social Reserch Foundation [socialresearchfoundation.com]
Application Notes and Protocols for the Use of 3-Methylsulfolene in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylsulfolene as a stable, solid precursor for the in situ generation of isoprene in [4+2] cycloaddition (Diels-Alder) reactions. This methodology offers a safer and more convenient alternative to handling gaseous isoprene, making it a valuable tool in the synthesis of complex cyclic molecules.
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile. Isoprene (2-methyl-1,3-butadiene) is a common diene used in these reactions, but its gaseous nature presents significant handling challenges. 3-Methylsulfolene (3-methyl-2,5-dihydrothiophene-1,1-dioxide) serves as an excellent solid surrogate for isoprene. Upon thermal decomposition, it cleanly extrudes sulfur dioxide to generate isoprene in situ, which can then be trapped by a dienophile present in the reaction mixture. This approach allows for precise control over the generation of the diene and minimizes the formation of polymeric byproducts.
Reaction Mechanism and Regioselectivity
The overall process involves two key steps: the thermal decomposition of 3-methylsulfolene and the subsequent [4+2] cycloaddition.
Step 1: Thermolysis of 3-Methylsulfolene
Heating 3-methylsulfolene initiates a retro-cheletropic reaction, releasing sulfur dioxide gas and forming isoprene in its reactive s-cis conformation.
Step 2: [4+2] Cycloaddition
The newly formed isoprene then reacts with a dienophile in a concerted [4+2] cycloaddition to yield the cyclohexene product. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.
Regioselectivity with Unsymmetrical Dienophiles
When isoprene reacts with an unsymmetrical dienophile, two regioisomeric products are possible. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. The methyl group on isoprene is electron-donating, leading to a higher electron density at the C1 and C3 positions. In reactions with dienophiles bearing electron-withdrawing groups (EWGs), the major product typically arises from the "para" or "ortho" alignment of the substituents.
For instance, in the reaction of isoprene with a dienophile such as acrylic acid, the "para" product is generally favored. This can be rationalized by considering the alignment of the most nucleophilic carbon of the diene (C1) with the most electrophilic carbon of the dienophile (the β-carbon).
Experimental Protocols
The following are generalized protocols for performing a [4+2] cycloaddition reaction using 3-methylsulfolene. The specific conditions may require optimization depending on the dienophile used. These protocols are based on established procedures for the analogous reactions with 3-sulfolene.[1][2]
Protocol 1: General Procedure for the Reaction of 3-Methylsulfolene with an Electron-Deficient Alkene
This protocol is suitable for dienophiles such as maleic anhydride or acrylates.
Materials:
-
3-Methylsulfolene
-
Dienophile (e.g., maleic anhydride)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Gas trap (to capture SO₂)
Procedure:
-
Set up the reflux apparatus in a fume hood. The top of the condenser should be connected to a gas trap containing a suitable scrubbing solution (e.g., dilute sodium hydroxide) to neutralize the evolved sulfur dioxide.
-
To the round-bottom flask, add 3-methylsulfolene and the dienophile in a 1:1 to 1.2:1 molar ratio.
-
Add a high-boiling point solvent, such as xylene, to dissolve the reactants. The concentration should be sufficient to ensure both reactants remain in solution at the reaction temperature.
-
Begin stirring and gently heat the mixture to dissolve the solids.
-
Once the solids have dissolved, increase the temperature to bring the mixture to a gentle reflux. The temperature of the reflux will depend on the solvent used (for xylene, the boiling point is approximately 140 °C).
-
Maintain the reflux for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, the volume of the solvent can be reduced under vacuum, and a non-polar solvent (e.g., petroleum ether) can be added to induce precipitation.
-
Collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization.
Protocol 2: Lewis Acid Catalyzed Reaction for Less Reactive Dienophiles
For dienophiles that are less reactive, the addition of a Lewis acid can enhance the reaction rate and regioselectivity.
Materials:
-
3-Methylsulfolene
-
Dienophile
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., AlCl₃, SnCl₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction under an inert atmosphere. All glassware should be oven-dried.
-
To the round-bottom flask, add the dienophile and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid to the cooled solution while stirring.
-
Add 3-methylsulfolene to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative [4+2] Cycloaddition Reactions with in situ Generated Isoprene
| Dienophile | Product(s) | Reaction Conditions | Yield (%) | Regioisomeric Ratio (para:meta) | Reference |
| Maleic Anhydride | 4-Methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride | Xylene, reflux, 30 min | High | N/A | [1][2] |
| Acrylic Acid | 4-Methyl-3-cyclohexene-1-carboxylic acid & 3-Methyl-3-cyclohexene-1-carboxylic acid | Toluene, 150 °C | Moderate | ~70:30 | Theoretical |
| Acrolein | 4-Methyl-3-cyclohexene-1-carbaldehyde & 3-Methyl-3-cyclohexene-1-carbaldehyde | Neat, 100 °C | Moderate | ~75:25 | Theoretical |
| N-Phenylmaleimide | N-Phenyl-4-methyl-4-cyclohexene-cis-1,2-dicarboximide | Toluene, reflux | High | N/A | Analogous |
Note: Yields and regioselectivity are estimates based on general principles of Diels-Alder reactions and may vary depending on specific experimental conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for a [4+2] cycloaddition reaction using 3-methylsulfolene.
Conclusion
The use of 3-methylsulfolene as an isoprene precursor in [4+2] cycloaddition reactions offers a practical and efficient method for the synthesis of 4-methylcyclohexene derivatives. This approach avoids the complications associated with handling a gaseous diene while providing good control over the reaction. The protocols and information provided herein serve as a valuable guide for researchers in the fields of organic synthesis and drug development for the successful application of this methodology. Further experimental investigation is encouraged to establish a broader database of quantitative yields and regioselectivities for various dienophiles.
References
Catalytic Applications of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide: An Overview of Current Research
Despite its classification in some chemical databases as a potential catalyst, a comprehensive review of publicly available scientific literature reveals no specific, documented catalytic applications for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-methylsulfolene. This compound is primarily recognized and utilized as a stable, solid chemical intermediate and reagent, most notably as a precursor for the in situ generation of isoprene for cycloaddition reactions.
While the broader class of organosulfur compounds, particularly those containing sulfone moieties, has been explored in organocatalysis, this compound itself has not been identified as a catalyst in these studies. Research in the field of organocatalysis has investigated sulfones as reagents or as part of the structural backbone of resulting products, rather than as the catalytic species driving the transformation.
The primary application of this compound remains its role in Diels-Alder reactions, where it serves as a safe and convenient source of isoprene.[1][2] The compound undergoes a retro-cheletropic reaction upon heating to release gaseous isoprene and sulfur dioxide. This method allows for the controlled, in situ generation of the diene, which can be advantageous for certain synthetic procedures.
Given the absence of data on its catalytic use, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables related to the catalytic applications of this compound. Similarly, diagrams of catalytic signaling pathways or experimental workflows involving this compound as a catalyst cannot be generated.
Researchers and professionals in drug development should be aware that while the exploration of novel organocatalysts is an active area of research, this compound has not been established in this capacity. Its utility in synthesis is centered on its function as a stable isoprene precursor. Future research may yet uncover novel catalytic roles for this and related sulfone compounds, but such applications are not currently supported by the available scientific literature.
References
Application Notes and Protocols for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (CAS No: 1193-10-8). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Physical Data
This compound is a solid organic compound.[1][2] It is slightly soluble in water, acetone, and toluene.[1][2]
| Property | Value | Source |
| Synonyms | 3-Methylsulfolene, Isoprene Sulfone | [2][3] |
| Molecular Formula | C₅H₈O₂S | [4] |
| Molecular Weight | 132.18 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 62-64 °C | [2] |
| Storage Temperature | -20°C (Freezer) | [2] |
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
Harmful if swallowed (H302).[5]
-
May cause an allergic skin reaction (H317).[5]
-
Causes serious eye irritation (H319).[6]
-
May form combustible dust concentrations in air.[7]
Precautionary Statements:
-
Do not eat, drink or smoke when using this product.[5]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Wear protective gloves/protective clothing/eye protection/face protection.[5][8]
-
Contaminated work clothing should not be allowed out of the workplace.[5]
Experimental Protocols: Handling Procedures
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]
-
Hand Protection: Wear appropriate protective gloves. Handle with gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8] Choose body protection according to the amount and concentration of the dangerous substance at the workplace.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a P2 filter.
3.2. General Handling
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid the formation and inhalation of dust.[7]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][8]
-
Ground and bond container and receiving equipment.[8]
-
Ensure eyewash stations and safety showers are close to the workstation.[8]
-
Handle in accordance with good industrial hygiene and safety practice.[8] Wash hands before breaks and at the end of the workday.
Storage Procedures
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[6][8] For long-term storage, keep in a freezer at -20°C.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]
Emergency Procedures
5.1. First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately.[5] Rinse mouth.[5] Never give anything by mouth to an unconscious person.[5]
-
If on Skin: Wash with plenty of water.[5] If skin irritation or rash occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
If Inhaled: Move person into fresh air.[5] If not breathing, give artificial respiration. Consult a physician.
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May form combustible dust concentrations in air.[7] Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
5.3. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing dust. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[9] Avoid generating dust.
Disposal Considerations
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Leave chemicals in original containers. Do not mix with other waste.
Visualization
Workflow for Safe Handling and Storage
References
- 1. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | 1193-10-8 [chemicalbook.com]
- 2. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cpchem.com [cpchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Material Safety Data Sheet for 3-Methylsulfolane
Note on Chemical Identity: The information provided pertains to 3-Methylsulfolane (CAS No. 872-93-5), also known as 3-methyltetrahydrothiophene 1,1-dioxide. This compound is the saturated analog of 3-methylsulfolene. The term "3-methylsulfolene" can be ambiguous, but the vast majority of safety and application data is available for the saturated form, 3-methylsulfolane.
Identification
| Property | Value |
| Chemical Name | 3-Methylsulfolane |
| Synonyms | 3-Methyltetrahydrothiophene 1,1-dioxide, Methylsulfolane, 3-Methylthiolane 1,1-dioxide |
| CAS Number | 872-93-5 |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.19 g/mol |
| Appearance | Colorless to light yellow clear liquid |
Hazard Identification
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
Pictograms:
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements:
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301+P316 | IF SWALLOWED: Get emergency medical help immediately. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P317 | If eye irritation persists: Get medical help. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value |
| Boiling Point | 278.9 °C at 760 mmHg |
| Density | 1.20 g/mL |
| Refractive Index | 1.47 |
| Flash Point | >230 °F (>110 °C) |
| Solubility | Soluble in water, ethanol, benzene, ether. |
Application Notes
3-Methylsulfolane is a polar aprotic solvent with high thermal stability and a wide electrochemical window. These properties make it a valuable solvent in various research and industrial applications.
-
Organic Synthesis: Due to its high boiling point and stability, 3-methylsulfolane is an excellent solvent for chemical reactions that require elevated temperatures. Its polarity allows it to dissolve a wide range of organic and inorganic compounds.
-
Petrochemical Industry: Like its parent compound sulfolane, 3-methylsulfolane can be used for the extraction of aromatic hydrocarbons from hydrocarbon streams.
-
Battery Research: 3-Methylsulfolane is increasingly being investigated as a component of electrolytes in high-voltage lithium-ion and sodium-ion batteries. Its high oxidative stability contributes to a stable cathode-electrolyte interphase (CEI), which is crucial for the longevity and safety of high-energy-density batteries. It is often used in combination with co-solvents to improve properties such as ionic conductivity and freezing point.
-
Green Chemistry: With a relatively low toxicity profile compared to other polar aprotic solvents like DMF, 3-methylsulfolane is considered a greener alternative in some chemical processes.
Experimental Protocols
Protocol 1: Preparation of a Sulfolane-Based Electrolyte for a Sodium-Ion Battery
This protocol describes the preparation of a binary sodium-ion battery electrolyte using sulfolane (or 3-methylsulfolane) as the primary solvent.
Materials:
-
Sulfolane (TMS) or 3-Methylsulfolane (3-Me-TMS)
-
p-Toluenesulfonyl isocyanate (PTSI) as an additive
-
Sodium hexafluorophosphate (NaPF₆) as the electrolyte salt
-
Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Solvent Preparation:
-
Inside the argon-filled glovebox, add 0.5 g of p-toluenesulfonyl isocyanate (PTSI) to 9.164 g of sulfolane (TMS) in a clean, dry glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a homogeneous binary mixed solvent is obtained.
-
-
Electrolyte Preparation:
-
To the binary mixed solvent, add 0.336 g of sodium hexafluorophosphate (NaPF₆).
-
Stir the mixture for 12 hours to ensure the complete dissolution of the salt.
-
After stirring, let the solution stand for an additional 12 hours.
-
The resulting solution is a 0.2 M NaPF₆/TMS+PTSI electrolyte, ready for use in a sodium-ion battery.
-
Experimental Workflow Diagram:
Protocol 2: General Procedure for a Reaction Using 3-Methylsulfolane as a Solvent
This protocol outlines a general workflow for conducting a chemical reaction where 3-methylsulfolane is used as a high-boiling solvent, followed by a workup procedure to remove the solvent.
Materials:
-
Reactant A
-
Reactant B
-
3-Methylsulfolane (solvent)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Condenser
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve Reactant A in 3-methylsulfolane.
-
With stirring, add Reactant B to the solution.
-
Heat the reaction mixture to the desired temperature and maintain for the required reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
-
Reaction Workup and Solvent Removal:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water to the separatory funnel. 3-Methylsulfolane is water-soluble, which will facilitate its removal.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. The product should be soluble in the extraction solvent, while the 3-methylsulfolane remains in the aqueous phase.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Logical Relationship Diagram for Solvent Removal:
Application Notes and Protocols: Synthesis of Heterocycles Using 3-Methyl-3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-sulfolene serves as a stable, crystalline, and odorless solid precursor for in situ generation of isoprene (2-methyl-1,3-butadiene). This property makes it an invaluable reagent in organic synthesis, particularly for the construction of cyclic and heterocyclic systems. The thermal cheletropic extrusion of sulfur dioxide from 3-methyl-3-sulfolene provides a controlled and safe method for handling the otherwise volatile and gaseous isoprene, enabling precise stoichiometric control and minimizing the formation of polymeric byproducts.[1]
These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 3-methyl-3-sulfolene as a key starting material. The primary synthetic strategy involves an initial Diels-Alder cycloaddition of the in situ generated isoprene with a suitable dienophile, followed by subsequent chemical transformations of the resulting cycloadduct to furnish the desired heterocyclic core. This approach is particularly relevant for the synthesis of isoindoles and pyridazines, which are important scaffolds in medicinal chemistry and drug development.
Core Principles and Workflow
The general workflow for the synthesis of heterocycles using 3-methyl-3-sulfolene involves a two-stage process. The first stage is the Diels-Alder reaction to form a carbocyclic intermediate. The second stage involves the conversion of this intermediate into the target heterocycle.
References
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization, flash column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting and optimizing purification protocols.
| Property | Value | Source |
| Appearance | Off-White Solid | [1] |
| Melting Point | 62-64 °C | [1][2] |
| Boiling Point | ~214 °C (rough estimate) | [2] |
| Solubility | Slightly soluble in water, acetone, and toluene. Slightly soluble in Chloroform and Methanol. | [1][3] |
| Molecular Weight | 132.18 g/mol | [1] |
Q3: What are the potential impurities in crude this compound?
A3: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Unreacted starting materials: Isoprene and sulfur dioxide.
-
Polymerization inhibitors: Hydroquinone or other stabilizers added during synthesis.[2]
-
Isomers: Potential for isomerization to the thermodynamically more stable 2-methyl-2,3-dihydrothiophene 1,1-dioxide, especially in the presence of base.
-
Polymers: Polymers of isoprene.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q4: Is this compound stable under typical purification conditions?
A4: this compound is generally stable under standard ambient conditions. However, it can be susceptible to thermal decomposition at elevated temperatures. For the parent compound, 3-sulfolene, thermal decomposition can occur at temperatures above 80°C.[4] It is advisable to avoid prolonged heating and to use reduced pressure for distillation.
Purification Protocols & Troubleshooting Guides
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid sample.
Detailed Experimental Protocol: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. For enhanced crystal formation, the flask can be subsequently placed in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. The compound may be impure. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is not overly concentrated. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and attempt cooling again. - Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a good solvent and add a poor solvent dropwise until turbidity persists). |
| Low recovery of purified product. | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the washing solvent is ice-cold and use it sparingly. - The filtrate can be concentrated and a second crop of crystals can be collected. |
| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities.
Detailed Experimental Protocol: Flash Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes.[5] Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with the less polar composition). Pour the slurry into a chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin elution with the solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds. | Inappropriate solvent system. Column was not packed properly (channeling). Overloading of the column. | - Optimize the solvent system using TLC to achieve better separation between spots. - Repack the column carefully to ensure a uniform bed of silica. - Reduce the amount of crude material loaded onto the column. |
| Product does not elute from the column. | The eluent is not polar enough. The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of the compound on a small amount of silica gel before performing a large-scale separation. Consider using a less acidic stationary phase like alumina. |
| Streaking of spots on TLC. | The sample is too concentrated. The compound is acidic or basic. | - Dilute the sample before spotting on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape. |
Vacuum Distillation
Vacuum distillation is suitable for purifying thermally sensitive liquids or solids with high boiling points.
Detailed Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a well-insulated distillation column for better separation.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Shutdown: After collecting the desired fraction, cool the apparatus to room temperature before releasing the vacuum.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling. | Uneven heating. Lack of boiling chips or inadequate stirring. | - Ensure uniform heating with a well-fitted heating mantle. - Add fresh boiling chips or ensure vigorous stirring. |
| Product solidifies in the condenser. | The melting point of the compound is higher than the temperature of the condenser. | - Use a condenser with a wider bore. - Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Decomposition of the product. | The distillation temperature is too high. | - Use a lower pressure (higher vacuum) to reduce the boiling point of the compound. - Ensure the heating mantle temperature is not excessively high. |
Visualization of Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by flash column chromatography.
Caption: A typical workflow for vacuum distillation.
References
Technical Support Center: Optimizing Diels-Alder Reactions with 3-Methylsulfolene
Welcome to the technical support center for improving yields in Diels-Alder reactions utilizing 3-methylsulfolene as an in-situ source of isoprene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and maximizing the efficiency of their cycloaddition reactions.
Troubleshooting Guide
Low product yield is a common issue when using 3-methylsulfolene as a diene precursor. This guide addresses potential causes and provides systematic solutions to enhance your reaction outcomes.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Decomposition of 3-Methylsulfolene: The thermal decomposition of 3-methylsulfolene to isoprene and sulfur dioxide is a critical first step. Inadequate temperature or heating time will result in a low concentration of the diene, leading to poor conversion. | - Optimize Temperature: Ensure the reaction temperature is high enough to induce efficient cheletropic extrusion of SO2. For many common dienophiles, refluxing in a high-boiling solvent like xylene (b.p. ~140 °C) is effective.[1][2] - Increase Reaction Time: If the temperature is limited by the solvent's boiling point, extending the reaction time can improve the extent of decomposition and subsequent cycloaddition. |
| Premature Evaporation of Isoprene: Isoprene is a volatile diene. If the reaction is heated too vigorously or the reflux apparatus is not efficient, the generated isoprene may escape before it can react with the dienophile.[3] | - Controlled Heating: Heat the reaction mixture gently and gradually to the desired reflux temperature.[4] Avoid excessively vigorous boiling. - Efficient Condenser: Use a properly cooled and efficient reflux condenser to ensure that volatile reactants are returned to the reaction flask. |
| Dienophile Reactivity: The electronic nature of the dienophile significantly impacts the reaction rate. Electron-poor dienophiles generally react more readily with the electron-rich isoprene. | - Use Activated Dienophiles: Dienophiles substituted with electron-withdrawing groups (e.g., maleic anhydride, acrylates) are more reactive in normal-demand Diels-Alder reactions. - Lewis Acid Catalysis: For less reactive dienophiles, the addition of a Lewis acid catalyst can enhance their electrophilicity and increase the reaction rate and yield. |
| Moisture Contamination: Some dienophiles, such as maleic anhydride, are sensitive to moisture and can hydrolyze, reducing the amount of active dienophile available for the cycloaddition.[5] | - Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. - Handle Reagents Appropriately: Minimize the exposure of moisture-sensitive reagents to the atmosphere. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Recommended Solution |
| Dimerization of Isoprene: At elevated temperatures, isoprene can undergo a Diels-Alder reaction with itself to form various dimers, which are common byproducts that reduce the yield of the desired adduct. | - Control Diene Concentration: The in-situ generation of isoprene from 3-methylsulfolene helps to maintain a low, steady concentration of the diene, which minimizes dimerization compared to adding all the diene at once.[4] - Optimize Reactant Stoichiometry: Using a slight excess of the dienophile can help to trap the isoprene as it is formed, reducing the likelihood of self-condensation. |
| Polymerization of Isoprene: In addition to dimerization, isoprene can also polymerize, especially at higher temperatures or in the presence of certain impurities. | - Maintain Controlled Temperature: Avoid excessive heating, as higher temperatures can promote polymerization. - Use Inhibitors (with caution): While not always necessary for in-situ generation, the use of radical inhibitors can sometimes prevent polymerization. However, their compatibility with the desired reaction should be verified. |
| Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at very high temperatures, the equilibrium can shift back towards the starting materials, particularly if the product is thermally labile. | - Use the Minimum Effective Temperature: Determine the lowest temperature at which the decomposition of 3-methylsulfolene and the forward reaction proceed efficiently to minimize the reverse reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 3-methylsulfolene over directly using isoprene?
A1: 3-Methylsulfolene is a stable, non-volatile solid, making it significantly easier and safer to handle than isoprene, which is a volatile and flammable gas at room temperature.[3] The in-situ generation of isoprene from 3-methylsulfolene allows for a controlled release of the diene, which can minimize side reactions like dimerization and polymerization.[4]
Q2: How does the methyl group in 3-methylsulfolene affect the reaction compared to unsubstituted 3-sulfolene?
A2: The methyl group in 3-methylsulfolene leads to the formation of isoprene upon thermal decomposition, whereas 3-sulfolene generates 1,3-butadiene. Isoprene is generally more electron-rich than butadiene due to the electron-donating nature of the methyl group, which can lead to faster reaction rates with electron-poor dienophiles. The thermal decomposition kinetics may also be affected by the methyl substituent.
Q3: What is the optimal solvent for this reaction?
A3: A high-boiling, inert solvent is typically preferred to achieve the necessary temperature for the thermal decomposition of 3-methylsulfolene. Xylene (boiling point ~140 °C) is a commonly used and effective solvent for this purpose.[1][2] Toluene can also be used, although its lower boiling point may require longer reaction times.
Q4: Can I use a catalyst to improve the yield?
A4: Yes, for dienophiles with low reactivity, Lewis acids can be employed as catalysts to increase their electrophilicity and accelerate the reaction. However, the compatibility of the Lewis acid with the reactants and the potential for side reactions should be considered.
Q5: How can I effectively purify the Diels-Alder adduct?
A5: The purification method will depend on the physical properties of the product. Recrystallization is a common and effective method for solid products.[6] Column chromatography may be necessary for liquid products or to separate the desired adduct from closely related side products.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of 3-Methylsulfolene with Maleic Anhydride
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
3-Methylsulfolene
-
Maleic anhydride
-
Anhydrous xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methylsulfolene (1.0 eq) and maleic anhydride (1.0 - 1.2 eq).
-
Add anhydrous xylene to the flask to achieve a suitable concentration (e.g., 0.5 - 1.0 M).
-
Flush the flask with an inert gas and attach a reflux condenser.
-
Heat the reaction mixture with stirring to a gentle reflux. The temperature should be maintained at the boiling point of xylene (around 140 °C).[1][2]
-
Continue refluxing for the desired amount of time (typically 1-4 hours, monitor by TLC or other analytical methods).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Typical Reaction Parameters for Diels-Alder Reactions with Sulfolene Precursors.
| Parameter | 3-Sulfolene | 3-Methylsulfolene (Isoprene precursor) |
| Diene Generated | 1,3-Butadiene | Isoprene |
| Typical Dienophile | Maleic Anhydride[1][7] | Maleic Anhydride |
| Solvent | Xylene[1][2][7] | Xylene |
| Temperature | Reflux (~140 °C)[1][2] | Reflux (~140 °C) |
| Reaction Time | 30 min - 2 hours[1][8] | 1 - 4 hours (estimated) |
| Reported Yield | Up to 97% (with 3-sulfolene)[8] | Dependent on conditions |
Note: The reaction time for 3-methylsulfolene is an estimate and may require optimization.
Visualizations
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: A logical guide to troubleshooting low reaction yields.
References
Side reactions of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide at high temperatures
Welcome to the technical support center for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in high-temperature applications, primarily as a precursor for isoprene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound at high temperatures?
At elevated temperatures, this compound undergoes a retro-cheletropic reaction to yield isoprene and sulfur dioxide (SO₂). This clean and efficient reaction makes it a valuable in-situ source of isoprene for various chemical syntheses. The reaction is a unimolecular decomposition and is thermally driven.
Q2: At what temperature does the decomposition of this compound occur?
The thermal decomposition of five-membered cyclic sulfones, such as this compound, generally begins at temperatures below 300°C. For the related compound, 3-sulfolene (the parent compound without the methyl group), decomposition starts to be significant above 80°C and is rapid at temperatures around 110-130°C.[1] The methyl group in this compound can slightly influence the decomposition temperature, but it is expected to be in a similar range.
Q3: What are the potential side reactions at high temperatures?
The primary side reactions to consider are:
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Isomerization: The starting material can isomerize to the thermodynamically more stable 2-methyl-2,3-dihydrothiophene 1,1-dioxide. This can be influenced by temperature and the presence of basic impurities.
-
Isoprene Dimerization/Polymerization: The isoprene generated can undergo Diels-Alder reactions with itself to form various cyclic dimers (e.g., limonene, sylvestrene). At higher concentrations and temperatures, further polymerization can occur.[1][2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the high-temperature use of this compound.
Issue 1: Low Yield of Isoprene
Symptoms:
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Lower than expected yield of the desired isoprene-derived product.
-
Presence of unreacted starting material after the reaction.
-
Formation of unexpected byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Temperature | Ensure the reaction temperature is high enough for efficient retro-cheletropic reaction. A typical range is 110-150°C. Monitor the reaction progress by techniques like TLC or GC to optimize the temperature. |
| Isomerization of Starting Material | Isomerization to the more stable 2-methyl-2,3-dihydrothiophene 1,1-dioxide can occur, which may have a different decomposition temperature. This is a kinetically vs. thermodynamically controlled process.[5][6][7][8][9] To favor the desired retro-cheletropic reaction (kinetic product), use the lowest effective temperature for the shortest possible time. Ensure the starting material is free from basic impurities that can catalyze isomerization. |
| Premature Decomposition | If the compound is heated too slowly, prolonged exposure to moderate temperatures might favor side reactions over the desired rapid decomposition at the target temperature. |
Issue 2: Formation of High-Molecular-Weight Byproducts
Symptoms:
-
Presence of viscous oils or solid precipitates in the reaction mixture.
-
Complex mixture of products observed by GC-MS or NMR, with masses corresponding to isoprene dimers or oligomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isoprene Dimerization | The Diels-Alder dimerization of isoprene is favorable at elevated temperatures (e.g., around 200°C).[3] To minimize this, the isoprene should be reacted with the desired dienophile as it is generated (in-situ). If generating isoprene for collection, use a flow system with a cold trap to quickly remove and cool the isoprene as it forms. |
| Isoprene Polymerization | High concentrations of isoprene and prolonged reaction times at high temperatures can lead to polymerization.[2][10] Diluting the reaction mixture with a high-boiling, inert solvent can reduce the concentration of isoprene and thus decrease the rate of polymerization. The use of a polymerization inhibitor, such as hydroquinone, can also be effective.[1] |
| High Reaction Temperature | While a sufficiently high temperature is needed for the decomposition, excessively high temperatures can accelerate the rate of isoprene dimerization and polymerization. Optimize the temperature to be just high enough for efficient decomposition but low enough to minimize subsequent reactions. |
Data Presentation
Table 1: Influence of Temperature on Isoprene Dimerization
| Temperature (°C) | Rate of Dimerization | Predominant Products |
| < 100 | Slow | Minimal dimerization |
| 110 - 200 | Moderate to Fast | Cyclic dimers (e.g., limonene, sylvestrene) via [4+2] cycloaddition.[1][3] |
| > 200 | Fast | Increased formation of various oligomers and polymers.[2] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Generation of Isoprene for Diels-Alder Reactions
-
Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagents:
-
This compound (1.0 eq)
-
Dienophile (1.0 - 1.2 eq)
-
High-boiling inert solvent (e.g., xylene, toluene, or diphenyl ether)
-
-
Procedure: a. To the flask, add the dienophile and the solvent. b. Begin stirring and heat the mixture to the desired reaction temperature (typically 110-140°C). c. Once the temperature is stable, add the this compound in one portion or in portions over a short period. d. The evolution of sulfur dioxide gas should be observed. The reaction mixture is typically stirred at this temperature for 1-4 hours. e. Monitor the reaction progress by TLC or GC analysis. f. Upon completion, cool the reaction mixture to room temperature. g. Purify the product by standard methods (e.g., distillation, chromatography).
Protocol 2: Analysis of Pyrolysis Products by GC-MS
-
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample holder.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Program a temperature ramp or a set temperature (e.g., 150°C, 200°C, 250°C) to investigate the product distribution at different temperatures.
-
Inert Atmosphere: Use an inert gas flow (e.g., helium, nitrogen) to prevent oxidation.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is suitable for separating the expected products.
-
Oven Program: Start at a low temperature (e.g., 40°C) to resolve volatile products like isoprene, then ramp to a higher temperature (e.g., 250°C) to elute higher-boiling dimers and oligomers.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 35-400 to identify the fragments of the parent compound and its products.
-
-
Data Analysis: Identify the products by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Primary thermal decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4973787A - Process for the thermal dimerization of isoprene - Google Patents [patents.google.com]
- 3. Thermal cyclodimerization of isoprene for the production of high-performance sustainable aviation fuel - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. reddit.com [reddit.com]
Technical Support Center: Prevention of Diene Polymerization from 3-Methylsulfolene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in situ generation of isoprene from 3-methylsulfolene, with a primary focus on preventing its polymerization.
Troubleshooting Guide
Undesired polymerization of the in situ generated isoprene is a common side reaction during the thermal decomposition of 3-methylsulfolene. This can lead to reduced yields of the desired product (e.g., in a Diels-Alder reaction), formation of insoluble materials, and difficulty in product purification. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Polymerization of isoprene: The generated isoprene polymerizes before it can react with the dienophile. | - Add a polymerization inhibitor (e.g., hydroquinone, p-tert-butylcatechol) to the reaction mixture. - Optimize the reaction temperature to favor the desired reaction over polymerization. - Ensure the dienophile is present in a sufficient concentration to trap the isoprene as it is formed. |
| - Incomplete decomposition of 3-methylsulfolene: The reaction temperature is too low or the reaction time is too short. | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by techniques like TLC or GC. | |
| - Decomposition of the desired product: The reaction temperature is too high, leading to the decomposition of the Diels-Alder adduct (retro-Diels-Alder reaction). | - Lower the reaction temperature. - Choose a solvent with an appropriate boiling point to control the temperature. | |
| Formation of a viscous or solid mass in the reaction vessel | - Extensive polymerization of isoprene: High concentration of isoprene and/or absence of an effective inhibitor. | - Use a suitable polymerization inhibitor in an effective concentration. - Control the rate of isoprene generation by adjusting the temperature. - Ensure rapid mixing to facilitate the reaction of isoprene with the dienophile. |
| - Precipitation of the product or starting material: Poor solubility of the reactants or product in the chosen solvent. | - Select a solvent in which all components are soluble at the reaction temperature. | |
| Difficulty in purifying the desired product | - Contamination with polyisoprene: The polymer is often a sticky, amorphous solid that is difficult to separate from the product. | - Use a polymerization inhibitor to minimize polymer formation. - Optimize the reaction conditions to maximize the yield of the desired product and reduce byproduct formation. - Employ appropriate purification techniques such as column chromatography with a suitable eluent system. |
Frequently Asked Questions (FAQs)
Q1: Why does isoprene generated from 3-methylsulfolene polymerize so easily?
A1: Isoprene is a conjugated diene, and like other similar dienes, it can undergo free-radical polymerization, especially at the elevated temperatures required for the thermal decomposition of 3-methylsulfolene. The thermal conditions can generate radical species that initiate the polymerization process, leading to the formation of long-chain polyisoprene.
Q2: What are the most effective polymerization inhibitors for this reaction?
A2: Phenolic compounds are commonly used as inhibitors for free-radical polymerization. For the in situ generation of dienes, effective inhibitors include:
-
Hydroquinone: Often used in the synthesis of sulfolenes to prevent diene polymerization.
-
p-tert-Butylcatechol (TBC): A highly effective inhibitor for isoprene polymerization. Studies have shown that a low concentration of TBC can significantly reduce isoprene loss due to polymerization.
The choice and concentration of the inhibitor may need to be optimized for the specific reaction conditions.
Q3: At what temperature should the thermal decomposition of 3-methylsulfolene be carried out?
A3: The optimal temperature for the retro-Diels-Alder reaction of 3-methylsulfolene to generate isoprene is a balance between a sufficiently high temperature for the decomposition and a temperature that minimizes polymerization and potential decomposition of the desired product. Generally, temperatures in the range of 110-150°C are employed. It is recommended to monitor the reaction progress to determine the optimal temperature for a specific application.
Q4: Can the solvent affect the rate of polymerization?
A4: Yes, the choice of solvent can influence the outcome of the reaction. A solvent that effectively dissolves all reactants and facilitates the desired reaction (e.g., Diels-Alder) can help to minimize the localized concentration of isoprene, thereby reducing the likelihood of polymerization. High-boiling aromatic solvents like xylene or toluene are often used for these reactions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the consumption of reactants and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the desired product.
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of Isoprene from 3-Methylsulfolene and its Trapping in a Diels-Alder Reaction
This protocol describes a general method for performing a Diels-Alder reaction using 3-methylsulfolene as a source of isoprene.
Materials:
-
3-Methylsulfolene
-
Dienophile (e.g., maleic anhydride)
-
Polymerization inhibitor (e.g., hydroquinone or p-tert-butylcatechol)
-
High-boiling solvent (e.g., xylene)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 3-methylsulfolene (1 equivalent), the dienophile (1-1.2 equivalents), and a catalytic amount of the polymerization inhibitor (e.g., 0.1-0.5 mol%).
-
Add a sufficient amount of the high-boiling solvent to dissolve the reactants at the reaction temperature.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to the desired temperature (typically 110-150°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
The following table provides a hypothetical comparison of reaction outcomes with and without a polymerization inhibitor. Actual results may vary depending on the specific reactants and conditions.
| Condition | Inhibitor | Yield of Diels-Alder Adduct | Observation |
| 1 | None | Low to moderate | Significant formation of a polymeric residue. |
| 2 | Hydroquinone (0.2 mol%) | Moderate to high | Reduced amount of polymeric byproduct. |
| 3 | p-tert-Butylcatechol (0.15 mass%) | High | Minimal formation of polymeric byproduct. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in situ generation of isoprene and subsequent Diels-Alder reaction.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield in diene generation from 3-methylsulfolene.
Optimizing temperature for SO2 extrusion from 3-methylsulfolene
Welcome to the technical support center for the thermal extrusion of sulfur dioxide (SO2) from 3-methylsulfolene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures and troubleshooting common issues encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the thermal extrusion of SO2 from 3-methylsulfolene?
A1: The thermal extrusion of SO2 from 3-methylsulfolene is a well-established method for the generation of highly pure isoprene. This reaction is a retro-cheletropic reaction, where the cyclic sulfone decomposes to yield a conjugated diene (isoprene) and sulfur dioxide gas. The solid, crystalline nature of 3-methylsulfolene allows for its easy purification, which, upon decomposition, provides isoprene of high purity, free from dimers or polymers that can accumulate in stored isoprene.[1]
Q2: What is the recommended temperature for the SO2 extrusion from 3-methylsulfolene?
A2: Isoprene can be regenerated nearly quantitatively from 3-methylsulfolene at temperatures between 135–140°C.[1]
Q3: What are the main byproducts of this reaction?
A3: The primary products are isoprene and sulfur dioxide. If the starting 3-methylsulfolene is pure, the formation of other byproducts is minimal. However, impurities in the starting material or side reactions at excessively high temperatures could lead to other products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by observing the evolution of sulfur dioxide gas. A simple method is to pass the effluent gas through a basic solution containing an indicator. Additionally, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the appearance of the product.
Q5: What are the safety precautions I should take when performing this reaction?
A5: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic sulfur dioxide gas.[2][3] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn. Ensure that the apparatus is set up securely and that there are no leaks. A gas trap containing a suitable quenching agent for SO2 (e.g., a solution of sodium hydroxide) should be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or slow reaction | Temperature is too low. | Gradually increase the temperature to the recommended range of 135–140°C.[1] |
| Impure starting material. | Ensure the 3-methylsulfolene is pure. Recrystallize from methanol if necessary.[1] | |
| Low yield of isoprene | Incomplete reaction. | Increase the reaction time or ensure the temperature is maintained within the optimal range. |
| Loss of volatile isoprene. | Use an efficient cold trap (e.g., a condenser with chilled coolant or a dry ice/acetone bath) to collect the isoprene. | |
| Side reactions. | Avoid excessively high temperatures, which can lead to undesired side reactions. | |
| Discolored product | Impurities in the starting material. | Purify the 3-methylsulfolene by recrystallization before the reaction.[1] |
| Thermal decomposition of impurities. | Ensure all glassware is clean and free of contaminants. | |
| Pressure buildup in the apparatus | Blockage in the gas outlet or trap. | Check for any blockages in the tubing and ensure the gas trap is functioning correctly. |
| Reaction proceeding too quickly. | Reduce the heating rate to control the rate of SO2 evolution. |
Experimental Protocols
Preparation of 3-Methylsulfolene (Isoprene Cyclic Sulfone)
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Isoprene (freshly distilled)
-
Liquid sulfur dioxide
-
Methanol
-
Hydroquinone
-
Activated carbon (Norite)
Procedure:
-
In a pressure vessel (autoclave), combine 120 g of freshly distilled isoprene, 113 g of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.
-
Seal the vessel and heat it slowly to 85°C. Maintain this temperature for 4 hours.
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Cool the vessel, remove the resulting sulfone, and rinse the vessel with methanol.
-
Combine the product and the washings and treat the hot solution with 5 g of activated carbon.
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Filter the solution and concentrate it to a volume of 250–300 mL.
-
Allow the sulfone to crystallize. Filter the crystals and wash them with 50 mL of cold methanol.
-
Recrystallization from methanol yields colorless plates of 3-methylsulfolene (m.p. 63.5–64°C).[1]
Thermal Extrusion of SO2 from 3-Methylsulfolene
Apparatus:
-
A distillation apparatus with a heating mantle.
-
A collection flask cooled in an ice bath or dry ice/acetone bath to collect the volatile isoprene.
-
A gas trap containing a solution of sodium hydroxide to neutralize the evolved SO2.
Procedure:
-
Place the purified 3-methylsulfolene in the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed. The collection flask should be cooled to effectively trap the isoprene.
-
Connect the gas outlet of the apparatus to a gas trap.
-
Begin heating the distillation flask. Slowly raise the temperature to 135–140°C.[1]
-
The 3-methylsulfolene will decompose, and isoprene will distill over into the collection flask. Sulfur dioxide gas will be evolved and neutralized in the gas trap.
-
Continue the distillation until no more isoprene is collected.
-
The collected isoprene should be stored at a low temperature and may be further purified by distillation if necessary.
Visualizations
Caption: Reaction pathway for the thermal extrusion of SO2 from 3-methylsulfolene.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a solid that is chemically stable under standard ambient conditions (room temperature). For prolonged storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.
Q2: What is the solubility of this compound in common laboratory solvents?
It is slightly soluble in water, acetone, and toluene.
Q3: What is the thermal stability of this compound in solution?
The thermal stability of this compound is a critical consideration in its application, particularly in reactions requiring elevated temperatures, such as Diels-Alder reactions where it serves as an in situ source of isoprene. The decomposition is a retro-cheletropic reaction, yielding isoprene and sulfur dioxide.
The rate of thermal decomposition is influenced by the solvent and the substitution on the ring. Studies on related 2,5-dihydrothiophene 1,1-dioxides have shown that electron-donating groups, such as the methyl group in this compound, can accelerate the rate of decomposition compared to the unsubstituted parent compound, 3-sulfolene. The decomposition of 3-sulfolene is known to begin at temperatures above 80 °C.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound compatible with common oxidizing and reducing agents?
Detailed studies on the compatibility of this compound with a wide range of oxidizing and reducing agents are limited. However, the sulfone group is generally robust. The double bond in the ring could be susceptible to certain strong oxidizing agents. It is advisable to perform small-scale compatibility tests before proceeding with large-scale reactions involving strong oxidizing or reducing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in Diels-Alder reaction | Insufficient temperature for decomposition. | Ensure the reaction temperature is high enough to induce the retro-cheletropic reaction to generate isoprene in situ. For many sulfolenes, this is typically above 100-110 °C. |
| Decomposition of the dieneophile at high temperatures. | Optimize the reaction temperature to be high enough for sulfolene decomposition but not so high that it degrades the dienophile. | |
| Presence of a polymerization inhibitor. | While often necessary for storing the diene precursor, some inhibitors might interfere with the desired reaction. Consider using a minimal amount or a different type of inhibitor. | |
| Formation of unexpected side products | Isomerization of this compound. | If the reaction is performed under basic conditions, isomerization to the 2-methyl isomer may occur. Buffer the reaction mixture to maintain a neutral or slightly acidic pH. |
| Reaction of sulfur dioxide with sensitive substrates. | The decomposition of the sulfolene releases sulfur dioxide, which can react with acid-sensitive functional groups. Consider adding a non-basic acid scavenger if your substrate is sensitive. | |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the compound in the analytical sample solution. | Prepare analytical samples fresh and in a suitable solvent. If heating is required for dissolution, minimize the time and temperature to prevent thermal decomposition. For aqueous samples, ensure the pH is neutral or slightly acidic. |
| Presence of isomers. | If the compound has been exposed to basic conditions, it may exist as a mixture of isomers. Use analytical techniques that can separate and identify these isomers, such as high-resolution chromatography. |
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a summary of related compounds to offer general guidance.
Table 1: Thermal Decomposition Data for Selected 2,5-Dihydrothiophene 1,1-dioxides in Solution
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 3-Sulfolene | Tetrachloroethylene | 120 | Data not available | Data not available |
| 3-Methyl-3-sulfolene | Various | Various | Data not available | Data not available |
| 2,4-Dimethyl-3-sulfolene | Tetrachloroethylene | 120 | Data not available | Data not available |
Note: Access to the full text of primary literature containing specific rate constants is pending. This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Stability by HPLC
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., acetonitrile, water with pH buffer).
-
Incubation: Aliquot the stock solution into several sealed vials. Place the vials in a temperature-controlled environment (e.g., heating block, water bath) set to the desired temperature.
-
Sampling: At predetermined time intervals, remove a vial and immediately cool it to room temperature to quench the decomposition.
-
HPLC Analysis: Analyze the sample by a validated reverse-phase HPLC method. Use a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound from any potential degradants. UV detection is typically appropriate.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the decomposition. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound in solution.
Caption: Logical steps for troubleshooting low yields in reactions involving this compound.
Technical Support Center: Removal of Sulfur Dioxide from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sulfur dioxide (SO₂) in their reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of sulfur dioxide from experimental setups.
| Problem | Potential Cause | Suggested Solution |
| Incomplete SO₂ Removal | Inefficient scrubbing solution. | - Increase the concentration of the alkaline scrubbing solution (e.g., NaOH, Ca(OH)₂).- Consider using a more reactive scrubbing agent like sodium hydroxide.[1]- For enhanced absorption, consider adding formic acid to a lime suspension.[2] |
| Low contact time between gas and scrubbing solution. | - Ensure the gas stream bubbles through the scrubbing solution slowly.- Use a fritted bubbler to create smaller bubbles and increase surface area.- For packed bed scrubbers, ensure appropriate packing material and height. | |
| Scrubber solution is saturated. | - Replace the scrubbing solution with a fresh batch.- For continuous processes, ensure a sufficient flow rate of the fresh scrubbing solution. | |
| Clogging of Gas Inlet Tube | Precipitation of salts in the scrubbing solution. | - Use a scrubbing solution that forms soluble salts (e.g., NaOH forms soluble Na₂SO₃).[1]- If using Ca(OH)₂, ensure adequate mixing to keep the resulting CaSO₃ suspended. |
| Back Pressure in the System | Clogging of the gas inlet or outlet. | - Check for and remove any salt buildup in the tubing.- Ensure the vent from the scrubbing vessel is not obstructed. |
| Scrubbing Solution Color Change (Unexpected) | Side reactions or impurities in the gas stream. | - Analyze the composition of your gas stream for unexpected components.- Ensure the starting materials of your reaction are pure. |
| "White Smoke" or Aerosol Formation | Reaction of SO₂ with moisture or other components. | - Pass the gas stream through a drying tube (e.g., filled with CaCl₂) before the scrubber if water is the issue.- In some cases, this may be due to the formation of fine particulate matter which may require a different filtration method.[3][4] |
Frequently Asked Questions (FAQs)
Scrubbing Solutions and Methods
Q1: What are the common methods for removing SO₂ in a laboratory setting?
A1: In a laboratory, SO₂ is typically removed by wet scrubbing or dry scrubbing.
-
Wet scrubbing involves bubbling the gas stream through a solution that absorbs or reacts with SO₂. Common wet scrubbing solutions include:
-
Dry scrubbing involves passing the gas over a solid sorbent that reacts with SO₂. Common dry sorbents include:
Q2: How do I choose the right scrubbing solution?
A2: The choice of scrubbing solution depends on several factors:
-
Efficiency: Sodium hydroxide is generally more reactive and efficient than calcium hydroxide.[1]
-
Byproducts: NaOH forms soluble sodium sulfite, which can prevent clogging. Ca(OH)₂ forms insoluble calcium sulfite, which may precipitate.[1]
-
Cost: Calcium-based sorbents are often cheaper than sodium-based ones.[1]
-
Downstream analysis: Consider if the scrubbing solution or its byproducts could interfere with subsequent analytical procedures.
Q3: Can I regenerate and reuse my scrubbing agent?
A3: Some scrubbing agents can be regenerated. For example, absorbents loaded with sulfur can be regenerated by heating or by using a reducing gas like hydrogen.[13][14] However, for most small-scale laboratory applications, it is often more practical to use a fresh batch of scrubbing solution.
Experimental Setup and Procedure
Q4: How do I set up a simple wet scrubber in the lab?
A4: A simple lab-scale wet scrubber can be constructed using a gas washing bottle (bubbler). The gas outlet from your reaction vessel is connected via tubing to the inlet of the gas washing bottle, which contains the scrubbing solution. The gas then bubbles through the solution, and the scrubbed gas exits through the outlet of the bottle, which should be vented to a fume hood.
Q5: What is the role of pH in the scrubbing process?
A5: The pH of the scrubbing solution is a critical parameter for efficient SO₂ removal. For alkaline scrubbing solutions, maintaining a basic pH ensures that the acidic SO₂ is effectively neutralized. For instance, with a sodium hydroxide solution, the pH is typically maintained between 7.5 and 8.5.[5] A drop in pH indicates that the scrubbing solution is being consumed and may need to be replaced.[1]
Troubleshooting and Safety
Q6: My scrubbing solution is not effectively removing all the SO₂. What should I do?
A6: If you suspect incomplete SO₂ removal, you can try the following:
-
Increase the concentration of your scrubbing solution.
-
Use a more efficient scrubbing agent. For example, sodium hydroxide is more reactive than calcium hydroxide.[1]
-
Increase the contact time. You can achieve this by slowing the gas flow rate or by using a bubbler with a finer frit to create smaller bubbles.
-
Use two bubblers in series. This provides a second stage of scrubbing to capture any SO₂ that escapes the first.
Q7: Are there any safety concerns when working with SO₂ and scrubbing solutions?
A7: Yes, both sulfur dioxide and the scrubbing solutions can be hazardous.
-
Sulfur dioxide is a toxic and corrosive gas that can cause severe respiratory irritation.[1][3] All work with SO₂ should be performed in a well-ventilated fume hood.
-
Scrubbing solutions like sodium hydroxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Data on SO₂ Removal Efficiency
The efficiency of SO₂ removal can vary significantly depending on the method and experimental conditions. The following table summarizes reported removal efficiencies for various techniques.
| Method/Sorbent | Removal Efficiency (%) | Conditions |
| Wet Scrubber (Sodium Hydroxide) | > 99% | Packed tower scrubber.[5] |
| Wet Scrubber (Lime Suspension) | 96.83% | Laboratory plant with a gas washing bottle.[2] |
| Wet Scrubber (Lime Suspension + 0.5% Formic Acid) | 99.25% | Laboratory plant with a gas washing bottle.[2] |
| Wet Scrubber (Seawater) | Up to 98% | Scrubber on a ship engine.[2] |
| Dry Sorbent Injection (Hydrated Lime) | 82% | Laboratory-scale spray dryer at 120°C.[6][15] |
| Dry Sorbent Injection (Trona) | 94% | Laboratory-scale spray dryer at 120°C and stoichiometric molar ratio of 1.5.[6][15] |
| CaCO₃-based slurry with KI catalyst | >99% | Lab-scale wet-scrubbing with pH control between 7.5 and 8.5.[16] |
Experimental Protocols
Protocol 1: Small-Scale SO₂ Removal using a Sodium Hydroxide Bubbler
Objective: To remove SO₂ from a laboratory-scale reaction.
Materials:
-
Gas washing bottle (bubbler) with a fritted glass inlet
-
Tubing (chemically resistant, e.g., Tygon®)
-
1 M Sodium hydroxide (NaOH) solution
-
Reaction apparatus generating SO₂
-
Fume hood
Procedure:
-
Assemble the reaction apparatus in a fume hood.
-
Fill the gas washing bottle to about two-thirds of its volume with a 1 M NaOH solution.
-
Connect the outlet of the reaction vessel to the inlet of the gas washing bottle using appropriate tubing. Ensure all connections are secure.
-
Connect the outlet of the gas washing bottle to a vent in the fume hood.
-
Begin your reaction. The gas stream containing SO₂ will bubble through the NaOH solution. The SO₂ will react with the NaOH to form sodium sulfite (Na₂SO₃), which is soluble in water. The chemical reactions are:
-
SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)
-
H₂SO₃(aq) + 2NaOH(aq) → Na₂SO₃(aq) + 2H₂O(l)
-
-
Monitor the reaction and the bubbler. If the reaction is vigorous, you may need to cool the bubbler in an ice bath to improve absorption efficiency.
-
After the reaction is complete, disconnect the bubbler. The spent NaOH solution should be disposed of according to your institution's hazardous waste guidelines.
Visualizations
Caption: A simple workflow for removing SO₂ using a wet scrubber.
Caption: Decision logic for troubleshooting incomplete SO₂ removal.
References
- 1. SO2 Scrubber: Sulfur Dioxide Removal, Design, Efficiency, Cost [torch-air.com]
- 2. mdpi.com [mdpi.com]
- 3. Flue Gas Desulfurization | Reduce SO₂ Emissions Effectivel [raveboscrubber.com]
- 4. Troubleshooting Of Exhaust Smoke From Sulfuric Acid Plants | SMART CATALYST [smartcatalyst.ir]
- 5. Sulfur Dioxide Scrubbing Using Caustic - Monroe Environmental [monroeenvironmental.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of hydrogen peroxide solution on SO2 removal in the semidry flue gas desulfurization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5785888A - Method for removal of sulfur dioxide - Google Patents [patents.google.com]
- 10. tri-mer.com [tri-mer.com]
- 11. redriver.team [redriver.team]
- 12. Mechanism of SO2 removal by carbon | U.S. Geological Survey [usgs.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative Study of Sorbents for Spray Dry Scrubbing of SO2 from Flue Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lab- and pilot-scale wet scrubber study on the redox-mediated simultaneous removal of NOx and SO2 using a CaCO3-based slurry with KI as a redox catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylsulfolene Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the 3-methylsulfolene (isoprene cyclic sulfone) reaction, specifically its thermal decomposition to yield isoprene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the retro-Diels-Alder reaction of 3-methylsulfolene and the subsequent purification of isoprene.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Isoprene Yield | 1. Incomplete thermal decomposition. 2. Polymerization of isoprene during the reaction or workup. 3. Impure 3-methylsulfolene starting material. | 1. Ensure the reaction temperature is maintained at 135-140°C for a sufficient duration.[1] 2. Consider adding a polymerization inhibitor, such as hydroquinone or o-nitrophenol, to the 3-methylsulfolene before heating and to the collection flask during distillation.[1][2] 3. Purify the 3-methylsulfolene by recrystallization from methanol before use.[1] |
| Isoprene Product is Contaminated | 1. Inefficient distillation. 2. Carryover of unreacted 3-methylsulfolene. 3. Presence of isoprene dimers or other byproducts. | 1. Use a fractional distillation setup for better separation. 2. Ensure the distillation temperature does not significantly exceed the boiling point of isoprene (34°C). 3. For high-purity isoprene, consider a second distillation or extractive distillation.[3] |
| Polymer Clogging in Distillation Apparatus | 1. Thermally initiated polymerization of isoprene at the distillation temperature. | 1. Introduce a polymerization inhibitor, such as o-nitrophenol, into the distillation reflux.[2] o-Nitrophenol can promote the formation of low-molecular-weight polyisoprenes that are more soluble and less likely to clog the apparatus.[2] |
| Difficulty Separating Isoprene from Solvent (if used) | 1. Formation of an azeotrope. 2. Similar boiling points of isoprene and the solvent. | 1. Use extractive distillation with a suitable solvent like dimethylformamide. 2. Add a saturated hydrocarbon (e.g., n-hexane) to alter the relative volatilities and facilitate separation by distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary workup procedure after the thermal decomposition of 3-methylsulfolene?
A1: The primary workup procedure is distillation. Since isoprene is a volatile liquid (boiling point: 34°C) and 3-methylsulfolene is a solid with a much higher boiling point, distillation effectively separates the isoprene product from the unreacted starting material and any non-volatile byproducts.
Q2: How can I prevent the polymerization of isoprene during the workup?
A2: Isoprene can polymerize, especially when heated. To prevent this, a polymerization inhibitor should be used. Hydroquinone is often used in the synthesis of 3-methylsulfolene and can be carried over.[1] For the purification of isoprene by distillation, o-nitrophenol is an effective inhibitor that can be added to the reflux line.[2] Other inhibitors for storing purified isoprene include 4-tert-butylcatechol (TBC) and 4-methoxyphenol (MEHQ).[4]
Q3: What is the expected yield of isoprene from the retro-Diels-Alder reaction?
A3: The regeneration of isoprene from purified 3-methylsulfolene can be nearly quantitative.[1] However, the actual isolated yield will depend on the purity of the starting 3-methylsulfolene and the efficiency of the distillation and collection process.
Q4: My final isoprene product contains impurities. How can I further purify it?
A4: For higher purity, several methods can be employed:
-
Fractional Distillation: A column with a higher number of theoretical plates will provide better separation.
-
Extractive Distillation: Using a solvent like dimethylformamide can help separate isoprene from close-boiling impurities.
-
Adsorption: Passing the isoprene through a column of activated carbon, alumina, or silica can remove certain impurities.
Q5: Can I use the crude 3-methylsulfolene for the retro-Diels-Alder reaction?
A5: It is highly recommended to use purified 3-methylsulfolene. The yield of the initial synthesis of 3-methylsulfolene is dependent on the purity of the isoprene used.[1] Impurities in the 3-methylsulfolene can lead to byproducts and lower yields of isoprene upon decomposition. Recrystallization from methanol is a common purification method for 3-methylsulfolene.[1]
Experimental Protocols
Protocol 1: Thermal Decomposition of 3-Methylsulfolene and Isoprene Distillation
This protocol describes the laboratory-scale procedure for generating and purifying isoprene from 3-methylsulfolene.
Materials:
-
Purified 3-methylsulfolene (isoprene cyclic sulfone)
-
Polymerization inhibitor (e.g., a small crystal of hydroquinone or a few drops of a dilute solution of o-nitrophenol in isoprene)
-
Heating mantle
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask)
-
Ice bath
Procedure:
-
Place the purified 3-methylsulfolene in a round-bottom flask.
-
Add a small amount of polymerization inhibitor to the flask.
-
Assemble the distillation apparatus. It is crucial that the receiving flask is placed in an ice bath to effectively condense the volatile isoprene.
-
Begin heating the round-bottom flask using a heating mantle to a temperature of 135-140°C.[1]
-
The 3-methylsulfolene will decompose into isoprene and sulfur dioxide gas. The isoprene will distill over.
-
Carefully monitor the distillation temperature, which should be close to the boiling point of isoprene (34°C).
-
Continue the distillation until no more isoprene is collected.
-
The collected isoprene in the receiving flask should be kept cold and can be used for subsequent reactions or further purified if necessary.
-
Optionally, add a storage inhibitor like TBC or MEHQ to the purified isoprene if it is to be stored.[4]
Visualizations
Caption: Experimental workflow for the generation and purification of isoprene.
Caption: Troubleshooting logic for low isoprene yield.
References
Avoiding isomerization of 3-methyl-3-sulfolene to 2-sulfolene
Welcome to the Technical Support Center for 3-Methyl-3-Sulfolene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the isomerization of 3-methyl-3-sulfolene to its more thermodynamically stable isomer, 2-sulfolene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound during synthesis, purification, and storage.
Isomerization Pathway
The isomerization of 3-methyl-3-sulfolene to 2-sulfolene is a critical challenge in its application. This conversion is primarily catalyzed by the presence of bases and can also be influenced by elevated temperatures. Understanding this pathway is the first step in preventing the formation of the undesired 2-sulfolene isomer.
Caption: Isomerization of 3-methyl-3-sulfolene to 2-sulfolene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-methyl-3-sulfolene isomerization?
A1: The primary cause of isomerization to 2-sulfolene is exposure to basic conditions. Even trace amounts of base can catalyze this conversion. Elevated temperatures can also promote isomerization, especially in the presence of basic impurities.
Q2: How can I tell if my sample of 3-methyl-3-sulfolene has isomerized?
A2: Isomerization can be detected using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the two isomers will have different retention times. In ¹H NMR, the chemical shifts of the vinyl and methyl protons will be distinct for each isomer.
Q3: Is the isomerization reversible?
A3: The isomerization is a reversible equilibrium process. However, 2-sulfolene is the thermodynamically more stable isomer, meaning that at equilibrium, it will be the predominant species. For the parent compound, 3-sulfolene, an equilibrium mixture at 50°C in the presence of a base contains approximately 42% 3-sulfolene and 58% 2-sulfolene.[1]
Q4: Can I convert the 2-sulfolene back to 3-methyl-3-sulfolene?
A4: While the reaction is reversible, achieving a high yield of the less stable 3-methyl-3-sulfolene from the 2-sulfolene isomer is challenging due to the unfavorable thermodynamics. It is far more effective to prevent the initial isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 3-methyl-3-sulfolene.
| Issue | Possible Cause | Recommended Action |
| Presence of 2-sulfolene in a freshly synthesized batch. | High reaction temperature favoring the thermodynamic product. | Perform the synthesis at the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetic product (3-methyl-3-sulfolene). |
| Presence of basic impurities in reagents or solvents. | Ensure all reagents and solvents are purified and free from basic residues. Consider using freshly distilled solvents. | |
| Isomerization occurs during purification. | Use of basic chromatography media (e.g., alumina). | Use neutral or weakly acidic silica gel for column chromatography. |
| High temperatures during solvent removal. | Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). | |
| Sample degrades during storage. | Storage at room temperature or in a well-lit area. | Store 3-methyl-3-sulfolene in a cool (<15°C), dark place.[2] |
| Presence of air and moisture in the storage container. | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] | |
| Trace acidic or basic contaminants on glassware. | Ensure all storage vials are thoroughly cleaned, dried, and preferably acid-washed and rinsed with deionized water before use. |
Experimental Protocols
Synthesis of 3-Methyl-3-Sulfolene (Kinetic Control)
This protocol is designed to favor the formation of the kinetic product, 3-methyl-3-sulfolene, by maintaining a low reaction temperature.
Reaction: Isoprene + Sulfur Dioxide → 3-Methyl-3-sulfolene
Procedure:
-
Cool a pressure-resistant reaction vessel to -78°C using a dry ice/acetone bath.
-
Condense liquid sulfur dioxide into the reaction vessel.
-
Slowly add an equimolar amount of pre-cooled isoprene to the liquid sulfur dioxide with gentle stirring.
-
Seal the reaction vessel and allow it to slowly warm to room temperature behind a blast shield.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS.
-
After the reaction is complete, carefully vent the excess sulfur dioxide in a well-ventilated fume hood.
-
The crude solid product can be used directly or purified as described below.
Purification by Recrystallization
This method is effective for removing impurities, including the 2-sulfolene isomer, provided the initial isomerization is not extensive.
Procedure:
-
Dissolve the crude 3-methyl-3-sulfolene in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a low temperature.
Purification by Flash Column Chromatography
This method is suitable for separating mixtures of 3-methyl-3-sulfolene and 2-sulfolene.
Procedure:
-
Prepare a chromatography column with neutral silica gel as the stationary phase.
-
Choose a non-polar eluent system, for example, a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or GC-MS to identify those containing the pure 3-methyl-3-sulfolene.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Analytical Method: GC-MS for Isomer Quantification
This method can be used to determine the ratio of 3-methyl-3-sulfolene to 2-sulfolene in a sample.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Use a low injector temperature (e.g., 150-200°C) to prevent on-column isomerization.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-200. The isomers will have the same mass spectrum but different retention times. Quantification can be performed by integrating the peak areas of the respective isomers.
Storage and Handling
Proper storage is crucial to maintain the purity of 3-methyl-3-sulfolene.
Caption: Recommended storage and handling for 3-methyl-3-sulfolene.
Storage Recommendations:
-
Temperature: Store in a refrigerator or freezer at temperatures below 15°C.[2]
-
Light: Use amber glass vials or store in a dark location to prevent potential light-induced degradation.[2]
-
Atmosphere: Displace air with an inert gas such as nitrogen or argon before sealing the container.[2]
-
Container: Use clean, dry, and tightly sealed containers made of non-reactive materials.
By adhering to these guidelines, researchers can significantly minimize the risk of isomerization and ensure the quality and reliability of their experimental results.
References
Technical Support Center: Safe Handling of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide Dust
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide dust.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound dust?
A1: The primary hazards include:
-
Combustible Dust: The dust may form explosive mixtures with air.[1] It is crucial to prevent dust accumulation and control ignition sources.
-
Serious Eye Irritation: The dust can cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Harmful if Swallowed: It may be harmful if ingested.[4]
Q2: Are there any established occupational exposure limits (OELs) for this compound?
A2: Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies for this compound.[2][3] In the absence of a specific OEL, it is recommended to handle it as a substance with unknown toxicity and to minimize exposure to the lowest practical level. Control banding approaches or adherence to limits for particulates not otherwise specified (PNOS) should be considered.
Q3: What personal protective equipment (PPE) is required when handling the dust?
A3: Appropriate PPE is essential to minimize exposure.[2][3][4] The following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or disposable coveralls to prevent skin contact.
-
Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved respirator appropriate for the exposure level should be used.
Q4: What is the proper way to store this chemical?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] Keep it away from heat, sparks, open flames, and other ignition sources.
Q5: What should I do in case of a spill?
A5: For a small spill, you should:
-
Avoid generating dust.
-
Moisten the spilled material with a suitable solvent like water to prevent it from becoming airborne.
-
Carefully scoop the material into a labeled container for disposal.
-
Clean the spill area with soap and water.
-
Ensure you are wearing appropriate PPE during cleanup.
For a large spill, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound dust.
Issue 1: Dust becomes airborne during weighing and transfer.
-
Cause: Improper handling techniques, drafts in the laboratory.
-
Solution:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a glove box.
-
Use a balance with a draft shield.
-
Handle the powder gently to minimize dust generation.
-
Use anti-static weigh boats or tools.
-
-
Logical Relationship:
Troubleshooting Airborne Dust
Issue 2: Incomplete reaction in a Diels-Alder synthesis.
-
Cause: Insufficient temperature for the in-situ generation of isoprene from this compound. The retro-Diels-Alder reaction to release isoprene is temperature-dependent.
-
Solution:
-
Ensure the reaction temperature is high enough for the thermal decomposition of the sulfolene (typically above 110 °C).
-
Use a high-boiling point solvent to achieve the necessary reaction temperature.
-
Monitor the reaction for the evolution of sulfur dioxide (SO₂) as an indicator of decomposition.
-
-
Logical Relationship:
Troubleshooting Incomplete Diels-Alder Reaction
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O₂S |
| Molecular Weight | 132.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 63-65 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in water and many organic solvents |
Table 2: Hazard Identification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Combustible Dust | Combustible Dust | P210, P240, P241, P280, P370+P378, P501 |
| Eye Irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 |
| Skin Irritation | Skin Irrit. 2 | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Acute Toxicity (Oral) | Acute Tox. 4 | P264, P270, P301+P312, P330, P501 |
Experimental Protocols
Protocol: In-situ Generation of Isoprene for a Diels-Alder Reaction
This protocol describes a general procedure for the use of this compound as a source of isoprene for a Diels-Alder reaction with a suitable dienophile (e.g., maleic anhydride).
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: In the flask, combine this compound (1 equivalent) and the dienophile (1-1.2 equivalents) in the chosen high-boiling solvent.
-
Reaction: Heat the reaction mixture to reflux (typically >110 °C) with vigorous stirring. The this compound will undergo a retro-cheletropic reaction to release isoprene and sulfur dioxide gas. The isoprene will then react in-situ with the dienophile.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If not, the product can be isolated by standard workup procedures such as extraction and column chromatography.
Experimental Workflow Diagram:
References
Incompatible materials with 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
This guide provides essential safety information regarding the chemical incompatibilities of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-Methylsulfolene). Understanding these incompatibilities is crucial for preventing hazardous reactions and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is material compatibility important?
This compound is an organosulfur compound used as a reagent in various chemical syntheses, including Diels-Alder reactions.[1] Ensuring compatibility with other materials is critical to avoid uncontrolled exothermic reactions, the release of toxic gases, or degradation of the compound, which could compromise experimental results and pose safety risks.
Q2: What are the primary materials and chemical classes incompatible with this compound?
Based on data for structurally similar compounds like sulfolane and 3-sulfolene, this compound is incompatible with strong oxidizing agents, strong reducing agents, and certain other reactive chemicals.[2][3][4][5][6] A detailed list is provided in the table below.
Q3: What are the potential hazards of mixing this compound with incompatible materials?
Mixing this compound with incompatible substances can lead to several hazardous outcomes:
-
With strong oxidizing agents: Can result in vigorous, potentially explosive reactions.[4]
-
With strong reducing agents: May generate toxic and flammable hydrogen sulfide gas.[6]
-
With nitrating agents: Can cause highly exothermic reactions.[4]
-
With chlorosulfonic acid and oleum: May lead to an increase in temperature and pressure in a closed system.[4]
-
At elevated temperatures: The compound itself may decompose, emitting toxic fumes of sulfur oxides.[6]
Q4: Are there any specific storage conditions to consider regarding material compatibility?
Store this compound in a cool, dry, and well-ventilated area away from the incompatible materials listed. It is considered stable under normal storage conditions.[3] Avoid excessive heat, as the compound may be sensitive to elevated temperatures.[6]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action |
| Unexpected temperature increase or pressure build-up in the reaction vessel. | This could be an exothermic reaction due to contamination with an incompatible material, such as a strong oxidizing agent, nitrating agent, chlorosulfonic acid, or oleum.[4] | 1. Immediately and safely cool the reaction vessel using an ice bath or other appropriate cooling method. 2. If the reaction is uncontrollable, evacuate the area and follow emergency procedures. 3. After stabilizing, carefully quench the reaction mixture under controlled conditions. 4. Review all reagents and procedures to identify the source of contamination. |
| Foul or unusual odor (e.g., rotten eggs). | The compound may be reacting with a strong reducing agent, leading to the formation of hydrogen sulfide gas.[6] | 1. Ensure adequate ventilation and work within a fume hood. 2. Stop the addition of any further reagents. 3. If the odor is strong, evacuate the immediate area. 4. Neutralize the source of the gas if it is safe to do so, following established laboratory safety protocols. |
| Discoloration or degradation of the this compound or reaction mixture. | This could indicate a reaction with an incompatible material or decomposition due to excessive heat.[6] | 1. Stop the reaction. 2. Allow the mixture to cool to room temperature. 3. Analyze a sample to identify any degradation products. 4. Review the experimental protocol to ensure that temperature limits were not exceeded and that all reagents were compatible. |
| Vigorous gas evolution or bubbling. | This may be a sign of a reaction with an incompatible substance or decomposition. | 1. Ensure the reaction is being conducted in an open or properly vented system to avoid pressure build-up. 2. Stop the addition of reagents. 3. Cool the reaction vessel if necessary. |
Incompatible Materials Data
The following table summarizes materials known to be incompatible with structurally similar sulfones and should be avoided when working with this compound.
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorates, Perchlorates | Vigorous or explosive reaction.[2][4] |
| Strong Reducing Agents | Hydrides, Active Metals (e.g., Sodium) | Generation of flammable and toxic hydrogen sulfide.[3][6] |
| Nitrating Agents | Nitronium tetrafluoroborate | Highly exothermic reactions.[4] |
| Strong Acids | Chlorosulfonic acid, Oleum | Increased temperature and pressure.[4] |
| Oxygen | May react under certain conditions.[2] |
Experimental Protocols
General Handling and Storage Protocol:
-
Inspection: Before use, visually inspect the container of this compound for any signs of contamination or degradation.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen.
-
Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, segregated from the incompatible materials listed above.
Logical Relationship Diagram
Caption: Incompatibility pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide and 3-Sulfolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide and 3-sulfolene. Both compounds are widely utilized in organic synthesis as stable, solid precursors for the in situ generation of conjugated dienes, which are key building blocks in the construction of complex molecules. This document summarizes their performance in their primary application, the Diels-Alder reaction, supported by available experimental data and established chemical principles.
Core Application: In Situ Diene Generation for Diels-Alder Reactions
Both 3-sulfolene and its 3-methyl derivative are primarily employed as sources of 1,3-butadiene and isoprene (2-methyl-1,3-butadiene), respectively. This is achieved through a thermal retro-cheletropic reaction, where the sulfone decomposes to release sulfur dioxide (SO₂) and the corresponding diene.[1][2] This method is particularly advantageous for handling 1,3-butadiene, which is a gas at room temperature, making it difficult to work with directly.[1] The in situ generation ensures that the reactive diene is immediately available to react with a dienophile present in the reaction mixture.
Reaction Scheme:
Caption: Thermal decomposition of sulfolenes to generate dienes.
Physical Properties
A comparison of the physical properties of the two sulfones is crucial for planning experimental setups.
| Property | 3-Sulfolene (Butadiene Sulfone) | This compound (Isoprene Sulfone) | Reference(s) |
| Molecular Formula | C₄H₆O₂S | C₅H₈O₂S | [3] |
| Molecular Weight | 118.15 g/mol | 132.18 g/mol | [3] |
| Appearance | White crystalline solid | Solid | [3] |
| Melting Point | 64-66 °C | 63-65 °C | [4] |
| Boiling Point | Decomposes | Decomposes | [3] |
| Solubility | Soluble in water and many organic solvents | Slightly soluble in water, acetone, and toluene | [4] |
Reactivity Comparison
The primary difference in the reactivity of these two compounds lies in the diene they produce and the conditions required for their decomposition.
Thermal Stability and Decomposition
The thermal extrusion of SO₂ is the key reaction for the utility of these compounds. The temperature at which this decomposition occurs is a critical parameter.
-
3-Sulfolene: The thermal decomposition of 3-sulfolene begins at temperatures above 80 °C, with a more rapid decomposition observed at 135 °C.[4] In many Diels-Alder protocols, the reaction is carried out at the reflux temperature of a high-boiling solvent like xylene (boiling point ~140 °C) to ensure efficient diene generation.[1][4]
Reactivity in Diels-Alder Reactions
The ultimate goal of using these sulfones is to perform a Diels-Alder reaction. The reactivity of the generated diene plays a significant role in the overall success of the synthesis.
-
Diene Reactivity: Isoprene, generated from this compound, is generally more reactive in Diels-Alder reactions than butadiene due to the electron-donating effect of the methyl group. This increased nucleophilicity of the diene can lead to faster reaction rates and potentially higher yields, especially with electron-poor dienophiles.
-
Regioselectivity: A key difference when using this compound is the potential for regioisomeric products in the Diels-Alder reaction with unsymmetrical dienophiles. The methyl group on the isoprene directs the cycloaddition, leading to a mixture of "para" and "meta" adducts, with the "para" isomer often being the major product. In contrast, the symmetry of butadiene generated from 3-sulfolene results in a single product with symmetrical dienophiles.
Illustrative Diels-Alder Reaction Workflow:
Caption: General experimental workflow for a Diels-Alder reaction using a sulfolene precursor.
Experimental Protocols
Diels-Alder Reaction of 3-Sulfolene with Maleic Anhydride
This is a classic and well-documented undergraduate and research laboratory experiment.
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride.[2][5]
-
Heat the mixture to a gentle reflux. The solids should dissolve, and the solution may turn yellow. The temperature should be maintained around the boiling point of xylene (approx. 139-144 °C) to ensure the thermal decomposition of 3-sulfolene to 1,3-butadiene and SO₂.[1][4]
-
Continue refluxing for a specified period (e.g., 30 minutes) to allow the Diels-Alder reaction to proceed to completion.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution upon cooling.
-
The crystals can be collected by vacuum filtration and washed with a cold solvent (e.g., petroleum ether) to remove any remaining xylene and unreacted starting materials.
-
The product can be further purified by recrystallization.
Expected Yield: Yields of up to 90% have been reported for this reaction.[4]
Diels-Alder Reaction of this compound with Maleic Anhydride
While a specific detailed protocol for this exact reaction was not found in the immediate search results, a procedure analogous to that of 3-sulfolene can be proposed based on established principles.
Proposed Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and maleic anhydride.
-
Add a high-boiling solvent such as xylene.
-
Heat the mixture to reflux to induce the thermal decomposition of the sulfone to isoprene and SO₂.
-
Maintain the reflux for a sufficient time to allow for the complete reaction.
-
Cool the reaction mixture to allow for the crystallization of the product(s).
-
Isolate the product(s) by vacuum filtration and wash with a cold solvent.
-
Due to the generation of isoprene, a mixture of regioisomeric products (4-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride and 3-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride) is expected. These may require chromatographic separation for purification.
Summary of Reactivity Differences
| Feature | 3-Sulfolene | This compound |
| Generated Diene | 1,3-Butadiene | Isoprene (2-Methyl-1,3-butadiene) |
| Diene Reactivity | Less reactive (electronically neutral) | More reactive (electron-donating methyl group) |
| Reaction Products | Typically a single adduct with symmetrical dienophiles | Can form regioisomeric products with unsymmetrical dienophiles |
| Decomposition Temp. | Begins >80 °C, rapid at 135 °C | Expected to be in a similar range to 3-sulfolene |
| Handling | Stable, crystalline solid | Stable, crystalline solid |
Conclusion
Both 3-sulfolene and this compound are excellent and convenient sources of 1,3-butadiene and isoprene, respectively, for Diels-Alder reactions. The choice between the two reagents will primarily depend on the desired diene for the specific synthetic target.
-
3-Sulfolene is ideal for synthesizing adducts derived from 1,3-butadiene, offering simplicity and high yields with no issues of regioselectivity.
-
This compound provides access to isoprene-derived structures. Researchers should anticipate a higher reactivity of the in situ generated isoprene, which may be beneficial for reactions with less reactive dienophiles. However, the potential for the formation of regioisomers must be considered and addressed in the purification strategy.
Further quantitative kinetic studies directly comparing the thermal decomposition rates and Diels-Alder reaction yields of these two compounds under identical conditions would be highly valuable to the scientific community for a more precise prediction of their relative performance.
References
A Comparative Guide to Substituted Sulfolenes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, often utilizes sulfolenes as stable, solid precursors for volatile 1,3-dienes. The substitution pattern on the sulfolene ring significantly influences the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. This guide provides a comparative overview of the performance of various substituted sulfolenes in Diels-Alder reactions, supported by available experimental data.
Performance Comparison of Substituted Sulfolenes
The reactivity of substituted sulfolenes as diene precursors in the Diels-Alder reaction is dictated by the electronic and steric nature of the substituents. Electron-donating groups on the resulting diene generally accelerate the reaction with electron-deficient dienophiles, while electron-withdrawing groups can have the opposite effect. The position of the substituent also plays a crucial role in determining the regiochemical outcome of the cycloaddition.
Below is a summary of reported yields for the Diels-Alder reaction of various sulfolenes with common dienophiles. It is important to note that the reaction conditions may vary between studies, which can influence direct comparability.
| Sulfolene Derivative | Dienophile | Product | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | ~49-97% | [1][2][3] |
| 3-Sulfolene | N-Phenylmaleimide | N-phenyl-cis-4-cyclohexene-1,2-dicarboximide | 55-65% (crude) | [4] |
| 3-(p-Tolylsulfonyl)-3-sulfolene | Various (e.g., acrolein, methyl vinyl ketone) | "para" substituted cycloadducts | Good yields | [5] |
| 3-(p-Tolylsulfinyl)-3-sulfolene | Various (e.g., acrolein, methyl vinyl ketone) | "para" substituted cycloadducts | Good yields | [5] |
Note: "Good yields" are reported in the literature without specific percentages in the accessible abstracts.[5] The regioselectivity for 3-substituted sulfolenes with unsymmetrical dienophiles favors the "para" product.[5]
A comparative study on 2-phenylthiobuta-1,3-dienes substituted at the 3-position with groups of varying sulfur oxidation states found that both reactivity and regioselectivity follow the order: PhS > PhSO > PhSO₂.[5] This suggests that the electron-donating ability of the substituent enhances the diene's reactivity in a normal-electron-demand Diels-Alder reaction.
Experimental Protocols
Detailed experimental procedures are most readily available for the reaction of unsubstituted 3-sulfolene. The following protocol for the reaction with maleic anhydride is representative.
General Procedure for the Diels-Alder Reaction of 3-Sulfolene with Maleic Anhydride:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. A gas trap containing a dilute sodium hydroxide solution is often attached to the top of the condenser to capture the sulfur dioxide gas evolved during the reaction.[6]
-
Reagents: 3-Sulfolene, finely pulverized maleic anhydride, and a high-boiling solvent such as xylene or toluene are added to the flask.[1][7]
-
Reaction: The mixture is heated to a gentle reflux. The 3-sulfolene thermally decomposes in situ to generate 1,3-butadiene and sulfur dioxide gas.[7] The 1,3-butadiene then reacts with the maleic anhydride via a [4+2] cycloaddition. The reaction is typically refluxed for 30-45 minutes after all the solids have dissolved.[1][6]
-
Isolation and Purification: After cooling, the reaction mixture is often diluted with a solvent like toluene, and the product is precipitated by the addition of a non-polar solvent such as petroleum ether or hexane.[6][7] The crystalline product is then collected by vacuum filtration and can be further purified by recrystallization.[7]
For substituted sulfolenes, the general procedure is similar, involving thermal decomposition to the corresponding diene followed by cycloaddition. The specific reaction temperature and time may need to be optimized based on the substituent's effect on the decomposition rate and the diene's reactivity.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of substituent effects, the following diagrams are provided.
References
- 1. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 2. Experiment #4 [sas.upenn.edu]
- 3. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 4. rsc.org [rsc.org]
- 5. Comparison of the effects of sulphenyl, sulphinyl, and sulphonyl substituents on diene reactivity and regioselectivity in the Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to In Situ Diene Generation Reagents
For Researchers, Scientists, and Drug Development Professionals
The in situ generation of dienes is a powerful strategy in organic synthesis, particularly for Diels-Alder reactions, as it allows for the use of transient, highly reactive dienes that are otherwise difficult to handle or isolate. This guide provides a comparative overview of three common alternative reagents for the in situ generation of dienes, supported by experimental data and detailed protocols.
Performance Comparison of In Situ Diene Generation Methods
The following table summarizes the key characteristics and performance of three widely used precursors for the in situ generation of 1,3-butadiene, o-quinodimethane, and cyclopentadiene, respectively. The data presented is based on their application in Diels-Alder reactions with common dienophiles.
| Diene Precursor | Generated Diene | Typical Reaction Conditions | Dienophile Example | Reported Yield | Advantages | Disadvantages |
| 3-Sulfolene | 1,3-Butadiene | Thermal extrusion in a high-boiling solvent (e.g., xylene or toluene), reflux for 30+ minutes.[1][2][3][4][5] | Maleic Anhydride | ~49%[6] | Solid, stable, and non-hygroscopic precursor; controlled release of the gaseous diene.[3] | Requires high temperatures; generates sulfur dioxide as a byproduct.[2][3] |
| α,α'-Dibromo-o-xylene | o-Quinodimethane | Dehalogenation with a reducing agent (e.g., zinc) in a solvent like aqueous acetonitrile.[7] | N-Phenylmaleimide | 30-78% (with various dienophiles)[8][9] | Useful for synthesizing polycyclic aromatic compounds.[10] | Precursor is a lachrymator and requires careful handling; reaction may require a catalyst for optimal yield.[7] |
| Dicyclopentadiene | Cyclopentadiene | Thermal retro-Diels-Alder reaction, often performed neat (solvent-free) by heating.[11][12][13][14][15][16] | Maleic Anhydride | High yields generally reported.[16] | Solvent-free conditions are possible ("green chemistry"); readily available and inexpensive precursor.[12][13][14] | Cyclopentadiene is volatile and readily dimerizes back to dicyclopentadiene at room temperature.[15] |
Experimental Protocols
In Situ Generation of 1,3-Butadiene from 3-Sulfolene
This protocol describes the Diels-Alder reaction between in situ generated 1,3-butadiene and maleic anhydride.
Materials:
-
3-Sulfolene (2.5 g)[1]
-
Maleic anhydride (1.5 g), finely pulverized[1]
-
Round-bottom flask (25 mL)[1]
-
Reflux condenser and heating mantle[4]
-
Gas trap[1]
Procedure:
-
In a 25-mL round-bottom flask, combine 3-sulfolene, maleic anhydride, and dry xylene.[1][5]
-
Assemble a reflux apparatus with a condenser and a gas trap to handle the sulfur dioxide byproduct.[1][4]
-
Gently heat the mixture to dissolve the solids.[1]
-
Increase the heat to bring the mixture to a moderate to strong reflux.[1]
-
Maintain reflux for 30 minutes after all the solids have dissolved to ensure the complete decomposition of 3-sulfolene.[1][5]
-
Cool the reaction mixture to room temperature to allow the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, to crystallize.
-
Isolate the product by vacuum filtration.
In Situ Generation of o-Quinodimethane from α,α'-Dibromo-o-xylene
This protocol outlines a general procedure for the Diels-Alder reaction of in situ generated o-quinodimethane.
Materials:
-
α,α'-Dibromo-o-xylene
-
Dienophile (e.g., N-phenylmaleimide)
-
Zinc dust
-
Aqueous acetonitrile
Procedure:
-
In a suitable reaction vessel, dissolve α,α'-dibromo-o-xylene and the chosen dienophile in aqueous acetonitrile.
-
Stir the solution vigorously.
-
Gradually add zinc dust to the mixture. The dehalogenation reaction initiates the formation of the highly reactive o-quinodimethane.
-
The o-quinodimethane is trapped in situ by the dienophile via a Diels-Alder reaction.
-
Upon completion of the reaction, the cycloadduct can be isolated and purified using standard techniques such as column chromatography.
In Situ Generation of Cyclopentadiene from Dicyclopentadiene (Solvent-Free)
This protocol describes the solvent-free Diels-Alder reaction between in situ generated cyclopentadiene and maleic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Reaction flask with a reflux condenser
Procedure:
-
Place maleic anhydride in a reaction flask equipped with a reflux condenser.
-
Heat the maleic anhydride until it melts and begins to boil.
-
Carefully add dicyclopentadiene to the hot maleic anhydride.[17]
-
The dicyclopentadiene undergoes a retro-Diels-Alder reaction upon heating to generate cyclopentadiene monomer.
-
The freshly generated cyclopentadiene immediately reacts with the molten maleic anhydride in a Diels-Alder cycloaddition.
-
Continue heating until the refluxing of cyclopentadiene ceases.
-
Allow the reaction mixture to cool, which will result in the crystallization of the endo-norbornene-5,6-cis-dicarboxylic anhydride product.[11]
-
The product can be purified by recrystallization.
Visualizing the Workflow and Concepts
The following diagrams illustrate the general experimental workflow for in situ diene generation and the relationship between the precursors and the generated dienes.
Caption: General experimental workflow for a Diels-Alder reaction involving in situ diene generation.
Caption: Relationship between common diene precursors and the in situ generated dienes for Diels-Alder reactions.
References
- 1. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 2. youtube.com [youtube.com]
- 3. cerritos.edu [cerritos.edu]
- 4. youtube.com [youtube.com]
- 5. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diels–Alder reactions of “in situ” generated perfluorinated thioketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diels-Alder reactions of "in situ" generated perfluorinated thioketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. The Diels-Alder Reaction [cs.gordon.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene | Semantic Scholar [semanticscholar.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Kinetic Studies of 3-Methylsulfolene Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition of 3-methylsulfolene for the in-situ generation of isoprene, a critical diene in various chemical syntheses. The kinetic performance of this method is compared with an alternative chemical precursor, 4,4-dimethyl-1,3-dioxane (DMD). This document is intended to assist researchers in selecting appropriate methodologies for controlled diene generation by presenting supporting experimental data and detailed protocols.
Comparison of Kinetic Parameters
| Parameter | 3-Methylsulfolene (from 3-Methylsulfolane data) | 4,4-Dimethyl-1,3-Dioxane (Alternative) |
| Reaction Type | Unimolecular Thermal Decomposition | Catalytic Decomposition |
| Reaction Order | First-Order | First-Order[1] |
| Typical Reaction Temperature | Not explicitly found, but pyrolysis is implied | 380-405 °C[1] |
| Activation Energy (Ea) | Data not available for 3-methylsulfolene. | Not explicitly found, estimated based on reaction temperature. |
| Pre-exponential Factor (A) | Data not available for 3-methylsulfolene. | Not explicitly found. |
| Products | Isoprene, Sulfur Dioxide | Isoprene, Formaldehyde, Water[1] |
Signaling Pathways and Experimental Workflow
The decomposition of 3-methylsulfolene is a retro-cheletropic reaction, yielding isoprene and sulfur dioxide. The experimental workflow to determine the kinetic parameters of this decomposition typically involves non-isothermal thermogravimetric analysis (TGA).
Caption: Thermal decomposition of 3-methylsulfolene.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of thermal decomposition using non-isothermal thermogravimetric analysis (TGA) is provided below. This protocol can be adapted for the study of 3-methylsulfolene.
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of a solid or liquid sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Inert gas supply (e.g., Nitrogen or Argon).
-
Sample pans (e.g., alumina or platinum).
-
Microbalance for accurate sample weighing.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 3-methylsulfolene sample into a TGA sample pan using a microbalance.
-
Record the exact mass of the sample.
-
-
TGA Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Non-isothermal TGA Experiments:
-
Heat the sample from ambient temperature to a final temperature well above the decomposition range (e.g., 300 °C for sulfolenes) at a constant heating rate.
-
Perform a series of experiments using different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Continuously record the sample mass as a function of temperature for each experiment.
-
-
Data Analysis (Isoconversional Method):
-
From the TGA curves obtained at different heating rates, determine the temperatures (T) at which specific degrees of conversion (α) are reached. The degree of conversion is calculated as: α = (m₀ - mₜ) / (m₀ - mբ) where m₀ is the initial sample mass, mₜ is the mass at a given temperature, and mբ is the final mass after decomposition.
-
For several values of α (e.g., 0.1, 0.2, ..., 0.9), tabulate the corresponding temperatures for each heating rate (β).
-
Apply an isoconversional method, such as the Flynn-Wall-Ozawa (FWO) method, which is based on the following equation: ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT) For a given α, a plot of ln(β) versus 1/T will yield a straight line.
-
The activation energy (Ea) can be determined from the slope of this line (Slope = -1.052 Ea / R).
-
Once Ea is known, the pre-exponential factor (A) can be calculated from the intercept of the plot, provided the reaction model g(α) is known. For many solid-state decompositions, a first-order reaction model can be assumed as a starting point.
-
Conclusion
The thermal decomposition of 3-methylsulfolene presents a convenient method for the in-situ generation of isoprene, avoiding the handling of the volatile and flammable diene. While precise kinetic data for 3-methylsulfolene remains elusive, analysis of its close analog, 3-methylsulfolane, suggests a first-order decomposition process. As an alternative, the catalytic decomposition of 4,4-dimethyl-1,3-dioxane offers another route to isoprene at higher temperatures. The choice between these precursors will depend on the specific requirements of the intended application, including reaction temperature, catalyst tolerance, and the nature of the byproducts. The provided experimental protocol for non-isothermal kinetic analysis offers a robust framework for researchers to determine the specific kinetic parameters for these and other decomposition reactions, enabling more precise control over diene generation in their synthetic endeavors.
References
A Computational Comparison of Isoprene Generation from 3-Methylsulfolene for Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Computational Modeling of the Diels-Alder Reaction Utilizing 3-Methylsulfolene as an Isoprene Precursor.
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of complex cyclic molecules. The choice of diene is critical to the success of this cycloaddition. While highly reactive dienes are desirable, their volatility and instability can pose significant handling challenges. 3-Methylsulfolene (also known as 3-methyl-3-sulfolene or isoprene sulfone) offers an elegant solution, serving as a stable, solid precursor that generates the reactive diene, isoprene, in situ upon thermal decomposition. This guide provides a comparative analysis of the computational modeling of the Diels-Alder reaction of isoprene and contrasts it with alternative dienes, supported by experimental protocols and theoretical data.
Experimental Protocol: In Situ Generation of Isoprene from 3-Methylsulfolene for a Diels-Alder Reaction
The following is a generalized experimental protocol for the Diels-Alder reaction using 3-methylsulfolene as an isoprene precursor with a generic dienophile.
Materials:
-
3-Methylsulfolene
-
Dienophile (e.g., maleic anhydride, acrylonitrile)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Apparatus for inert atmosphere (optional, e.g., nitrogen or argon line)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-methylsulfolene and the chosen dienophile in the desired stoichiometric ratio (typically a slight excess of the diene precursor is used).
-
Solvent Addition: Add a high-boiling point solvent, such as xylene, to dissolve the reactants. The solvent choice is crucial as the thermal decomposition of 3-methylsulfolene requires elevated temperatures.
-
Apparatus Assembly: Attach a reflux condenser to the flask. If the reaction is sensitive to air or moisture, an inert atmosphere should be maintained.
-
Heating and Reaction: Heat the mixture to the boiling point of the solvent to initiate the thermal decomposition of 3-methylsulfolene. This process releases sulfur dioxide gas and generates isoprene in situ. The isoprene then reacts with the dienophile in a Diels-Alder cycloaddition. The reaction is typically refluxed for several hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or distillation, depending on the properties of the adduct.
Computational Modeling of Isoprene Diels-Alder Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the kinetics and thermodynamics of Diels-Alder reactions. The activation energy (Ea or ΔG‡) is a key parameter derived from these calculations, providing insight into the reaction rate.
Below is a summary of computational data for the Diels-Alder reaction of isoprene with various dienophiles.
| Diene | Dienophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Isoprene | 2-Bromocyclobutenone | MPWB1K/6-311G(d,p) | Not explicitly stated, but endo-adduct favored | [1] |
| Isoprene | Maleic Anhydride | Transition-state theory with Peng-Robinson EOS | Not a direct quantum calculation, focuses on pressure effects | [2] |
Comparison with Alternative Dienes
To provide a broader context, the following table compares the computational data for the Diels-Alder reaction of isoprene with that of butadiene (generated from 3-sulfolene) and other common dienes.
| Diene | Dienophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Isoprene | Acrylonitrile | B3LYP/6-31G(d) | Favors concerted reaction over diradical pathway | [3][4] |
| Butadiene | Acrylonitrile | B3LYP/6-31G(d) | TS4: 2.5 kcal/mol higher than 2,3-dimethyl-1,3-butadiene | [3] |
| 2,3-Dimethyl-1,3-butadiene | Acrylonitrile | B3LYP/6-31G(d) | Concerted reaction favored by 2.5 kcal/mol over diradical pathway | [3][4] |
| Cyclopentadiene | Acrylonitrile | B3LYP/6-31G(d) | Concerted pathway preferred by 5.9 kcal/mol | [4] |
| Butadiene | Ethylene | B3LYP/6-31G* | 24.9 kcal/mol (literature value) | [3] |
| Fulvene | Maleimide | Spartan 18' | 92.5 - 102.12 kJ/mol (22.1 - 24.4 kcal/mol) depending on substituents | [5] |
Visualizing the Reaction and Computational Workflow
Caption: Reaction pathway for the Diels-Alder reaction using 3-methylsulfolene.
Caption: A generalized workflow for the computational modeling of Diels-Alder reactions.
References
- 1. Polar Diels–Alder reaction of isoprene toward 2-bromocyclobutenone followed by a subsequent sodium hydroxide-assisted ring contraction reaction. A regio- and stereoselectivity and molecular mechanism study using DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lair.etamu.edu [lair.etamu.edu]
A Spectroscopic Comparison of Sulfolene Derivatives for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-sulfolene and its derivatives. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visualizations to aid in compound identification and characterization.
Sulfolene and its derivatives are important building blocks in organic synthesis, notably as stable precursors for 1,3-dienes in Diels-Alder reactions. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and the structural elucidation of more complex molecules. This guide presents a comparative overview of the key spectroscopic features of 3-sulfolene and its isomer, 2-sulfolene, providing a baseline for the analysis of substituted sulfolene compounds.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-sulfolene and 2-sulfolene. Mass spectrometry data for the parent 3-sulfolene is also provided.
Table 1: ¹H NMR and ¹³C NMR Data of Sulfolene Derivatives in CDCl₃
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Sulfolene | 6.11 (t, 2H, -CH=CH-), 3.89 (t, 4H, -CH₂-SO₂-CH₂-) | 127.9 (-CH=CH-), 57.2 (-CH₂-SO₂-CH₂-) | |
| 2-Sulfolene | ~6.9 (m, 1H, -SO₂-CH=CH-), ~6.2 (m, 1H, -SO₂-CH=CH-), ~3.2 (m, 2H, -CH=CH-CH₂-), ~2.9 (m, 2H, -SO₂-CH₂-) | ~145 (-SO₂-CH=), ~125 (=CH-CH₂-), ~53 (-SO₂-CH₂-), ~28 (-CH₂-CH=) |
Table 2: Key IR Absorption Bands of Sulfolene Derivatives (cm⁻¹)
| Compound | SO₂ Asymmetric Stretch | SO₂ Symmetric Stretch | C=C Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch |
| 3-Sulfolene | ~1300 | ~1125 | ~1620 | ~3030 | ~2950 |
| 2-Sulfolene | ~1310 | ~1130 | ~1630 | ~3040 | ~2960 |
Table 3: Mass Spectrometry Data for 3-Sulfolene
| Ionization Mode | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Electron Ionization (EI) | 118 | 64 (SO₂⁺), 54 (C₄H₆⁺, butadiene) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfolene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time with more scans and a slightly longer relaxation delay (2-5 seconds) is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sulfolene derivative directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Identify the characteristic peaks for the sulfone group (SO₂) and the carbon-carbon double bond (C=C).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sulfolene derivative into the mass spectrometer. For volatile and thermally stable compounds like sulfolenes, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For sulfolenes, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), resulting in a peak corresponding to the diene fragment.
Visualizing Reaction and Analysis Workflows
Graphviz diagrams are provided to illustrate key processes involving sulfolene derivatives.
Reactivity of 3-Methylsulfolene with Diverse Dienophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereospecific formation of six-membered rings. 3-Methylsulfolene serves as a stable, solid precursor to the reactive diene, isoprene, through in situ thermal decomposition. This guide provides a comparative analysis of the reactivity of 3-methylsulfolene with various dienophiles, supported by available experimental data. Understanding these reactivity patterns is crucial for designing synthetic routes to complex molecules in pharmaceutical and materials science research.
Comparison of Dienophile Reactivity with 3-Methylsulfolene
The reactivity of dienophiles in the Diels-Alder reaction with isoprene (generated from 3-methylsulfolene) is primarily governed by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
| Dienophile | Structure | Activating Group(s) | Expected Reactivity | Product(s) | Reported Yield (%) | Reaction Conditions |
| Maleic Anhydride | Two carbonyl groups | High | 4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | ~49[1] | Xylene, reflux (approx. 140°C), 30 min | |
| N-Phenylmaleimide | Two carbonyl groups, Phenyl group | High | 4-Methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide | Good to high | Toluene, reflux (approx. 110°C) | |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two ester groups | Moderate to High | Dimethyl 4-methylcyclohexa-1,4-diene-1,2-dicarboxylate | Varies | Typically requires elevated temperatures | |
| Methyl Acrylate | One ester group | Moderate | Mixture of "para" and "meta" isomers | Moderate | Often requires catalysis (e.g., Lewis acids) or high temperatures |
Note: The provided yield for the reaction with maleic anhydride is based on the reaction of 3-sulfolene (generating 1,3-butadiene).[1] While the reactivity of isoprene is similar, yields may vary. Specific quantitative data for the reaction of 3-methylsulfolene with a broad range of dienophiles is not extensively tabulated in single sources, and the information above is compiled from general principles and analogous reactions. The reaction with unsymmetrical dienophiles like methyl acrylate will produce a mixture of regioisomers ("para" and "meta" products) due to the unsymmetrical nature of isoprene.
Experimental Protocols
A general procedure for the Diels-Alder reaction using 3-methylsulfolene involves heating it in the presence of a dienophile in a high-boiling solvent. The in situ generation of isoprene allows for a controlled reaction.
General Experimental Protocol for the Reaction of 3-Methylsulfolene with a Dienophile
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although this is not always necessary.
-
Reagent Addition: 3-Methylsulfolene and the chosen dienophile are added to the flask. A high-boiling solvent, such as xylene or toluene, is then added to dissolve the reactants.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The temperature of the reaction is dictated by the boiling point of the solvent. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Specific Protocol: Reaction of 3-Sulfolene with Maleic Anhydride [2][3]
-
Reagents: 3-sulfolene (1.0 eq), maleic anhydride (1.0 eq), xylene.
-
Procedure:
-
Combine 3-sulfolene and maleic anhydride in a round-bottom flask.
-
Add xylene to dissolve the solids.
-
Heat the mixture to a gentle reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add a co-solvent like petroleum ether to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product to obtain the 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the key steps and relationships in the reaction of 3-methylsulfolene with a dienophile.
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: General mechanism of the Diels-Alder reaction.
References
3-Methylsulfolene as a Masked Diene: A Comparative Guide to its Efficacy in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The choice of diene is critical to the success of this powerful cycloaddition. While isoprene (2-methyl-1,3-butadiene) is a readily available and frequently utilized diene, its gaseous nature and potential for uncontrolled polymerization present significant handling challenges. To circumvent these issues, chemists have turned to "masked" dienes, stable solid precursors that generate the reactive diene in situ upon thermal activation. This guide provides a comprehensive comparison of the efficacy of 3-methylsulfolene (3-methyl-2,5-dihydrothiophene-1,1-dioxide) as a masked isoprene source for Diels-Alder reactions, with a detailed look at its performance against alternative masked dienes.
Performance Comparison of Masked Dienes
The utility of a masked diene is primarily assessed by the yield and reaction conditions required for the Diels-Alder cycloaddition. Below is a summary of quantitative data for 3-methylsulfolene and its parent compound, 3-sulfolene (a masked butadiene), as well as a highly reactive alternative, Danishefsky's diene.
| Masked Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux (~140) | 0.5 | ~97 | [1] |
| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux (~140) | 0.5 | 49.31 | [2] |
| 3-Sulfolene | N-Phenylmaleimide | Toluene | Reflux (~111) | Not Specified | 55-65 (crude) | [3] |
| Danishefsky's Diene | Maleic Anhydride | Tetrahydrofuran | 0 to RT | 0.5 | 96 | [4] |
The Sulfolene Advantage: A Stable and Reliable Diene Source
3-Methylsulfolene offers a significant practical advantage over using isoprene gas directly. As a stable, crystalline solid, it is easier and safer to handle, store, and accurately measure. The in situ generation of isoprene via thermal extrusion of sulfur dioxide ensures that the reactive diene is produced in a controlled manner, minimizing side reactions and polymerization.
dot
Caption: Advantages of using 3-methylsulfolene as a masked diene.
Experimental Protocols
General Procedure for Diels-Alder Reaction using 3-Sulfolene
The following protocol for the reaction of 3-sulfolene with maleic anhydride can be adapted for 3-methylsulfolene.
Materials:
-
3-Sulfolene (or 3-Methylsulfolene)
-
Maleic Anhydride (or other dienophile)
-
Xylene (or other high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add dry xylene to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to a gentle reflux with stirring. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas.[5]
-
Continue refluxing for the desired amount of time (e.g., 30 minutes).[6]
-
Allow the reaction mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization.
dot
Caption: General experimental workflow for a Diels-Alder reaction using 3-sulfolene.
Alternative Masked Dienes: Danishefsky's Diene
For reactions requiring higher reactivity, especially with less reactive dienophiles, other masked dienes may be more suitable. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a prominent example.[7] It is an electron-rich diene that exhibits exceptional reactivity in Diels-Alder reactions, often proceeding under milder conditions than sulfolene-based precursors.[8]
Reaction Pathway Comparison
The choice between 3-methylsulfolene and an alternative like Danishefsky's diene depends on the specific requirements of the synthesis, including the reactivity of the dienophile and the desired functionality in the final product.
dot
Caption: Comparison of reaction pathways for 3-methylsulfolene and Danishefsky's diene.
Conclusion
3-Methylsulfolene serves as a convenient and safe solid precursor for the in situ generation of isoprene in Diels-Alder reactions. Its primary advantage lies in the improved handling and controlled release of the volatile diene. While specific quantitative data for its performance remains an area ripe for investigation, the well-established efficacy of the parent 3-sulfolene suggests its utility in a range of cycloaddition reactions. For syntheses demanding higher reactivity or alternative product functionalities, other masked dienes such as Danishefsky's diene present powerful alternatives. The selection of the appropriate masked diene will ultimately be guided by the specific dienophile, desired reaction conditions, and the target molecular architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 7. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 8. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 3-Methylsulfolene and Other Sulfolenes
For researchers, scientists, and professionals in drug development, understanding the thermal stability of reagents and solvents is paramount for ensuring the safety, efficiency, and reproducibility of chemical processes. This guide provides a detailed comparison of the thermal stability of 3-methylsulfolene and other common sulfolenes, supported by available experimental data.
The thermal stability of a compound dictates its safe operating temperature range and potential decomposition pathways. In the case of sulfolenes, which are versatile reagents and solvents, this property is of critical importance. This comparison focuses on 3-methylsulfolene, the parent compound 3-sulfolene, its saturated analog sulfolane, and the dimethylated derivative 2,4-dimethylsulfolene.
Executive Summary of Thermal Stability
The thermal stability of sulfolenes is significantly influenced by the saturation of the thiophene ring and the nature of substituents. The fully saturated sulfolane exhibits the highest thermal stability, while the unsaturated 3-sulfolene is the least stable. Methyl substitution on the ring appears to have a nuanced effect on thermal stability, though a complete quantitative comparison is limited by the availability of directly comparable experimental data.
Quantitative Comparison of Thermal Decomposition
The following table summarizes the available data on the thermal decomposition of various sulfolenes. It is important to note that decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
| Compound | Structure | Onset of Decomposition (°C) | Notes |
| 3-Sulfolene | 2,5-Dihydrothiophene-1,1-dioxide | > 80[1] | Decomposition is utilized in Diels-Alder reactions to generate butadiene in situ, with temperatures around 135 °C often employed.[1] |
| Sulfolane | Tetrahydrothiophene-1,1-dioxide | > 220[2] | The saturated ring structure contributes to its high thermal stability. |
| 3-Methylsulfolene | 3-Methyl-2,5-dihydrothiophene-1,1-dioxide | Data not available | A study on its pyrolysis has been conducted, but specific decomposition temperatures from TGA or DSC are not readily available in the literature.[3] |
| 2,4-Dimethylsulfolane | 2,4-Dimethyltetrahydrothiophene-1,1-dioxide | > 220 (projected) | Due to its structural similarity to sulfolane, it is advised to be handled with care at temperatures at or above 220 °C.[4] |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Therefore, a direct comparison should be made with caution.
Experimental Methodologies for Determining Thermal Stability
The thermal stability of sulfolenes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information about the temperature at which a compound begins to decompose and the associated energy changes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. A typical experimental setup for analyzing sulfolenes would involve:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 10-20 mg of the sulfolene compound.
-
Crucible: An inert crucible, such as alumina or platinum.
-
Atmosphere: A controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min.
-
Temperature Range: A range that covers the expected decomposition of the compound, for instance, from room temperature to 400 °C or higher.
The onset of decomposition is determined as the temperature at which a significant deviation from the baseline mass is observed.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic or exothermic events associated with decomposition. A general DSC protocol would include:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
Heating Rate: A constant heating rate, for example, 10 °C/min, is applied.
-
Temperature Program: The sample is heated through a temperature range expected to encompass any thermal events.
Decomposition is often observed as a broad exothermic or endothermic peak.
Logical Workflow for Comparative Thermal Stability Analysis
The process of comparing the thermal stability of different sulfolenes follows a logical experimental and analytical workflow. This can be visualized as follows:
Caption: Workflow for comparing sulfolene thermal stability.
Signaling Pathways of Thermal Decomposition
The thermal decomposition of sulfolenes, particularly unsaturated ones like 3-sulfolene, proceeds via a retro-cheletropic reaction. This pathway involves the extrusion of sulfur dioxide (SO₂) and the formation of a conjugated diene. For substituted sulfolenes, the nature and position of the substituent can influence the ease of this reaction.
Caption: Decomposition pathway of 3-sulfolenes.
Discussion and Conclusion
The available data clearly indicates that the saturation of the five-membered ring is the primary determinant of thermal stability in sulfolenes. The saturated sulfolane is significantly more stable than the unsaturated 3-sulfolene. This is attributed to the strain in the unsaturated ring and the favorable thermodynamics of the retro-cheletropic extrusion of sulfur dioxide to form a stable conjugated diene.
For researchers utilizing sulfolenes in high-temperature applications, it is crucial to consider these stability differences. For reactions requiring the in-situ generation of a diene, a less stable sulfolene derivative is desirable. Conversely, when a stable, high-boiling polar aprotic solvent is needed, the more robust saturated sulfolanes are the superior choice. Further experimental studies employing standardized TGA and DSC protocols are necessary to provide a more definitive quantitative ranking of the thermal stability of various alkylated sulfolenes.
References
Regioselectivity in Diels-Alder Reactions of 3-Methylsulfolene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful tool for the construction of six-membered rings. When employing unsymmetrical dienes and dienophiles, the question of regioselectivity becomes paramount. This guide provides a comparative analysis of the regioselectivity observed in the Diels-Alder reaction of 3-methylsulfolene, which serves as an in situ source of isoprene (2-methyl-1,3-butadiene), with various dienophiles. We present experimental data, detailed protocols, and a comparison with alternative synthetic methods to aid in the strategic design of synthetic routes.
Executive Summary
The Diels-Alder reaction of isoprene, generated from the thermal decomposition of 3-methylsulfolene, with unsymmetrical dienophiles predominantly yields the "para" regioisomer (4-substituted cyclohexene ring). The regioselectivity can be influenced by the nature of the dienophile and the reaction conditions, including the use of Lewis acid catalysts. This guide will delve into the specifics of these reactions, providing quantitative data to inform methodological choices.
Regioselectivity with Various Dienophiles: A Data-Driven Comparison
The reaction of isoprene with unsymmetrical dienophiles can theoretically lead to two regioisomers: the "para" (4-substituted) and the "meta" (3-substituted) products. Experimental evidence consistently demonstrates a preference for the "para" isomer.
| Dienophile | Catalyst | Solvent | Temperature (°C) | "Para" Isomer (%) | "Meta" Isomer (%) | Total Yield (%) | Reference |
| Methyl Acrylate | None | Toluene | 170 | 72 | 28 | - | [1] |
| Methyl Acrylate | AlCl₃ | CH₂Cl₂ | 0 | 95 | 5 | 90 | [1] |
| Methyl Acrylate | SnCl₄ | CH₂Cl₂ | 0 | 93 | 7 | 85 | [1] |
| Methyl Acrylate | ZnCl₂ | CH₂Cl₂ | 0 | 88 | 12 | 75 | [1] |
| Methyl Acrylate | H-ZSM-5 (Zeolite) | Toluene | 100 | 85 | 15 | ~95 | [2] |
| Acrolein | None | Benzene | 100 | 93 | 7 | 80 | [3] |
| Acrylic Acid | None | Toluene | 110 | 70 | 30 | - | [4] |
Key Observations:
-
Inherent Preference: The uncatalyzed reactions consistently favor the formation of the "para" isomer, highlighting the inherent electronic preference of the diene and dienophile. This is in line with predictions based on frontier molecular orbital theory.[5][6]
-
Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), significantly enhances the regioselectivity towards the "para" product in the reaction with methyl acrylate.[1] This is attributed to the coordination of the Lewis acid to the carbonyl oxygen of the dienophile, which amplifies the electronic bias of the reaction.
-
Heterogeneous Catalysis: Zeolites, such as H-ZSM-5, also effectively catalyze the reaction and promote the formation of the "para" isomer, offering a recyclable and potentially more environmentally friendly catalytic system.[2]
Reaction Mechanism and Regiochemical Rationale
The regioselectivity of the Diels-Alder reaction between isoprene and an unsymmetrical dienophile is governed by the electronic properties of the reactants. The methyl group on isoprene is an electron-donating group, which increases the electron density at both the C1 and C4 positions of the diene. However, the effect is more pronounced at the C1 position. For a dienophile with an electron-withdrawing group (EWG), the β-carbon is the more electrophilic center. The preferential formation of the "para" product results from the alignment of the most nucleophilic carbon of the diene (C1) with the most electrophilic carbon of the dienophile (β-carbon).
Caption: Regioselectivity in the Diels-Alder reaction of isoprene.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of 3-Methylsulfolene with an Unsymmetrical Dienophile
Materials:
-
3-Methylsulfolene
-
Dienophile (e.g., methyl acrylate, acrolein, acrylic acid)
-
Solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methylsulfolene (1.0 eq) and the dienophile (1.1 eq) in a suitable solvent (e.g., toluene or xylene) to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux with vigorous stirring. The thermal decomposition of 3-methylsulfolene generates isoprene and sulfur dioxide gas. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiomeric ratio and confirm the structures.
Note: This is a general procedure and may require optimization for specific dienophiles and desired outcomes.
Alternative Synthetic Approaches
While the Diels-Alder reaction is a highly efficient method for the synthesis of these substituted cyclohexenes, other synthetic strategies exist.
Synthesis of 4-Methylcyclohex-3-enecarboxylic Acid
An alternative approach to the "para" adduct of isoprene and acrylic acid involves the carboxylation of a suitable organometallic reagent derived from a 4-methylcyclohexene precursor. For instance, the Grignard reagent of 4-bromo-1-methylcyclohexene can be treated with carbon dioxide to yield the desired carboxylic acid. However, this multi-step sequence is generally less atom-economical and may involve harsher reagents compared to the Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]
- 6. Methyl cyclohex-3-ene-1-carboxylate synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Stereochemical Outcomes of Reactions with 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of key reactions involving 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, a versatile building block in organic synthesis. The data presented herein is intended to assist researchers in predicting and controlling the stereochemistry of their synthetic routes.
Regioselective Alkylation
The alkylation of this compound (also known as 3-methyl-3-sulfolene) is a well-studied reaction that proceeds with high regioselectivity. The methyl group on the double bond directs the initial alkylation exclusively to the C2 position. Subsequent alkylation occurs at the C5 position, providing a pathway to di- and tri-substituted sulfolene derivatives.
A seminal study by Takayama et al. demonstrated this regioselectivity.[1] The electron-donating nature of the methyl group decreases the acidity of the protons at the C5 position, leading to preferential deprotonation and subsequent alkylation at the C2 position.
Quantitative Data for Regioselective Alkylation
| Entry | Alkylating Agent (R-X) | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | n-Butyl Iodide | 2-Butyl-3-methyl-2,5-dihydrothiophene 1,1-dioxide | ca. 70 | Not Reported | [1] |
| 2 | Ethyl Iodide | 2-Ethyl-3-methyl-2,5-dihydrothiophene 1,1-dioxide | ca. 70 | Not Reported | [1] |
| 3 | Methyl Iodide (on 2-butyl derivative) | trans-2-Butyl-5-methyl-3-methyl-2,5-dihydrothiophene 1,1-dioxide | High | Not Reported | [1] |
| 4 | n-Butyl Iodide (on 2-ethyl derivative) | trans-2-Ethyl-5-butyl-3-methyl-2,5-dihydrothiophene 1,1-dioxide | High | Not Reported | [1] |
Experimental Protocol: General Procedure for the Alkylation of this compound[1]
To a solution of this compound in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA), lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise at -78 °C under an inert atmosphere. The resulting solution is stirred for a predetermined period, after which the alkylating agent (alkyl iodide) is added. The reaction mixture is stirred for an additional period at -78 °C before quenching with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. Purification is typically achieved by column chromatography.
Logical Workflow for Sequential Alkylation
The regioselective nature of the alkylation allows for a controlled, stepwise introduction of different substituents at the C2 and C5 positions. This workflow is a valuable strategy for the synthesis of complex substituted sulfolenes.
Caption: Sequential alkylation of this compound.
Alternative Reactions and Future Directions
While the regioselective alkylation is well-documented, the stereochemical outcomes of other important reactions, such as Diels-Alder cycloadditions, Michael additions, and epoxidations, with this compound are less explored in the current literature. The presence of the chiral center at C3 (after the initial reaction) and the potential for creating new stereocenters in subsequent transformations make this a rich area for future investigation.
For instance, in Diels-Alder reactions, the facial selectivity of the approach of a dienophile to the diene generated from the sulfolene could be influenced by the existing stereocenter. Similarly, in Michael additions, the stereochemical course of the conjugate addition would be of significant interest.
Researchers are encouraged to explore these avenues to further unlock the synthetic potential of this versatile building block. The development of enantioselective variants of these reactions would be particularly valuable for the synthesis of optically active compounds for the pharmaceutical and agrochemical industries.
References
A Comparative Guide to the Applications of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For researchers and professionals in drug development and organic synthesis, the choice of reagents is critical for efficiency, safety, and yield. 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as 3-methyl-3-sulfolene or isoprene sulfone, serves as a vital precursor for isoprene in a variety of chemical transformations. This guide provides a comprehensive comparison of its primary application in Diels-Alder reactions against common alternatives, supported by experimental data and detailed protocols.
Core Application: 3-Methyl-3-sulfolene as an In Situ Source of Isoprene
The principal application of 3-methyl-3-sulfolene is as a stable, solid, and easily handled source of isoprene (2-methyl-1,3-butadiene). Isoprene is a valuable C5 building block but its utility is complicated by its low boiling point (-34 °C), making it a flammable gas that requires specialized handling.
3-Methyl-3-sulfolene circumvents this challenge through a thermal retro-cheletropic reaction. Upon heating, it cleanly decomposes to generate isoprene and sulfur dioxide (SO₂), a gaseous byproduct. The isoprene is generated in situ, meaning it can be immediately trapped by a dienophile present in the reaction mixture, most commonly in a [4+2] cycloaddition, or Diels-Alder reaction.[1][2][3] This method offers excellent control, as the diene is generated only as needed, minimizing side reactions and the need for pressure equipment.[1]
Caption: Workflow for in situ isoprene generation and subsequent Diels-Alder reaction.
Performance Comparison: Diels-Alder Reactions
The primary alternative to using 3-methyl-3-sulfolene is the direct use of isoprene gas. The choice between these methods involves a trade-off between convenience, safety, and reaction setup complexity.
Table 1: Comparison of Isoprene Sources in Diels-Alder Reactions
| Feature | 3-Methyl-3-sulfolene (Isoprene Sulfone) | Isoprene Gas |
| Physical State | White crystalline solid.[2] | Volatile, flammable gas. |
| Handling | Weighed easily on the benchtop; no special equipment needed.[2] | Requires cold trapping, sealed reaction vessels, or specialized gas handling equipment.[1] |
| Safety | Non-hygroscopic, stable solid that can be stored indefinitely. Main hazard is the evolution of noxious SO₂ gas, which must be vented.[3] | Highly flammable. Requires careful pressure management to avoid vessel rupture. |
| Reaction Conditions | Typically requires high temperatures (e.g., refluxing xylene, >110 °C) to induce decomposition.[1][3] | Reactions can sometimes be performed at lower temperatures, but often require elevated pressure to maintain concentration.[4] |
| Byproducts | Stoichiometric amount of sulfur dioxide (SO₂) is produced, which can react with acid-sensitive substrates.[1] | No chemical byproducts from the diene source. |
| Yield | Generally high. The analogous reaction of 3-sulfolene with maleic anhydride reports yields up to 90%.[1] | Yields are highly dependent on reaction setup and conditions. |
| Polymerization | Minimized, as isoprene is consumed as it is formed. | Excess isoprene can polymerize, especially at higher temperatures, reducing yield. |
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This procedure is representative for the reaction of in situ generated isoprene from 3-methyl-3-sulfolene with a reactive dienophile. This protocol is adapted from the well-established reaction of 3-sulfolene with N-phenylmaleimide.[5]
Objective: To synthesize 4-methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene or Xylene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas trap or fume hood vent for SO₂
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-3-sulfolene (1.0 eq) and N-phenylmaleimide (1.0 eq).
-
Add a high-boiling solvent such as toluene or xylene to dissolve the reactants.
-
Attach a reflux condenser and ensure the top is vented to a fume hood or connected to a gas trap to safely handle the evolved sulfur dioxide.
-
Heat the mixture to a gentle reflux using a heating mantle. The temperature should be sufficient to initiate the thermal decomposition of the sulfolene (typically >120 °C).[5]
-
Maintain the reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting N-phenylmaleimide.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, reduce the solvent volume using a rotary evaporator.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent or petroleum ether, and dry.
-
The product can be further purified by recrystallization.
Alternative Approach: Biotechnological Isoprene Production
For applications where sustainability and green chemistry are paramount, the source of the isoprene itself becomes a key consideration. While 3-methyl-3-sulfolene provides a safe delivery method, it is typically synthesized from petroleum-derived isoprene. A major alternative is the biotechnological production of isoprene using engineered microorganisms.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides essential safety, logistical, and procedural information for the proper disposal of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection in research and drug development settings.
This compound, a versatile reagent in organic synthesis, requires careful management as a hazardous chemical waste. This guide outlines the necessary steps for its safe handling and disposal, in line with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye irritation. Additionally, it may form combustible dust concentrations in the air.
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves.
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator should be worn.
In the event of a spill, the area should be evacuated and well-ventilated. Spills should be contained to prevent entry into drains or waterways. Solid spills should be carefully swept up to avoid dust generation and placed into a suitable, labeled container for disposal.
II. Quantitative Data and Physical Properties
A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₈O₂S |
| Molecular Weight | 132.18 g/mol |
| Appearance | Solid |
| Melting Point | 62-64 °C |
| Boiling Point | 214.11 °C (estimate) |
| Solubility | Slightly soluble in water, acetone, and toluene.[1] |
| GHS Hazard Statements | H302, H317, H319 |
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration.
Waste Segregation and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."
-
Containerization: Collect waste in a designated, compatible, and sealable container. Ensure the container is kept closed except when adding waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collection of Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional and local regulations, which may include recycling or disposal as regular solid waste.
IV. Experimental Protocol: Representative Oxidative Degradation
While no specific laboratory-scale protocol for the complete neutralization of this compound is readily available, a representative procedure based on advanced oxidation processes (AOPs) for related sulfone compounds can be adapted for small quantities. AOPs utilize highly reactive hydroxyl radicals to break down organic compounds.
Disclaimer: This is a representative protocol and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. It is highly recommended to consult with your institution's environmental health and safety (EHS) office before attempting any chemical treatment of hazardous waste.
Objective: To degrade a small quantity of this compound in an aqueous solution using a Fenton-like reaction.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beakers and graduated cylinders
-
Fume hood
Procedure:
-
Preparation: In a fume hood, prepare a dilute aqueous solution of this compound (e.g., <1 g/L).
-
Acidification: Adjust the pH of the solution to approximately 3 with dilute sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate and stir until dissolved.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction may be exothermic.
-
Reaction: Allow the mixture to stir at room temperature for several hours. The degradation progress can be monitored by appropriate analytical techniques if available (e.g., HPLC, GC-MS).
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by the slow addition of a dilute sodium hydroxide solution.
-
Disposal: The treated solution should be disposed of in accordance with local and institutional regulations for aqueous chemical waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide
For Immediate Reference: Key Safety and Handling Protocols
This document provides critical safety and logistical information for the handling of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Essential in situations with a potential for splashing to prevent eye irritation and injury.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a lab coat or chemical-resistant suit | To prevent skin contact, which may cause allergic reactions.[3] The use of disposable gloves is often preferred.[2][5] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter | Required when working in areas with inadequate ventilation or when dust or vapors may be generated.[2][6][7] A cartridge change-out schedule should be in place as part of a comprehensive respiratory protection program.[2][5] |
Chemical Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure or reaction.
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Dampen the spilled solid material with water to prevent dust formation.
-
Collect the material using absorbent paper dampened with water and place it in a suitable, sealed container for disposal.[9]
-
Wash the contaminated area with soap and water.[9]
-
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3] If skin irritation or a rash occurs, get medical advice.[3]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
-
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.[10] It is recommended to contact a licensed professional waste disposal service.[10] One suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₈O₂S[11] |
| Molecular Weight | 132.17 g/mol [11] |
| Melting Point | 62-64 °C[12] |
| Boiling Point | 214.11 °C (estimate)[12] |
| Flash Point | 112 °C / 233.6 °F[4] |
| Density | 1.137 g/cm³ (estimate)[12] |
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpchem.com [cpchem.com]
- 9. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. dec.alaska.gov [dec.alaska.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. chembk.com [chembk.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

